Technical Documentation Center

3-Methylphenethyl alcohol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Methylphenethyl alcohol
  • CAS: 1875-89-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of 3-Methylphenethyl Alcohol

Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 3-Methylphenethyl alcohol (CAS No. 1875-89-4), a significant aryl alkyl alcohol used in resea...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 3-Methylphenethyl alcohol (CAS No. 1875-89-4), a significant aryl alkyl alcohol used in research and industry.[1] Primarily targeting researchers, chemists, and professionals in drug development and fragrance science, this document consolidates critical data on its physical characteristics, spectroscopic profile, chemical reactivity, and safe handling procedures. Methodologies for its synthesis and purification are detailed, offering field-proven insights into experimental design and execution. The guide aims to serve as an authoritative resource, grounded in established chemical principles and supported by scientific literature.

Introduction and Molecular Overview

3-Methylphenethyl alcohol, systematically named 2-(3-methylphenyl)ethanol, is a primary alcohol belonging to the structural class of aryl alkyl alcohols.[1] It is a constitutional isomer of other methyl-substituted phenethyl alcohols, such as those with the methyl group at the ortho- (2-) or para- (4-) positions of the benzene ring. Its structure, comprising a phenethyl backbone with a methyl substituent at the meta-position of the aromatic ring, imparts a unique combination of aromatic and aliphatic characteristics.

This compound is a colorless liquid at ambient temperature and is noted for its pleasant floral, rose-like fragrance, which has led to its common use as a fragrance ingredient.[2] Beyond its olfactory properties, its chemical structure makes it a valuable intermediate for the synthesis of more complex molecules in pharmaceutical and materials science research.[3]

Chemical Identity and Structure

The fundamental identifiers and structural details of 3-Methylphenethyl alcohol are crucial for regulatory compliance, data retrieval, and experimental design.

  • IUPAC Name: 2-(3-methylphenyl)ethanol

  • Synonyms: 3-Methylbenzeneethanol, m-Tolylethanol[2]

  • CAS Number: 1875-89-4[4]

  • Molecular Formula: C₉H₁₂O[5]

  • Molecular Weight: 136.19 g/mol [5]

  • Chemical Structure:

    Caption: 2D structure of 3-Methylphenethyl alcohol.

Physicochemical Properties

The physical properties of a compound are foundational to its handling, purification, and application. The data presented here are compiled from verified supplier technical data sheets.

PropertyValueSource(s)
Appearance Clear, colorless to almost colorless liquid[2]
Boiling Point 242-243 °C (lit.)[4]
Density 1.002 g/mL at 25 °C (lit.)[4]
Refractive Index (n₂₀/D) 1.529 (lit.)[4]
Flash Point 109.0 °C (228.2 °F) - closed cup[1]
pKa 14.97 ± 0.10 (Predicted)[2]
LogP 2.055 (Estimated)[2]
Solubility Profile
  • Miscible: Ethanol, Diethyl ether, Acetone, Chloroform, Ethyl acetate, Toluene.[6]

  • Slightly Soluble: Water. The parent compound, phenethyl alcohol, has a solubility of 2 mL per 100 mL of water, and a similar low solubility is expected for the 3-methyl derivative.

Synthesis and Purification

The synthesis of 3-Methylphenethyl alcohol can be approached through several established organic chemistry pathways. The choice of method often depends on the availability of starting materials, required scale, and desired purity. Two robust methods are the reduction of a corresponding carboxylic acid derivative and the Grignard reaction.

Synthesis via Reduction of 3-Methylphenylacetic Acid

A reliable and common laboratory-scale synthesis involves the reduction of 3-methylphenylacetic acid or its corresponding ester. Carboxylic acids are readily reduced by strong reducing agents like Lithium Aluminum Hydride (LiAlH₄). This method is highly efficient and generally provides good yields.

Reaction Scheme: 3-Methylphenylacetic Acid → (LiAlH₄, THF; then H₃O⁺) → 3-Methylphenethyl alcohol

Caption: Workflow for the synthesis of 3-Methylphenethyl alcohol via reduction.

Experimental Protocol (Representative):

  • Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon) is charged with a suspension of Lithium Aluminum Hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition: A solution of methyl 3-methylphenylacetate (1.0 eq.) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C. Causality: The dropwise addition at low temperature is critical to control the highly exothermic reaction between the hydride and the ester.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure complete reduction. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the sequential, slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling in an ice bath. Trustworthiness: This specific quenching procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid, which is easily filtered, simplifying the workup.

  • Isolation: The resulting slurry is filtered, and the solid aluminum salts are washed thoroughly with additional THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure 3-Methylphenethyl alcohol.[7]

Synthesis via Grignard Reaction

An alternative and versatile approach is the reaction of a Grignard reagent with an epoxide. Specifically, the reaction of 3-methylphenylmagnesium bromide with ethylene oxide provides a direct route to the desired alcohol.[8]

Reaction Scheme: 3-Bromotoluene → (Mg, Et₂O) → 3-Methylphenylmagnesium Bromide → (1. Ethylene Oxide; 2. H₃O⁺) → 3-Methylphenethyl alcohol

Experimental Protocol (Representative):

  • Grignard Formation: Magnesium turnings are activated in a dry, inert-atmosphere flask. A solution of 3-bromotoluene in anhydrous diethyl ether is added to initiate the formation of 3-methylphenylmagnesium bromide.[9]

  • Reaction with Epoxide: The Grignard solution is cooled to 0 °C, and a solution of ethylene oxide in anhydrous diethyl ether is added slowly. The reaction is then stirred at room temperature until completion. Causality: Ethylene oxide is a gas at room temperature; pre-dissolving it and maintaining a low reaction temperature is essential for safety and control.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The final product is purified by vacuum distillation.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of synthesized compounds. The expected spectroscopic data for 3-Methylphenethyl alcohol are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is characterized by distinct signals for the aromatic, ethyl, and methyl protons. Based on literature data, the following shifts (in ppm, relative to TMS) in a CDCl₃ solvent are expected:[10]

  • ~7.20-6.99 (m, 4H): A complex multiplet corresponding to the four protons on the disubstituted aromatic ring.

  • ~3.79 (t, 2H): A triplet corresponding to the two protons of the methylene group attached to the hydroxyl (-CH₂OH). The triplet splitting arises from coupling to the adjacent benzylic methylene group.

  • ~2.80 (t, 2H): A triplet corresponding to the two benzylic protons (Ar-CH₂-). This signal is also a triplet due to coupling with the adjacent hydroxyl-bearing methylene group.

  • ~2.32 (s, 3H): A singlet for the three protons of the methyl group (-CH₃) on the aromatic ring.

  • ~1.80 (s, 1H): A broad singlet corresponding to the hydroxyl proton (-OH). The chemical shift of this peak is variable and depends on concentration and temperature.

¹³C NMR (Carbon-13 NMR): While a published spectrum for 3-methylphenethyl alcohol is not readily available, the chemical shifts can be reliably predicted based on established increments and comparison with similar structures like 3-methylbenzyl alcohol.[11][12]

  • ~138 ppm (C): Quaternary carbon of the aromatic ring attached to the ethyl group.

  • ~137 ppm (C): Quaternary carbon of the aromatic ring attached to the methyl group.

  • ~129-125 ppm (CH): Signals for the four CH carbons of the aromatic ring.

  • ~63 ppm (CH₂): The carbon of the methylene group attached to the hydroxyl group (-CH₂OH), deshielded by the electronegative oxygen.[13]

  • ~39 ppm (CH₂): The benzylic carbon (Ar-CH₂-).

  • ~21 ppm (CH₃): The carbon of the methyl group attached to the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule.

  • ~3350 cm⁻¹ (broad): Strong, broad absorption characteristic of the O-H stretching vibration of the hydrogen-bonded alcohol.

  • ~3100-3000 cm⁻¹ (medium): C-H stretching vibrations for the sp²-hybridized carbons of the aromatic ring.

  • ~2950-2850 cm⁻¹ (medium-strong): C-H stretching vibrations for the sp³-hybridized carbons of the ethyl and methyl groups.

  • ~1600 & ~1490 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.

  • ~1050 cm⁻¹ (strong): Strong absorption from the C-O stretching vibration of the primary alcohol.

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry is a destructive technique that provides information on the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): A peak at m/z = 136, corresponding to the molecular weight of the compound. The intensity of this peak for primary alcohols can be weak.[1]

  • Key Fragmentation Pathways:

    • Alpha-Cleavage: The most characteristic fragmentation for primary alcohols is the cleavage of the bond between the alpha and beta carbons (the ArCH₂–CH₂OH bond). This would result in the loss of a 3-methylbenzyl radical to form a highly stable, resonance-stabilized cation at m/z = 31 ([CH₂OH]⁺). This is often the base peak.

    • Benzylic Cleavage: Cleavage of the C-C bond beta to the aromatic ring is also highly favorable, leading to the formation of a tropylium-type cation. This would result in a prominent peak at m/z = 105 ([C₈H₉]⁺) after loss of the CH₂OH radical.

    • Dehydration: A loss of a water molecule (18 amu) from the molecular ion can occur, leading to a peak at m/z = 118 ([M-18]⁺).[14]

Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.

Chemical Reactivity and Applications

The reactivity of 3-Methylphenethyl alcohol is primarily dictated by its primary hydroxyl group, with secondary influences from the aromatic ring. It serves as a versatile building block for various chemical transformations.

Oxidation

As a primary alcohol, it can be selectively oxidized to either the corresponding aldehyde (3-methylphenylacetaldehyde) or the carboxylic acid (3-methylphenylacetic acid), depending on the choice of oxidizing agent.

  • To Aldehyde: Mild oxidizing agents such as Pyridinium Chlorochromate (PCC) in dichloromethane (CH₂Cl₂) are effective for stopping the oxidation at the aldehyde stage.

  • To Carboxylic Acid: Strong oxidizing agents, like potassium permanganate (KMnO₄) or chromic acid (Jones reagent), will fully oxidize the primary alcohol to the carboxylic acid.

A study on the kinetics of oxidation for substituted phenethyl alcohols showed that electron-releasing groups (like the -CH₃ group) on the benzene ring increase the rate of oxidation compared to the unsubstituted parent compound.[3]

Esterification

3-Methylphenethyl alcohol readily undergoes Fischer esterification with carboxylic acids in the presence of a strong acid catalyst (e.g., H₂SO₄) to form the corresponding esters.[7] These esters often possess unique and valuable fragrance profiles.

Reaction: R-COOH + 3-Me-Ar-CH₂CH₂OH ⇌ (H⁺) ⇌ R-COO-CH₂CH₂-Ar-3-Me + H₂O

This reaction is reversible, and yields can be maximized by removing water as it is formed, typically through azeotropic distillation with a Dean-Stark apparatus.

Conversion to Alkyl Halides

The hydroxyl group is a poor leaving group but can be converted to a good leaving group for nucleophilic substitution reactions. Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) effectively converts the alcohol to the corresponding 2-(3-methylphenyl)ethyl chloride or bromide, respectively.[14] These halides are valuable synthetic intermediates.

Safety, Handling, and Toxicology

Safety and Handling

3-Methylphenethyl alcohol is classified as a combustible liquid and should be handled with appropriate care.[1]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Keep away from heat, sparks, and open flames.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[1]

Toxicology and Metabolism

The toxicological profile of 3-methylphenethyl alcohol is not extensively documented independently. However, it is expected to follow the metabolic pathway of the parent compound, phenethyl alcohol. This pathway involves oxidation, catalyzed by alcohol dehydrogenase, to the corresponding aldehyde (3-methylphenylacetaldehyde), which is then further oxidized by aldehyde dehydrogenase to 3-methylphenylacetic acid.[15] This acid can then be conjugated and excreted. High doses may cause skin and eye irritation.[16] Generally, aryl alkyl alcohols have low acute toxicity.[12][17]

Conclusion

3-Methylphenethyl alcohol is a well-characterized compound with established physical and chemical properties. Its synthesis is achievable through standard laboratory procedures, and its structure can be unequivocally confirmed using a combination of NMR, IR, and MS techniques. The reactivity of its primary hydroxyl group makes it a useful precursor for the synthesis of various aldehydes, carboxylic acids, esters, and halides, underscoring its importance in synthetic organic chemistry, particularly in the fields of fragrance and pharmaceuticals. Proper adherence to safety protocols is essential when handling this combustible liquid. This guide serves as a foundational resource for scientists and researchers working with this versatile chemical.

References

  • Wei, Y., Liu, G., & Xia, W. (2023). Protocol for the synthesis of homoallenic alcohols via allenyl radical-mediated allenylation of alkenes. STAR Protocols. Available at: [Link]

  • Richard, J. P., Rothenberg, M. E., & Jencks, W. P. (1984). Reactions of substituted 1-phenylethyl carbocations with alcohols and other nucleophilic reagents. Journal of the American Chemical Society. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Retrieved January 31, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved January 31, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Available at: [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved January 31, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 6.1: Interpreting C-13 NMR Spectra. Available at: [Link]

  • FooDB. (2011). Showing Compound 3-Methylphenylacetic acid (FDB022916). Retrieved January 31, 2026, from [Link]

  • Scholars Research Library. (n.d.). Kinetics and mechanism of Ag (I) catalyzed oxidation of phenethyl alcohols and para-substituted phenethyl alcohols by PDP in aqu. Retrieved January 31, 2026, from [Link]

  • ChemComplete. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube. Available at: [Link]

  • Organic Syntheses. (n.d.). Benzenepropanal, α-methyl-. Retrieved January 31, 2026, from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved January 31, 2026, from [Link]

  • NP-MRD. (2006). Showing NP-Card for 3-Methylphenylacetic acid (NP0000945). Retrieved January 31, 2026, from [Link]

  • Pohanka, M. (2016). Toxicology and the biological role of methanol and ethanol: Current view. Biomedical Papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia. Available at: [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. Retrieved January 31, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved January 31, 2026, from [Link]

  • Inchem.org. (n.d.). Phenylethyl Alcohol, Aldehyde, Acid and Related Acetals and Esters and Related Substances. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (2016). Toxicology and the biological role of methanol and ethanol: Current view. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

  • Le, T. H., et al. (2024). Engineering Carboxylic Acid Reductases and Unspecific Peroxygenases for Flavor and Fragrance Biosyntheses. Catalysts. Available at: [Link]

  • Reich, H. J. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. University of Wisconsin. Available at: [Link]

Sources

Exploratory

The Biological Activity of 3-Methylphenethyl Alcohol: A Technical Guide for Researchers

This guide provides an in-depth exploration of the biological activities of 3-Methylphenethyl alcohol, a compound of increasing interest in the fields of pharmacology, toxicology, and materials science. While direct rese...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the biological activities of 3-Methylphenethyl alcohol, a compound of increasing interest in the fields of pharmacology, toxicology, and materials science. While direct research on this specific molecule is emerging, this document synthesizes the available data and extrapolates potential biological effects based on its structural analogue, phenethyl alcohol. This approach provides a robust framework for researchers and drug development professionals to design future studies and unlock the therapeutic potential of this class of compounds.

Introduction: Unveiling 3-Methylphenethyl Alcohol

3-Methylphenethyl alcohol, also known as 2-(3-methylphenyl)ethanol, is an aromatic alcohol with the chemical formula CH₃C₆H₄CH₂CH₂OH.[1][2] Its structure, characterized by a phenethyl group with a methyl substitution at the meta position of the benzene ring, is central to its physicochemical properties and, consequently, its biological interactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Methylphenethyl alcohol is fundamental to interpreting its biological activity and designing experimental protocols.

PropertyValueReference
CAS Number 1875-89-4[1][2]
Molecular Formula C₉H₁₂O[1]
Molecular Weight 136.19 g/mol [1]
Appearance Clear, colorless liquid[1]
Odor Floral, rose-like[1]
Boiling Point 242-243 °C[1]
Density 1.002 g/mL at 25 °C[1]
Solubility Slightly soluble in water; miscible with most organic solvents[3]

Potential Biological Activities: Insights from Structural Analogs

Direct studies on the biological activities of 3-Methylphenethyl alcohol are limited. However, extensive research on its parent compound, phenethyl alcohol (2-phenylethanol), provides a strong foundation for predicting its potential effects. The addition of a methyl group at the meta position is expected to modulate its lipophilicity and steric hindrance, which could influence the potency and selectivity of its biological actions.

Antimicrobial and Preservative Properties

Phenethyl alcohol is well-documented for its broad-spectrum antimicrobial activity, functioning as a preservative in various cosmetic and pharmaceutical formulations.[3][4][5]

Mechanism of Action: The primary mechanism of antimicrobial action for phenethyl alcohol is the disruption of the cellular permeability barrier.[6][7] It inserts into the lipid bilayer of microbial cell membranes, increasing their fluidity and leading to the leakage of intracellular components, such as potassium ions.[7][8] This disruption of membrane integrity ultimately inhibits essential cellular processes, including DNA, RNA, and protein synthesis.[9][10]

It is highly probable that 3-Methylphenethyl alcohol shares this mechanism of action. The increased lipophilicity conferred by the methyl group may enhance its ability to partition into microbial membranes, potentially leading to greater antimicrobial potency.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

This protocol is designed to determine the antimicrobial efficacy of 3-Methylphenethyl alcohol against a panel of pathogenic bacteria.

  • Bacterial Strains: A selection of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria should be used.

  • Culture Preparation: Grow bacterial cultures in appropriate broth media to the mid-logarithmic phase.

  • Serial Dilution: Prepare a series of twofold dilutions of 3-Methylphenethyl alcohol in a 96-well microtiter plate using sterile broth.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction in bacterial colonies.

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture (Mid-log phase) inoculation Inoculation of Microtiter Plate bacterial_culture->inoculation compound_dilution Serial Dilution of 3-Methylphenethyl alcohol compound_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination mbc_plating Subculture on Agar Plates mic_determination->mbc_plating mbc_determination MBC Determination (Colony Counting) mbc_plating->mbc_determination

Workflow for determining MIC and MBC of 3-Methylphenethyl alcohol.

Potential Effects on the Nervous System

Alcohols, in general, are known to be neurotoxins that can disrupt brain communication and affect brain cell function.[11] Excessive exposure can lead to a range of neurological issues, including intellectual impairment, memory loss, and peripheral neuropathy.[11] The central nervous system (CNS) is a primary target for the adverse effects of alcohol, which can contribute to the development of various neurological diseases.[12]

Given its structural similarity to phenethyl alcohol, which is known to have effects on the CNS, it is plausible that 3-Methylphenethyl alcohol could also modulate neuronal activity. Ethanol, for instance, is known to interact with several neurotransmitter systems, including the GABAergic and glutamatergic systems.[13][14] Specifically, ethanol can inhibit the function of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and learning.[13]

Further research is warranted to investigate whether 3-Methylphenethyl alcohol interacts with these or other neuronal receptors and to determine its potential neuroactive or neurotoxic properties.

Application as a Fragrance Ingredient and Safety Profile

3-Methylphenethyl alcohol is utilized as a fragrance ingredient in various consumer products.[15] Its pleasant floral scent makes it a valuable component in perfumes, cosmetics, and personal care items.

The safety of fragrance ingredients is rigorously evaluated. While specific long-term toxicity data for 3-Methylphenethyl alcohol is not extensively published, information on structurally related aryl alkyl alcohols suggests a low potential for systemic toxicity.[15] For its parent compound, phenethyl alcohol, safety assessments have shown it to be non-genotoxic and to have a high margin of safety for repeated dose and developmental toxicity.[16]

Toxicological Considerations:

  • Skin Irritation and Sensitization: As with many fragrance ingredients, the potential for skin irritation and sensitization should be considered. Standard dermatological testing is crucial to establish safe concentration limits in topical products.

  • Cytotoxicity: High concentrations of alcohols can be cytotoxic.[17][18][19] In vitro studies are necessary to determine the cytotoxic potential of 3-Methylphenethyl alcohol on various cell types, particularly those relevant to topical and inhalation exposure routes.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of a compound.

  • Cell Culture: Plate a suitable cell line (e.g., human keratinocytes) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 3-Methylphenethyl alcohol for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_procedure Assay Procedure cluster_readout Data Acquisition & Analysis cell_seeding Seed Cells in 96-well Plate compound_treatment Treat with 3-Methylphenethyl alcohol cell_seeding->compound_treatment mtt_addition Add MTT Reagent compound_treatment->mtt_addition incubation Incubate (2-4h) mtt_addition->incubation solubilization Add Solubilizing Agent incubation->solubilization absorbance_reading Measure Absorbance (570 nm) solubilization->absorbance_reading data_analysis Calculate Cell Viability (%) absorbance_reading->data_analysis

Workflow for assessing cytotoxicity using the MTT assay.

Future Directions and Research Opportunities

The biological landscape of 3-Methylphenethyl alcohol remains largely uncharted. This technical guide, by leveraging data from its close structural analog, phenethyl alcohol, provides a roadmap for future investigations. Key areas for further research include:

  • Comprehensive Antimicrobial Spectrum: Elucidating the full range of its antimicrobial activity against a broader panel of microorganisms, including clinically relevant drug-resistant strains.

  • Neuropharmacological Profiling: Investigating its effects on various neurotransmitter receptors and ion channels to determine its potential as a neuroactive agent or to understand its neurotoxic profile.

  • Metabolism and Pharmacokinetics: Characterizing its metabolic pathways and pharmacokinetic properties to predict its in vivo behavior and potential for drug-drug interactions.

  • Anti-inflammatory and Antioxidant Activity: Exploring its potential to modulate inflammatory pathways and oxidative stress, given that some aromatic alcohols possess such properties.

Conclusion

3-Methylphenethyl alcohol is a molecule with significant potential, primarily inferred from the well-established biological activities of phenethyl alcohol. Its likely antimicrobial properties make it a candidate for further investigation as a preservative or therapeutic agent. Its use as a fragrance ingredient necessitates a thorough understanding of its safety profile. The experimental frameworks and extrapolated data presented in this guide are intended to empower researchers, scientists, and drug development professionals to pursue targeted and impactful research into the biological activities of this intriguing compound.

References

  • Reviva Labs. (2024, May 24). What is Phenethyl Alcohol and How is it Beneficial for Skin. [Link]

  • Primary Information Services. Phenethyl-Alcohol - Analysis, Patent, Company, Data Sheet, Technology, Suppliers, Application, Risk, Report. [Link]

  • Valle Jr, D. L., Cabrera, E. C., Puzon, J. J. M., & Rivera, W. L. (2016). Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance. PloS one, 11(1), e0146349. [Link]

  • Mayo Clinic Health System. (2023, April 14). Alcohol's effect on the body. [Link]

  • Dhir, A. (2021). Effect of alcohol on the central nervous system to develop neurological disorder: pathophysiological and lifestyle modulation can be potential therapeutic options for alcohol-induced neurotoxication. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 20(4), 336-348. [Link]

  • Valle, D. L., Jr, Cabrera, E. C., Puzon, J. J. M., & Rivera, W. L. (2016). Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance. PloS one, 11(1), e0146349. [Link]

  • Wikipedia. Phenethyl alcohol. [Link]

  • Egorova, E. M., Talyzina, T. A., & Shishov, D. V. (2018). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. Membranes, 8(4), 113. [Link]

  • Guiraud-Dauriac, H., Risterucci, A. M., & Ritucci, F. (1990). Antibacterial activity of phenethyl alcohol and resulting membrane alterations. Research in microbiology, 141(7-8), 857-870. [Link]

  • Silver, S., & Wendt, L. W. (1967). Mechanism of Action of Phenethyl Alcohol: Breakdown of the Cellular Permeability Barrier. Journal of bacteriology, 93(2), 560-566. [Link]

  • PubChem. 2-Phenylethanol. [Link]

  • Lilley, B. D., & Brewer, J. H. (1953). The Selective Antibacterial Action of Phenylethyl Alcohol. Journal of the American Pharmaceutical Association. American Pharmaceutical Association, 42(1), 6-8. [Link]

  • Kaneko, M., Kodama, M., & Nagata, C. (1977). The effect of phenethyl alcohol on in vitro DNA synthesis in Escherichia coli. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 477(1), 28-36. [Link]

  • Szabo, G., & Hoffman, P. L. (2011). The NMDA Receptor and Alcohol Addiction. In The Neurobiology of Alcohol and Other Drugs of Abuse. IntechOpen. [Link]

  • Api, A. M., Belsito, D., Botelho, D., Bruze, M., Burton, G. A., Jr, Buschmann, J., ... & Vey, M. (2020). Update to RIFM fragrance ingredient safety assessment, β-methylphenethyl alcohol, CAS Registry Number 1123-85-9. Food and Chemical Toxicology, 143, 111539. [Link]

  • Smothers, C. T., & Woodward, J. J. (2008). Functional Interactions of Alcohol-sensitive Sites in the N-Methyl-d-aspartate Receptor M3 and M4 Domains. Journal of Biological Chemistry, 283(13), 8250-8257. [Link]

  • ResearchGate. (2023, May 12). Is 90% alcohol toxic to cancer cell lines?[Link]

  • Adetunji, A. (2018). The Neural Effects of Alcohol. OAText, 5(1), 1-4. [Link]

  • Api, A. M., Belsito, D., Botelho, D., Bruze, M., Burton, G. A., Jr, Buschmann, J., ... & Vey, M. (2024). RIFM fragrance ingredient safety assessment, phenethyl alcohol, CAS Registry Number 60-12-8. Food and Chemical Toxicology, 192, 114820. [Link]

  • Belsito, D., Bickers, D., Bruze, M., Calow, P., Dagli, M., Fryer, A. D., ... & Sipes, I. G. (2012). A toxicologic and dermatologic assessment of aryl alkyl alcohols when used as fragrance ingredients. Food and chemical toxicology, 50, S1-S45. [Link]

  • Alcohol and Society. (2024, November 7). Alcohol and the Brain: Explained [Video]. YouTube. [Link]

  • Flavor & Extract Manufacturers Association. Phenethyl alcohol and phenoxyethyl alcohol derivatives. [Link]

  • Semantic Scholar. Antimicrobial Activities of Methanol, Ethanol and Supercritical CO2 Extracts of Philippine Piper betle L. on Clinical Isolates of Gram Positive and Gram Negative Bacteria with Transferable Multiple Drug Resistance. [Link]

  • Hua, D., & Xu, P. (2011). Recent advances in biotechnological production of 2-phenylethanol. Biotechnology advances, 29(6), 654-660. [Link]

  • Heilig, M., Thorsell, A., Sommer, W. H., Hansson, A. C., Ramchandani, V. A., George, D. T., ... & Schank, J. R. (2016). The melanin-concentrating hormone-1 receptor modulates alcohol-induced reward and DARPP-32 phosphorylation. Psychopharmacology, 233(12), 2269-2278. [Link]

  • U.S. Environmental Protection Agency. (2009). Provisional Peer-Reviewed Toxicity Values for Benzyl alcohol. [Link]

  • Al-Zharani, M., Al-Ghamdi, A., & Al-Ameri, A. (2023). Antimicrobial Activities and Biofilm Inhibition Properties of Trigonella foenumgraecum Methanol Extracts against Multidrug-Resistant Staphylococcus aureus and Escherichia coli. Medicina, 59(3), 527. [Link]

  • Hosseini, R., Naderi, F., & Nasrollahi, S. A. (2015). Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spray. African Journal of Pure and Applied Chemistry, 9(5), 81-90. [Link]

  • Sajja, R. K., & Rahman, S. (2023). Negative and positive allosteric modulators of the α7 nicotinic acetylcholine receptor regulates the ability of adolescent binge alcohol exposure to enhance adult alcohol consumption. Frontiers in Behavioral Neuroscience, 17, 1145672. [Link]

  • ScienceDaily. (2005, February 25). Alcohol's Effects On Gene Expression In The Central Nervous System. [Link]

  • Campaign for Safe Cosmetics. Fragrance Ingredient Disclosure. [Link]

  • Cederbaum, A. I. (2012). Alcohol metabolism. Clinics in liver disease, 16(4), 667-685. [Link]

  • U.S. Food and Drug Administration. (2004). Microbiology Review(s). [Link]

  • Anderson, R. I., & George, O. (2023). The role of nicotinic receptors in alcohol consumption. Alcohol, 108, 1-11. [Link]

  • Ly, A. (2018, October 31). Synthetic Chemicals in Perfume and Their Potential Health Effects. Medium. [Link]

  • López-Lázaro, M. (2018). A 30-s Exposure to Ethanol 20% Is Cytotoxic to Human Keratinocytes: Possible Mechanistic Link Between Alcohol-Containing Mouthwashes and Oral Cancer. Clinical oral investigations, 22(8), 2873-2877. [Link]

  • Scheers, E. M., Ekwall, B., & Dierickx, P. J. (2001). Evaluation of the cytotoxicity of ten chemicals on human cultured hepatocytes: Predictability of human toxicity and comparison with rodent cell culture systems. Toxicology in vitro, 15(2), 137-143. [Link]

  • Sciencemadness Wiki. Phenethyl alcohol. [Link]

Sources

Foundational

3-Methylphenethyl alcohol NMR spectral analysis

Technical Deep Dive: Structural Elucidation of 3-Methylphenethyl Alcohol via High-Field NMR Executive Summary 3-Methylphenethyl alcohol (CAS 1875-89-4), also known as m-methylphenethyl alcohol or 2-(3-methylphenyl)ethano...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Structural Elucidation of 3-Methylphenethyl Alcohol via High-Field NMR

Executive Summary

3-Methylphenethyl alcohol (CAS 1875-89-4), also known as m-methylphenethyl alcohol or 2-(3-methylphenyl)ethanol, presents a unique spectral challenge due to the meta-substitution pattern on the aromatic ring. Unlike the symmetrical para-isomer (which simplifies to an AA'BB' system) or the sterically crowded ortho-isomer, the meta-isomer requires precise analysis of long-range coupling and 13C chemical shift logic to confirm identity.

This guide provides a self-validating protocol for the structural confirmation of 3-methylphenethyl alcohol, distinguishing it from its positional isomers and common synthetic impurities.

Experimental Protocol: The "Clean-Capture" Method

To ensure reproducibility and clear resolution of the hydroxyl proton (often lost to exchange), the following preparation protocol is mandatory.

Sample Preparation
  • Solvent Choice:

    • Standard Routine:CDCl₃ (Chloroform-d) with 0.03% TMS. Good for general backbone assignment.

    • Hydroxyl Validation:DMSO-d₆ . Use this if the -OH signal is broadened or invisible in CDCl₃ due to rapid exchange. DMSO forms strong hydrogen bonds, freezing the exchange and often revealing the -OH as a distinct triplet (coupling to the adjacent CH₂).

  • Concentration: 10–15 mg of analyte in 0.6 mL solvent. High concentrations can cause chemical shift migration of the -OH peak.

  • Tube Quality: 5mm high-precision NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.

  • Relaxation Delay (D1): Set to ≥ 5 seconds. The aromatic protons and the methyl group have different T1 relaxation times; insufficient delay will distort integration ratios.

  • Scans (NS): 16 (1H), 512+ (13C).

1H NMR Spectral Analysis (The Fingerprint)

Solvent: CDCl₃ | Reference: TMS (0.00 ppm)[1][2]

The proton spectrum is defined by three distinct zones: the aliphatic "tail," the diagnostic methyl "flag," and the complex aromatic "body."

AssignmentShift (δ ppm)MultiplicityIntegrationJ-Coupling (Hz)Structural Logic
Ar-CH₃ 2.34Singlet (s)3H-Diagnostic of the methyl substitution. Sharp singlet confirms no adjacent protons on the substituent.
Ar-CH₂- 2.83Triplet (t)2HJ ≈ 6.8Benzylic protons. Triplet due to coupling with the adjacent -CH₂-O-.
-CH₂-O- 3.84Triplet (t)2HJ ≈ 6.8Deshielded by the electronegative oxygen.
-OH ~1.6 - 2.0Broad Singlet1HVariablePosition is concentration/temperature dependent. Disappears with D₂O shake.
Ar-H (H2) ~7.00Singlet (broad)1H-The proton between the two substituents. Often appears as a singlet or narrow doublet due to weak meta-coupling.[3]
Ar-H (H4,6) 7.03 - 7.08Multiplet2H-Protons ortho to the alkyl groups.
Ar-H (H5) 7.19Triplet (approx)1HJ ≈ 7.5The proton meta to both substituents. Usually the most deshielded in this specific alkyl system.
Critical Interpretation Note: The "Meta" Signature

The aromatic region (6.9 – 7.2 ppm) is the key differentiator.

  • Para-isomer: Shows two distinct doublets (symmetric AA'BB' system).

  • Meta-isomer (Target): Shows a complex 4-proton pattern.[3] Look for the isolated signal of H2 (the proton between the methyl and ethyl groups). It often appears slightly upfield or distinct from the main multiplet, integrating to 1H.

13C NMR & DEPT Analysis (The Skeleton)

Solvent: CDCl₃ | Reference: 77.0 ppm (Triplet)

The 13C spectrum must show 9 distinct carbon signals . If fewer are seen, suspect symmetry (para-isomer) or overlap.

Carbon TypeShift (δ ppm)DEPT-135 PhaseAssignment Logic
Primary CH₃ 21.4Positive (+)Ar-CH₃ . Typical benzylic methyl shift.
Secondary CH₂ 39.2Negative (-)Ar-CH₂- . Shielded benzylic carbon.
Secondary CH₂ 63.6Negative (-)-CH₂-OH . Deshielded by oxygen.
Tertiary CH ~126.0Positive (+)C6 (Ortho to ethyl).
Tertiary CH ~127.1Positive (+)C4 (Ortho to methyl).
Tertiary CH ~128.4Positive (+)C5 (Meta to both).
Tertiary CH ~129.5Positive (+)C2 (Between substituents).
Quaternary C ~138.1No SignalC3 (Ipso to methyl).
Quaternary C ~138.4No SignalC1 (Ipso to ethyl).

Note: Quaternary assignments (C1 vs C3) are tentative without HMBC, as their chemical environments are electronically similar (both alkyl-substituted).

Advanced Verification: 2D NMR Workflow

To validate the connectivity and rule out isomers, use the following correlation logic.

COSY (Correlation Spectroscopy)
  • Objective: Confirm the ethyl chain connectivity.

  • Observation: Strong cross-peak between 2.83 ppm (Ar-CH₂) and 3.84 ppm (-CH₂-O-).

  • Differentiation: No coupling should be observed between the Ar-CH₃ (2.34 ppm) and the ethyl chain. If coupling exists, the structure is likely a propyl derivative, not an ethyl+methyl derivative.

HMBC (Heteronuclear Multiple Bond Correlation)
  • Objective: Link the "floating" methyl group to the ring.

  • Key Correlation: The methyl protons (2.34 ppm) will show a strong 3-bond correlation to C2 and C4 , and a 2-bond correlation to C3 . This triangulates the position of the methyl group relative to the rest of the ring.

Visualization of Analytical Workflow

The following diagram outlines the logical flow for confirming the structure, moving from basic 1D checks to 2D confirmation.

G cluster_1D Level 1: 1D NMR Screening cluster_Decision Decision Gate cluster_2D Level 2: Structural Confirmation Start Sample: 3-Methylphenethyl alcohol H1 1H NMR (Integration Check) Start->H1 C13 13C NMR / DEPT (Carbon Count) Start->C13 Check1 Integrals: 3H:2H:2H:4H? Methyl Singlet present? H1->Check1 Check2 9 Distinct Carbons? (4 Ar-CH, 2 Ar-Cq) C13->Check2 COSY COSY Confirm Ethyl Chain Check1->COSY Pass HMBC HMBC Link Methyl to Ring Check2->HMBC Pass Result VALIDATED STRUCTURE COSY->Result HMBC->Result

Figure 1: Analytical workflow for structural validation of 3-Methylphenethyl alcohol.

Quality Control: Impurity Profiling

When analyzing commercial samples, three primary impurities are common:

  • Isomers (Ortho/Para):

    • Detection: Look for "shadow" singlets near 2.34 ppm (methyl region). The para-isomer methyl typically shifts slightly upfield (~2.30 ppm).

  • Residual Solvent (Toluene/Xylene):

    • Detection: If the sample was derived from m-xylene, look for extra aromatic protons and a lack of the -CH₂CH₂OH signals.

  • Oxidation Products (Aldehyde/Acid):

    • Detection: Look for a weak triplet ~9.8 ppm (Aldehyde -CHO) or a broad singlet >11 ppm (Carboxylic Acid -COOH).

References

  • SDBS (AIST). SDBS No. 2896: 3-Methylphenethyl alcohol 1H and 13C NMR Spectra. National Institute of Advanced Industrial Science and Technology. [Link]

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[4] J. Org.[5] Chem. 1997, 62, 21, 7512–7515. (For impurity profiling). [Link]

  • PubChem. Compound Summary: 3-Methylbenzeneethanol (CAS 1875-89-4).[6][7] National Library of Medicine. [Link][7]

Sources

Exploratory

Mass Spectrometry Profiling of 3-Methylphenethyl Alcohol

The following technical guide details the mass spectrometry profiling, fragmentation mechanisms, and metabolic considerations for 3-Methylphenethyl alcohol . Technical Guide for Analytical & Pharmaceutical Research Execu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometry profiling, fragmentation mechanisms, and metabolic considerations for 3-Methylphenethyl alcohol .

Technical Guide for Analytical & Pharmaceutical Research

Executive Summary

3-Methylphenethyl alcohol (CAS: 1875-89-4), also known as m-methylphenethyl alcohol or 2-(3-methylphenyl)ethanol, is a structural isomer of the phenethyl alcohol class used frequently as a chemical intermediate in organic synthesis and drug development.[1][2]

This guide provides a definitive reference for the mass spectrometric analysis of this compound. It addresses the challenge of distinguishing regioisomers (ortho, meta, para) and delineates the specific fragmentation pathways governed by the meta-methyl substituent.

Core Chemical Identity
ParameterData
IUPAC Name 2-(3-Methylphenyl)ethanol
CAS Registry 1875-89-4
Molecular Formula

Exact Mass 136.0888 Da
Boiling Point 242–243 °C
LogP 2.06 (Predicted)
Key Application Pharmaceutical intermediate, fragrance ingredient

Instrumentation & Methodology

To ensure reproducible fragmentation patterns consistent with spectral libraries (NIST, Wiley), the following experimental conditions are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)[3]
  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Transfer Line: 280 °C.

  • Column: Non-polar 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Split/Splitless at 250 °C.

Why this protocol? Phenethyl alcohols are prone to thermal dehydration in the injector port. A clean, deactivated liner and a split ratio of at least 20:1 are critical to prevent the artifactual formation of methylstyrenes before the sample reaches the ion source.

Fragmentation Analysis (EI-MS)

The mass spectrum of 3-methylphenethyl alcohol is dominated by stability-driven fragmentation pathways characteristic of alkylbenzenes.

Primary Fragmentation Pathways

The molecular ion (


, m/z 136) is typically visible but of low intensity due to the lability of the aliphatic chain.
  • Formation of the Base Peak (m/z 105): The most abundant ion is m/z 105 . This arises from the cleavage of the

    
     bond (the bond between the two carbons of the ethyl chain).
    
    • Mechanism: Homolytic cleavage releases the hydroxymethyl radical (

      
      , mass 31) and generates the 3-methylbenzyl cation .
      
    • Rearrangement: The 3-methylbenzyl cation rapidly rearranges to the stable methyltropylium ion (

      
      ), which is the diagnostic peak for xylenes and methyl-substituted alkylbenzenes.
      
  • Dehydration (m/z 118): A prominent peak at m/z 118 (

    
    ) corresponds to the loss of water.
    
    • Mechanism: Thermal or electron-impact induced elimination of

      
       yields 3-methylstyrene . This ion is stable and often the second most intense peak.
      
  • Tropylium Degradation (m/z 77, 79, 91):

    • m/z 91: Loss of the methyl group from the m/z 105 ion or direct formation of the tropylium ion.

    • m/z 77/79: Further fragmentation of the aromatic ring (phenyl cation).

Visualization of Fragmentation Logic

The following diagram illustrates the causal pathways leading to the primary spectral signatures.

FragmentationPathway M Molecular Ion (M+) m/z 136 Styrene 3-Methylstyrene m/z 118 M->Styrene - H2O (18 Da) Dehydration Benzyl 3-Methylbenzyl Cation m/z 105 M->Benzyl - CH2OH (31 Da) Alpha Cleavage Tropylium Methyltropylium Ion (Base Peak) m/z 105 Benzyl->Tropylium Ring Expansion (Rearrangement) Phenyl Phenyl Cation m/z 77 Tropylium->Phenyl - C2H4 / Fragmentation

Figure 1: Electron Ionization (EI) fragmentation pathway of 3-Methylphenethyl alcohol.

Isomer Differentiation Strategy

A critical challenge in drug development and forensic analysis is distinguishing 3-methylphenethyl alcohol from its isomers (2-methyl and 4-methyl).

The Problem: All three isomers produce nearly identical mass spectra (Base peak m/z 105, secondary m/z 118) because the rearrangement to the methyltropylium ion scrambles the position of the methyl group on the ring.

The Solution: Differentiation must rely on Chromatographic Retention Indices (RI) or Derivatization .

IsomerBoiling PointElution Order (Non-polar Column)Diagnostic Strategy
2-Methyl (Ortho)~240 °C1stFastest elution due to steric shielding (ortho effect).
3-Methyl (Meta)~242 °C2ndIntermediate retention.
4-Methyl (Para)~244 °C3rdLongest retention; highest boiling point.

Protocol Recommendation: If MS resolution is insufficient, derivatize with BSTFA + 1% TMCS to form the TMS-ether. The resulting O-TMS derivatives show sharper peaks and slightly improved separation factors (


) compared to the free alcohols.

Metabolic Profiling & Biological Fate

In drug metabolism studies (DMPK), 3-methylphenethyl alcohol is typically a metabolite itself or a precursor. It follows the standard alcohol oxidation pathway.

Metabolic Pathway[4][5]
  • Phase I Oxidation: The alcohol is oxidized by Alcohol Dehydrogenase (ADH) to 3-methylphenylacetaldehyde .

  • Conversion to Acid: Aldehyde Dehydrogenase (ALDH) rapidly converts the intermediate to 3-methylphenylacetic acid .

  • Phase II Conjugation: The resulting acid often undergoes glucuronidation before excretion.

Metabolism Alcohol 3-Methylphenethyl Alcohol (Substrate) Aldehyde 3-Methylphenylacetaldehyde (Transient Intermediate) Alcohol->Aldehyde Alcohol Dehydrogenase (ADH) Oxidation Acid 3-Methylphenylacetic Acid (Primary Metabolite) Aldehyde->Acid Aldehyde Dehydrogenase (ALDH) Oxidation Conjugate Glucuronide Conjugate (Excretion Product) Acid->Conjugate UDP-Glucuronosyltransferase Phase II Conjugation

Figure 2: Metabolic oxidation pathway of 3-Methylphenethyl alcohol in mammalian systems.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Phenethyl Alcohol Derivatives. National Institute of Standards and Technology. [Link]

  • Liebler, D. C. (2002).
  • Awad, T., et al. (2003).[3] "Chromatographic and spectroscopic methods of identification for the side-chain regioisomers of 3,4-methylenedioxyphenethylamines". Journal of Chromatographic Science. [Link]

  • PubChem. (2024). Compound Summary: 2-(3-Methylphenyl)ethanol.[2] National Library of Medicine. [Link][1]

Sources

Foundational

Discovery and history of 3-Methylphenethyl alcohol

Topic: Discovery and history of 3-Methylphenethyl alcohol Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals From Synthetic Scaffold to Proteomic Probe Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and history of 3-Methylphenethyl alcohol Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

From Synthetic Scaffold to Proteomic Probe

Executive Summary

3-Methylphenethyl alcohol (CAS 1875-89-4), also known as m-methylphenethyl alcohol or 2-(3-methylphenyl)ethanol, represents a critical structural isomer in the phenethyl alcohol family.[1][2][3] While its para-isomer is ubiquitous in the fragrance industry (simulating rose notes), the meta-isomer occupies a distinct niche as a specialized chemical building block in pharmaceutical synthesis and proteomics.[1][3] This guide delineates the compound's historical emergence from classical Grignard chemistry, its evolution into a "privileged scaffold" for drug discovery, and the technical protocols required for its high-purity isolation.[3]

Chemical Architecture & Structural Analysis

Unlike the symmetric para-isomer, 3-methylphenethyl alcohol possesses a meta-substitution pattern that imparts unique steric and electronic properties to the benzene ring.[1][3] This asymmetry is crucial in medicinal chemistry, where the meta-vector is often exploited to probe receptor binding pockets without inducing the steric clash associated with ortho-substitution.[1][3]

Key Physicochemical Data:

PropertyValueContext
Molecular Formula C

H

O
Primary Alcohol
Molecular Weight 136.19 g/mol Fragment-based Drug Design (FBDD) compliant
Boiling Point 242–243 °CHigh thermal stability
Density 1.002 g/mL (25 °C)Slightly denser than water
LogP ~2.05Moderate lipophilicity; good membrane permeability
Refractive Index

1.529
Purity indicator

Historical Genesis & Synthetic Evolution

The history of 3-methylphenethyl alcohol is inextricably linked to the "Golden Age" of synthetic organic chemistry in the early 20th century, specifically the development of carbon-carbon bond-forming reactions.[1][3]

The Grignard Era (Early 1900s)

The discovery of the compound followed the broader exploration of the Grignard reaction (Nobel Prize, 1912). While Friedel-Crafts alkylation of toluene with ethylene oxide yields predominantly the para-isomer (due to steric directing effects), the meta-isomer required a regiospecific approach.[1][3]

  • The Breakthrough: Chemists utilized 3-bromotoluene as the starting material.[1][3] By forming the organomagnesium intermediate (m-tolylmagnesium bromide) and reacting it with ethylene oxide (oxirane), the meta-substitution pattern was preserved with high fidelity.[1][3]

Modern Catalytic Approaches

In contemporary process chemistry, the synthesis has shifted towards "Green Chemistry" principles.[3]

  • Hydrogenation: The reduction of 3-methylstyrene oxide or 3-methylphenylacetic acid offers a cleaner profile, minimizing the magnesium waste associated with stoichiometric Grignard reagents.[1][3]

  • Biocatalysis: Recent advances in yeast-mediated fermentation (using Saccharomyces cerevisiae) have demonstrated the ability to reduce precursors like 3-methylphenylacetaldehyde to the alcohol, offering an enantioselective route if chiral centers are introduced on the alkyl chain.[1][3]

Pharmacological & Industrial Utility

For the drug development professional, 3-methylphenethyl alcohol is more than a solvent; it is a pharmacophore linker .[3]

"Privileged Structure" in Drug Design

The phenethyl alcohol moiety is a substructure in numerous GPCR ligands and enzyme inhibitors. The 3-methyl variant allows medicinal chemists to:

  • Probe Hydrophobic Pockets: The meta-methyl group can fill small hydrophobic crevices in a binding site (the "Magic Methyl" effect), potentially boosting potency by 10-fold compared to the unsubstituted analog.[3]

  • Metabolic Stability: Substitution at the meta-position can block metabolic oxidation at the aromatic ring, altering the pharmacokinetic (PK) profile.[3]

Proteomics & Biological Probes

Recent applications (e.g., Santa Cruz Biotechnology listings) highlight its use in proteomics.[3] It serves as a fragment probe to identify binding sites on unidentified proteins, leveraging its simple structure to map "druggable" hotspots.

Technical Protocols: Self-Validating Systems

Note: These protocols assume a standard Schlenk line setup for air-sensitive steps.[1][3]

Protocol A: Regiospecific Synthesis via Grignard (The "Gold Standard" for Purity)

Objective: Synthesize >98% pure 3-methylphenethyl alcohol without para-isomer contamination.[1][3]

Reagents:

  • 3-Bromotoluene (1.0 eq)[1][3]

  • Magnesium turnings (1.1 eq, activated with I

    
    )
    
  • Ethylene Oxide (1.2 eq, cold)

  • THF (Anhydrous)[1][3]

Step-by-Step Methodology:

  • Activation (Self-Validation Step): Flame-dry the glassware. Add Mg turnings and a crystal of iodine. Heat until iodine vaporizes. If the purple color persists without fading upon addition of 5% of the bromide, the Mg is inactive.[3] Action: Sonicate or add dibromoethane.

  • Formation: Add 3-bromotoluene in THF dropwise at reflux. A color change to cloudy grey/brown indicates successful Grignard formation.[1][3]

  • Alkylation: Cool to -78 °C. Cannulate ethylene oxide (condensed liquid) into the reaction. Causality: Low temperature prevents polymerization of the epoxide.[3]

  • Hydrolysis: Warm to RT, then quench with sat. NH

    
    Cl.
    
  • Purification: Distillation under reduced pressure (vacuum).[1][3] Collect fractions boiling at 135–140 °C (0.1 mmHg).

Protocol B: Quality Control & Identification

Validation Criteria:

  • NMR (

    
    H, CDCl
    
    
    
    ):
    Look for the diagnostic triplet at
    
    
    2.80 ppm (benzylic CH
    
    
    ) and triplet at
    
    
    3.79 ppm (CH
    
    
    -OH).[1][3] The aromatic region must show the specific meta-substitution pattern (singlet-like peak for the proton between methyl and ethyl groups).[1][3]
  • GC-MS: Molecular ion peak at m/z 136.[1][3]19. Absence of m/z 122 (loss of methyl) indicates no demethylated impurity.[1][3]

Visualization of Pathways

Synthetic Logic & Metabolic Fate

The following diagram contrasts the synthetic routes and illustrates the mammalian metabolic pathway (Phase I/II metabolism) relevant for toxicology studies.

G cluster_synthesis Synthetic Routes cluster_metabolism Metabolic Fate (Mammalian) Toluene Toluene Friedel Friedel-Crafts (Mix of Isomers) Toluene->Friedel + Ethylene Oxide + AlCl3 BromoT 3-Bromotoluene Grignard Grignard Reagent (m-Tolyl-MgBr) BromoT->Grignard + Mg / THF Product 3-Methylphenethyl Alcohol Grignard->Product + Ethylene Oxide High Regioselectivity Friedel->Product Low Yield (Meta) Aldehyde Intermediate Aldehyde Product->Aldehyde ADH (Oxidation) Acid 3-Methylphenylacetic Acid Aldehyde->Acid ALDH Conjugate Glucuronide Conjugate Acid->Conjugate UGT (Excretion)

Figure 1: Comparative synthetic pathways (Grignard vs. Friedel-Crafts) and the primary metabolic oxidation route in mammalian systems.[1][3]

References

  • Sigma-Aldrich. (2025).[1][3] 3-Methylphenethyl alcohol Product Specification & Safety Data Sheet. Retrieved from [1][3]

  • ChemicalBook. (2024).[1][3][4] 3-Methylphenethyl alcohol NMR and Mass Spectrum Analysis. Retrieved from [1][2][3]

  • Santa Cruz Biotechnology. (2024).[1][3] 3-Methylphenethyl alcohol for Proteomics Research. Retrieved from [1][3]

  • PubChem. (2025).[1][3] Compound Summary: 3-Methylbenzeneethanol (CID 74648).[1][3] National Library of Medicine.[1][3] Retrieved from [1][3]

  • Perpète, P., & Collin, S. (1999).[3] Contribution of 3-methylthiopropionaldehyde to the worty flavor of alcohol-free beers. (Contextual reference on yeast reductase activity on methyl-substituted aldehydes). Journal of Agricultural and Food Chemistry. Retrieved from

Sources

Exploratory

Introduction: Beyond the Single Molecule

An In-depth Technical Guide to the Isomers of Methylphenethyl Alcohol for Researchers, Scientists, and Drug Development Professionals Phenethyl alcohol (2-phenylethanol) is a deceptively simple aromatic alcohol, known fo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Isomers of Methylphenethyl Alcohol for Researchers, Scientists, and Drug Development Professionals

Phenethyl alcohol (2-phenylethanol) is a deceptively simple aromatic alcohol, known for its pleasant floral odor and its role as a biosynthetic precursor.[1] However, the addition of a single methyl group to this scaffold unlocks a fascinating world of constitutional and stereoisomeric complexity. The resulting family of C₉H₁₂O isomers, collectively known as methylphenethyl alcohols, presents a compelling case study in the profound impact of subtle structural modifications on physicochemical properties, biological activity, and synthetic utility.

In the realm of pharmacology and drug development, the distinction between isomers is not merely academic; it is a critical determinant of a drug's efficacy, safety, and metabolic profile.[2][3] Enantiomers, for instance, can exhibit dramatically different interactions with chiral biological targets like enzymes and receptors, leading to one isomer being a potent therapeutic while the other is inactive or even toxic.[4] Understanding the nuances of each isomer of methylphenethyl alcohol is therefore paramount for professionals seeking to leverage these structures as building blocks for novel therapeutics, fine chemicals, or advanced materials.

This guide provides an in-depth exploration of the key isomers of methylphenethyl alcohol. We will dissect their structural differences, delve into stereoselective synthesis and resolution protocols, outline methods for their analytical characterization, and discuss their applications, particularly within the context of drug discovery. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this document serves as a technical resource for scientists and researchers navigating the intricate landscape of chemical isomerism.

Caption: Overview of the isomeric classes of methylphenethyl alcohol.

Chapter 1: Positional Isomers of Methylphenethyl Alcohol

Positional isomerism arises from the different possible locations of the methyl group on the phenethyl alcohol framework. This variation, while seemingly minor, gives rise to distinct compounds with unique properties and applications. We can broadly classify these into ring-substituted and chain-substituted isomers.

Ring-Substituted Isomers (The Tolylethanols)

When the methyl group is attached to the phenyl ring, the resulting isomers are named as derivatives of toluene (methylbenzene). These are commonly referred to as tolylethanols.

  • 2-(2-Methylphenyl)ethanol (o-methylphenethyl alcohol): The methyl and ethyl alcohol groups are ortho to each other.

  • 2-(3-Methylphenyl)ethanol (m-methylphenethyl alcohol): The substituents are in a meta arrangement.

  • 2-(4-Methylphenyl)ethanol (p-methylphenethyl alcohol): The substituents are in a para arrangement.

These isomers are primarily synthesized via the reduction of the corresponding tolylacetic acid or its ester derivatives. Their primary commercial application lies in the fragrance industry, where their distinct floral and sweet odor profiles are highly valued.[5]

Property2-(o-tolyl)ethanol[6]2-(m-tolyl)ethanol[7]2-(p-tolyl)ethanol[5][8]
CAS Number 19819-98-81875-89-4699-02-5
Molecular Weight 136.19 g/mol 136.19 g/mol 136.19 g/mol
Boiling Point ~230 °C~240 °C243 °C
Flash Point >110 °C~108 °C107 °C
Odor Profile Floral, PeonyFloral, HyacinthFloral, Sweet, Lilac

Table 1: Comparative physical properties of ring-substituted methylphenethyl alcohol isomers.

Chain-Substituted Isomers

Attaching the methyl group to the ethyl chain generates two primary isomers, each of which introduces a stereocenter, a critical feature for drug development.

  • 2-Phenyl-1-propanol (beta-Methylphenethyl alcohol): The methyl group is on the carbon adjacent to the terminal alcohol (the β-carbon). This compound has a faint hyacinth-like odor and is used as a flavoring agent and fragrance component.[9][10]

  • 1-Phenyl-2-propanol: The methyl group is on the same carbon as the hydroxyl group.

The introduction of the methyl group directly onto the ethyl chain breaks the molecule's symmetry, creating a chiral center. This means that both 2-phenyl-1-propanol and 1-phenyl-2-propanol exist as a pair of non-superimposable mirror images (enantiomers), a topic we will explore in detail in the next chapter.

Chapter 2: Stereoisomerism: The Chiral Dimension

The existence of stereoisomers, particularly enantiomers, is where the methylphenethyl alcohol family becomes especially relevant to pharmaceutical sciences. The specific three-dimensional arrangement of atoms can lead to vastly different pharmacological and toxicological outcomes.

The Enantiomers of 2-Phenyl-1-propanol (beta-Methylphenethyl alcohol)

2-Phenyl-1-propanol possesses a chiral center at the C2 position, giving rise to (R)-2-phenyl-1-propanol and (S)-2-phenyl-1-propanol. While often used as a racemic mixture in the flavor and fragrance industry, the individual enantiomers serve as valuable chiral building blocks in asymmetric synthesis.[9][11] The ability to introduce a specific stereochemistry is a cornerstone of modern drug synthesis, allowing for the creation of molecules that interact selectively with their biological targets.

A Related Structure: 2-Methyl-1-phenyl-1-propanol

Although having a different molecular formula (C₁₀H₁₄O), 2-methyl-1-phenyl-1-propanol is a structurally related chiral alcohol that is frequently encountered in synthetic chemistry. It is a crucial chiral building block and resolving agent used in the large-scale preparation of other enantiomerically pure compounds.[12][13] Its (R)-enantiomer, for example, is particularly noted for its utility in developing new asymmetric synthetic routes.[12][14]

The "Magic Methyl" Effect in Drug Design

The strategic addition of a methyl group to a lead compound is a well-established tactic in medicinal chemistry, often referred to as the "magic methyl" effect.[15] This small structural change can have profound consequences:

  • Increased Potency: The methyl group can improve binding to a target receptor by filling a hydrophobic pocket.

  • Enhanced Metabolic Stability: It can block a site of metabolic oxidation, increasing the drug's half-life.

  • Improved Physicochemical Properties: It can modulate solubility and lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties.[15]

The differences between the parent phenethyl alcohol and its various methylated isomers are a textbook illustration of this principle. The methyl group alters not just the shape and size but also the electronic properties and metabolic fate of the molecule, providing a rich playground for drug design.

Chapter 3: Synthesis and Resolution of Key Chiral Isomers

Producing a single, pure enantiomer is a critical challenge in pharmaceutical manufacturing. Two primary strategies are employed: asymmetric synthesis (building the molecule with the correct stereochemistry from the start) and chiral resolution (separating a racemic mixture).

Asymmetric Synthesis Protocol: Enzymatic Reduction

Enzymatic methods are highly valued for their exceptional selectivity and environmentally friendly reaction conditions. The asymmetric synthesis of (S)-2-phenyl-1-propanol can be achieved via the enzymatic reduction of 2-phenylpropanal.

Protocol: Biocatalytic Asymmetric Reduction of 2-Phenylpropanal

  • Biocatalyst Preparation: A culture of a suitable microorganism (e.g., Saccharomyces cerevisiae - Baker's yeast) or an isolated reductase enzyme is prepared and suspended in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

  • Reaction Setup: In a temperature-controlled vessel, 2-phenylpropanal (the substrate) is added to the biocatalyst suspension. A co-factor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH/NADH regeneration) is essential for driving the reaction.

  • Causality (Choice of System): Baker's yeast contains a variety of reductase enzymes that preferentially transfer a hydride ion to one face of the prochiral aldehyde, governed by Prelog's rule. This enzymatic control is the source of the high enantioselectivity, leading predominantly to the (S)-alcohol.

  • Incubation: The reaction mixture is incubated (e.g., at 30°C) with gentle agitation for 24-48 hours. Progress is monitored by TLC or GC analysis.

  • Workup and Purification: The mixture is filtered to remove the biocatalyst. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Analysis: The crude product is purified by column chromatography. The enantiomeric excess (e.e.) is determined using chiral HPLC or GC.

Asymmetric_Synthesis Substrate 2-Phenylpropanal (Prochiral Substrate) Reaction Biocatalytic Reduction Substrate->Reaction Biocatalyst Enzyme (Reductase) + Cofactor (NADPH) Biocatalyst->Reaction Product (S)-2-Phenyl-1-propanol (Chiral Product) Reaction->Product High Selectivity

Caption: Workflow for asymmetric synthesis via enzymatic reduction.

Chiral Resolution of a Racemic Mixture

Resolution is a classical method to separate enantiomers. The strategy involves converting the enantiomers into diastereomers, which have different physical properties (like solubility) and can thus be separated.

Protocol: Resolution of Racemic 2-Methyl-1-phenyl-1-propanol

  • Derivatization: The racemic alcohol is reacted with an acid anhydride (e.g., phthalic anhydride) in the presence of a base (e.g., pyridine) to form the corresponding racemic carboxylic acid derivative (a hemiphthalate ester).[12]

  • Causality (Why Derivatize?): The alcohol itself is neutral. Converting it to an acidic derivative allows it to react with a chiral base to form salts. This step is crucial for enabling the separation.

  • Salt Formation: The racemic acid derivative is dissolved in a suitable solvent (e.g., methanol or acetone) and treated with a stoichiometric amount of a chiral amine resolving agent (e.g., (+)-cinchonine or (R)-1-phenylethylamine).[12] This forms a mixture of two diastereomeric salts: [(+)-acid-(-)-base] and [(-)-acid-(-)-base].

  • Fractional Crystallization: The solution is allowed to cool slowly. Due to their different solubilities, one diastereomeric salt will crystallize out preferentially.[12]

  • Isolation and Hydrolysis: The crystals are collected by filtration. The purified diastereomeric salt is then hydrolyzed (e.g., with dilute HCl) to break the salt linkage, regenerating the enantiomerically enriched carboxylic acid derivative.

  • Final Cleavage: The ester is cleaved (e.g., via saponification with NaOH) to yield the final, enantiomerically pure alcohol. The chiral resolving agent can often be recovered and reused.

Sources

Foundational

Technical Monograph: 3-Methylphenethyl Alcohol & Derivatives

CAS: 1875-89-4 | Molecular Formula: C₉H₁₂O | Scaffold: Phenethanol Executive Technical Summary 3-Methylphenethyl alcohol (also known as m-methyl-2-phenylethanol) represents a critical structural modification of the class...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1875-89-4 | Molecular Formula: C₉H₁₂O | Scaffold: Phenethanol

Executive Technical Summary

3-Methylphenethyl alcohol (also known as m-methyl-2-phenylethanol) represents a critical structural modification of the classic phenethyl alcohol (PEA) scaffold. While PEA is the industry standard for "rose" notes in perfumery and a versatile solvent in pharma, the introduction of a methyl group at the meta (3-) position introduces significant steric and electronic changes.

Core Utility:

  • Fragrance Chemistry: Acts as a modifier, adding "green," spicy, or dry nuances to the standard floral profile of PEA.

  • Medicinal Chemistry: Serves as a lipophilic building block. The meta-substitution prevents rapid metabolic oxidation at the para-position (a common clearance route for phenyl rings), potentially extending half-life in derivative drugs.

  • Green Chemistry Target: A prime candidate for "new-to-nature" biocatalysis via engineered Ehrlich pathways.

Synthetic Architectures: Chemical vs. Biological

The production of 3-methylphenethyl alcohol demands a choice between atom economy (chemical) and enantioselectivity/sustainability (biological).

Comparative Pathways

The following diagram illustrates the decision logic between classical Grignard synthesis and modern biocatalytic routes.

SynthesisPathways Start Target: 3-Methylphenethyl Alcohol ChemStart Precursor: 3-Bromotoluene Start->ChemStart Chemical BioStart Precursor: L-m-Methylphenylalanine Start->BioStart Biotech Grignard Grignard Formation (Mg, THF, I2 initiator) ChemStart->Grignard EthyleneOxide Ethylene Oxide Ring Opening (Exothermic, -5°C) Grignard->EthyleneOxide ChemProduct Racemic/Achiral Product (High Yield, Hazardous Reagents) EthyleneOxide->ChemProduct Transamination Transamination (Aro8p/Aro9p Enzymes) BioStart->Transamination Decarboxylation Decarboxylation (Aro10p Enzyme) Transamination->Decarboxylation Reduction Reduction to Alcohol (ADH Enzyme) Decarboxylation->Reduction

Figure 1: Synthetic logic flow comparing the Grignard organometallic route (red) against the Ehrlich metabolic pathway (green).

Critical Analysis of Methods
  • Grignard Addition (Chemical):

    • Mechanism:[1][2][3][4] Nucleophilic attack of m-tolylmagnesium bromide on the epoxide ring of ethylene oxide.

    • Expert Insight: This is the industrial workhorse method. However, strict temperature control (-5°C to 0°C) is non-negotiable. If the temperature spikes during ethylene oxide addition, you risk polymerization of the epoxide or Wurtz-type coupling side reactions, leading to high-boiling impurities that are difficult to distill.

  • Biocatalysis (The Ehrlich Pathway):

    • Mechanism:[1][2][3][4] Yeast (S. cerevisiae) naturally converts L-phenylalanine to PEA. By feeding meta-methyl-L-phenylalanine (or using an engineered strain that methylates the ring), the machinery (Aro8p, Aro10p, ADH) produces the alcohol.

    • Expert Insight: This is the "Green" future. The challenge is toxicity; phenethyl alcohols are toxic to yeast membranes at >2 g/L. In situ product recovery (ISPR) using biphasic systems (e.g., oleic acid overlay) is required to prevent cell death [1].

Experimental Protocol: Chemical Synthesis

Standardized Laboratory Scale Procedure

Objective: Synthesis of 3-methylphenethyl alcohol via reduction of 3-methylphenylacetic acid. Note: We choose acid reduction over Grignard for lab-scale safety, avoiding gaseous ethylene oxide.

Reagents:

  • 3-Methylphenylacetic acid (CAS 621-36-3): 15.0 g (0.1 mol)

  • Lithium Aluminum Hydride (LiAlH₄): 4.5 g (0.12 mol)

  • Tetrahydrofuran (THF), anhydrous: 200 mL

  • Ethyl Acetate (for quenching)

Step-by-Step Methodology:

  • System Preparation:

    • Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.

    • Why: LiAlH₄ is violently reactive with moisture. Any water ingress will lower yield and create fire hazards.

  • Hydride Suspension:

    • Charge flask with LiAlH₄ and 100 mL anhydrous THF. Cool to 0°C in an ice bath.

  • Addition (The Critical Rate Step):

    • Dissolve 3-methylphenylacetic acid in 100 mL THF.

    • Add dropwise via addition funnel over 45 minutes.

    • Control: Maintain internal temperature <10°C. Rapid evolution of H₂ gas will occur; ensure venting is unblocked.

  • Reaction & Reflux:

    • Once addition is complete, allow to warm to room temperature (25°C).

    • Heat to gentle reflux (66°C) for 3 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting acid spot (low R_f) should disappear.

  • Fieser Quench (Safety Critical):

    • Cool back to 0°C.

    • Add carefully in sequence: 4.5 mL H₂O, 4.5 mL 15% NaOH, 13.5 mL H₂O.

    • Result: This precipitates aluminum salts as a granular white solid (lithium aluminate) rather than a gelatinous mess, facilitating filtration.

  • Purification:

    • Filter through a celite pad. Dry filtrate over MgSO₄.

    • Remove solvent in vacuo.

    • Distillation: Purify residue via vacuum distillation (approx. 110-115°C at 5 mmHg).

Analytical Characterization

To validate the identity of 3-methylphenethyl alcohol, rely on the following physicochemical fingerprint.

Table 1: Physicochemical Properties

PropertyValue / CharacteristicNotes
Boiling Point 242-243°C (760 mmHg)High boiling point requires high-vac distillation.
Density 1.002 g/mL at 25°CSlightly denser than water.
Refractive Index n20/D 1.529Useful for quick purity checks.
Appearance Colorless to pale yellow liquidYellowing indicates oxidation to aldehyde.
Solubility Soluble in alcohol, oils; slightly in waterPartition coefficient (LogP) approx 2.4.

GC-MS Interpretation:

  • Molecular Ion: Look for m/z 136 [M]+.

  • Base Peak: Typically m/z 105 (loss of -CH₂OH group, forming the methyl-tropylium ion).

  • Differentiation: The meta isomer elutes between the ortho (fastest) and para (slowest) isomers on non-polar columns (e.g., DB-5), though separation from para can be difficult requiring a polar wax column for baseline resolution.

Structure-Activity Relationship (SAR)

Understanding how the methyl group placement influences function is vital for drug design and fragrance formulation.

SAR_Logic Center 3-Methylphenethyl Alcohol (Scaffold) Ortho Ortho-Substitution (Steric Clash) Center->Ortho Meta Meta-Substitution (Current Topic) Center->Meta Para Para-Substitution (Metabolic Vulnerability) Center->Para MetaEffect1 Increased Lipophilicity (LogP ~2.4 vs 1.9 for PEA) Meta->MetaEffect1 MetaEffect2 Olfactory Shift (Green/Spicy vs Sweet Rose) Meta->MetaEffect2 MetaEffect3 Metabolic Stability (Blocks p-hydroxylation) Meta->MetaEffect3

Figure 2: Structure-Activity Relationship highlighting the specific advantages of meta-substitution regarding stability and physical properties.

  • Lipophilicity: The methyl group increases LogP, enhancing membrane permeability compared to unsubstituted PEA.

  • Metabolic Stability: In pharmaceutical applications, unsubstituted phenyl rings are often rapidly oxidized at the para position by CYP450 enzymes. Placing a methyl group at the meta position does not fully block this, but it sterically hinders the ring orientation in the active site, potentially altering metabolic clearance rates [2].

References

  • Biotechnological Production of 2-Phenylethanol. MDPI. Discusses the Ehrlich pathway and toxicity limits relevant to phenethyl alcohol derivatives.

  • 3-Methylphenethyl alcohol Properties. Sigma-Aldrich. Standard physicochemical data and industrial application notes.

  • Preparation of Substituted Phenethyl Alcohols. Journal of Medicinal Chemistry. Foundational work on the synthesis and bacteriostatic action of PEA derivatives.

  • Bioproduction of phenethyl alcohol from phenylalanine. ResearchGate. Detailed metabolic pathways for yeast-based synthesis.

Sources

Exploratory

Technical Guide: Safety, Handling, and Application of 3-Methylphenethyl Alcohol

CAS: 1875-89-4 | Formula: C₉H₁₂O | Version: 1.0 Executive Summary This technical guide provides a comprehensive safety and operational framework for the handling of 3-Methylphenethyl alcohol (also known as m-methylphenet...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1875-89-4 | Formula: C₉H₁₂O | Version: 1.0

Executive Summary

This technical guide provides a comprehensive safety and operational framework for the handling of 3-Methylphenethyl alcohol (also known as m-methylphenethyl alcohol or 2-(3-methylphenyl)ethanol). Targeted at pharmaceutical researchers and process chemists, this document synthesizes physicochemical data with rigorous risk management protocols. While often utilized as a fragrance ingredient due to its floral olfactory profile, its role as a functionalized aromatic building block in drug development requires strict adherence to GHS-compliant safety measures to mitigate risks associated with skin, eye, and respiratory irritation.

Physicochemical Identity & Profile

Understanding the physical constants is the first line of defense in establishing proper engineering controls.

PropertyValueOperational Implication
CAS Number 1875-89-4Unique identifier for inventory/regulatory tracking.[1]
Molecular Weight 136.19 g/mol Calculation of molar equivalents in synthesis.
Physical State Liquid (Colorless)Fluid handling protocols apply.
Boiling Point 242–243 °CHigh boiling point; low volatility at RT, but vapor pressure increases significantly upon heating.
Density 1.002 g/mL @ 25 °CSlightly denser than water; will sink in aqueous biphasic washes if not emulsified.
Flash Point 109 °C (Closed Cup)Combustible Class IIIB . Requires heating to ignite, but mist/spray can be explosive.
Solubility Low in water; High in organic solventsRequires organic solvents (DCM, EtOAc) for extraction; aqueous spills require surfactant for cleanup.

Hazard Identification & Toxicology (GHS Framework)

3-Methylphenethyl alcohol is classified under the Globally Harmonized System (GHS) with specific warnings regarding its irritant properties.

Primary Hazards[2]
  • H302 (Harmful if swallowed): Moderate acute toxicity. Ingestion may cause gastrointestinal distress and systemic effects similar to other phenethyl alcohol derivatives.

  • H315 (Causes skin irritation): Lipophilic nature allows penetration of the stratum corneum, leading to dermatitis and local inflammation.

  • H319 (Causes serious eye irritation): Direct contact can cause severe conjunctival irritation and potential corneal injury if not flushed immediately.

  • H335 (May cause respiratory irritation): Inhalation of vapors, especially when heated, irritates the mucous membranes of the upper respiratory tract.

Toxicological Mechanism

As a primary alcohol, 3-Methylphenethyl alcohol is metabolized via Alcohol Dehydrogenase (ADH) to its corresponding aldehyde, and subsequently by Aldehyde Dehydrogenase (ALDH) to 3-methylphenylacetic acid. The intermediate aldehyde can be reactive and cytotoxic, contributing to the irritation potential observed in mucosal tissues.

Risk Management & Engineering Controls

Engineering Controls Hierarchy

Reliance on PPE alone is insufficient. The following engineering controls are mandatory:

  • Primary Containment: All transfers and heating operations must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Process Isolation: Reactions involving temperatures >80 °C should be performed in closed vessels or under reflux condensers to prevent vapor release.

  • Ventilation: Laboratory spaces must maintain a minimum of 6–10 air changes per hour (ACH).

Personal Protective Equipment (PPE) Matrix
Body AreaRecommended PPETechnical Justification
Hand Protection Nitrile Rubber (≥ 0.11 mm) Excellent resistance to aromatic alcohols. Latex is permeable and should be avoided. Double-gloving recommended for prolonged handling.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient due to the liquid nature and severe irritation risk (H319).
Respiratory NIOSH N95 or P100 (if aerosolized) Required only if engineering controls (fume hood) fail or during spill cleanup. A half-mask with organic vapor cartridges is needed for large spills.
Body Defense Lab Coat (Cotton/Poly blend) Standard protection against splashes.

Emergency Response Protocols

The following diagram outlines the decision logic for spill response and exposure management.

EmergencyResponse Start INCIDENT DETECTED Type Identify Incident Type Start->Type Spill Chemical Spill Type->Spill Exposure Personal Exposure Type->Exposure Size Assess Volume Spill->Size SkinEye Skin/Eye Contact Exposure->SkinEye Flush Flush with Water (15+ Minutes) SkinEye->Flush Medical Seek Medical Attention (SDS Section 4) Flush->Medical Minor Minor (< 100 mL) Size->Minor Major Major (> 100 mL) Size->Major Absorb Absorb with Vermiculite or Sand Minor->Absorb Evacuate Evacuate Area & Contact EHS Major->Evacuate Dispose Dispose as Hazardous Chemical Waste Absorb->Dispose

Figure 1: Decision logic for emergency response involving 3-Methylphenethyl alcohol.

Handling, Storage, and Stability[3][4]

Storage Incompatibilities

3-Methylphenethyl alcohol contains a primary hydroxyl group (-CH₂CH₂OH) and an electron-rich aromatic ring.

  • Oxidizing Agents: Incompatible with strong oxidizers (e.g., KMnO₄, CrO₃, concentrated HNO₃). Reaction can lead to exothermic generation of 3-methylphenylacetic acid or ring oxidation.

  • Acid Chlorides/Anhydrides: Reacts vigorously to form esters, releasing heat and potentially HCl gas.

Storage Conditions
  • Temperature: Store at room temperature (15–25 °C).

  • Environment: Keep container tightly sealed in a dry, well-ventilated place. Hygroscopic tendencies are low, but moisture can affect purity in sensitive applications.

  • Shelf Life: Stable for >2 years if stored correctly.

StorageLogic cluster_conditions Ideal Storage cluster_incomp Incompatibilities (AVOID) Compound 3-Methylphenethyl Alcohol Cool Temp: 15-25°C Compound->Cool Dry Keep Dry (Tightly Sealed) Compound->Dry Vent Well-Ventilated Compound->Vent Oxidizers Strong Oxidizers (Fire Risk) Compound->Oxidizers Acids Strong Acids (Dehydration) Compound->Acids

Figure 2: Storage requirements and chemical incompatibility map.

Pharmaceutical Application & Synthesis Context

For drug development professionals, 3-Methylphenethyl alcohol serves as a versatile scaffold intermediate .

Synthetic Utility[5]
  • Linker Chemistry: The primary alcohol is easily converted to a leaving group (mesylate, tosylate, or halide) for nucleophilic substitution reactions, allowing the attachment of the 3-methylphenethyl motif to pharmacophores.

  • Oxidation: Controlled oxidation yields (3-methylphenyl)acetaldehyde , a precursor for reductive amination reactions to synthesize secondary amines.

Metabolic Considerations

In metabolic stability assays (microsomal stability), the compound is expected to undergo:

  • Phase I: Oxidation to the carboxylic acid (3-methylphenylacetic acid).

  • Phase II: Glucuronidation of the alcohol or the subsequent acid.

  • Note: The methyl group on the aromatic ring is also a potential site for benzylic hydroxylation by CYP450 enzymes, though oxidation of the primary alcohol is kinetically favored.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24851300, 3-Methylphenethyl alcohol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Phenethyl alcohol derivatives. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-Methylphenethyl Alcohol via Grignard Homologation

Executive Summary This application note details the protocol for synthesizing 3-methylphenethyl alcohol (CAS: 1875-89-4) from 3-methylbenzyl chloride. The method utilizes a classic Grignard homologation strategy involvin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing 3-methylphenethyl alcohol (CAS: 1875-89-4) from 3-methylbenzyl chloride. The method utilizes a classic Grignard homologation strategy involving the formation of 3-methylbenzylmagnesium chloride followed by nucleophilic addition to formaldehyde. This guide emphasizes critical process parameters (CPPs) required to suppress the common Wurtz coupling side reaction, ensuring high purity and yield.

Introduction & Chemical Context

3-Methylphenethyl alcohol is a valuable intermediate in the synthesis of fragrances, agrochemicals, and pharmaceuticals. It serves as a structural homologue to phenethyl alcohol, a compound ubiquitous in "rose" type fragrances.

The transformation involves extending the carbon chain of 3-methylbenzyl chloride by one methylene unit. While cyanide displacement followed by hydrolysis and reduction is a viable pathway, it involves highly toxic reagents and multiple steps. The Grignard route described here offers a direct, convergent synthesis. However, benzyl halides are notorious for undergoing Wurtz coupling (dimerization) during Grignard formation, yielding 1,2-bis(3-methylphenyl)ethane impurities. This protocol is engineered to minimize this specific failure mode.

Retrosynthetic Analysis

The synthesis relies on the nucleophilic attack of the benzyl Grignard reagent on the electrophilic carbonyl carbon of formaldehyde.

Retrosynthesis Target 3-Methylphenethyl Alcohol (Target) Inter Grignard Intermediate (3-Methylbenzylmagnesium chloride) Target->Inter C-C Bond Formation SM 3-Methylbenzyl Chloride (Starting Material) Inter->SM Mg Insertion HCHO Formaldehyde (C1 Source) Inter->HCHO + HCHO

Figure 1: Retrosynthetic logic flow demonstrating the one-carbon homologation strategy.

Critical Process Parameters (Expertise & Logic)

To ensure "Expert" level execution, the following parameters must be strictly controlled.

Solvent Selection: The Wurtz Suppression Strategy

Benzyl halides are highly reactive. In polar solvents like THF, the rate of Grignard formation is high, but so is the rate of Wurtz coupling (reaction of the formed Grignard with unreacted alkyl halide).

  • Recommendation: Use Anhydrous Diethyl Ether .

  • Rationale: Ether reduces the solubility of the coupling byproduct and generally moderates the reaction rate compared to THF, allowing for better thermal control. If THF must be used, the temperature must be kept strictly below 0°C.

Formaldehyde Source[1][2][3]
  • Recommendation: Paraformaldehyde (depolymerized in situ) .

  • Rationale: Aqueous formalin cannot be used due to the Grignard's water sensitivity. Solid paraformaldehyde is slow to react. The "Gold Standard" method involves heating paraformaldehyde in a separate flask and bubbling the generated formaldehyde gas into the Grignard solution. This ensures only monomeric, reactive formaldehyde contacts the nucleophile.

Concentration & Addition Rate
  • High Dilution: The benzyl chloride should be diluted (1:5 v/v) in solvent before addition.

  • Slow Addition: The halide must be added dropwise to the Magnesium to ensure the concentration of unreacted halide remains low relative to the Mg surface area, favoring Grignard formation over dimerization.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 3-Methylbenzyl chloride (m-Xylyl chloride) (>98%)

    • Magnesium turnings (Grignard grade, crushed)

    • Paraformaldehyde (Powder)

    • Anhydrous Diethyl Ether (Na/Benzophenone distilled or inhibitor-free HPLC grade)

    • Iodine (crystal, for initiation)

    • Ammonium Chloride (sat. aq.)

  • Equipment:

    • 3-neck Round Bottom Flask (RBF) x 2

    • Reflux condenser

    • Addition funnel (pressure-equalizing)

    • Gas inlet/outlet tubing (wide bore to prevent clogging)

    • Nitrogen/Argon inert gas line

Step-by-Step Methodology
Phase 1: Formation of 3-Methylbenzylmagnesium Chloride[1]
  • Setup: Flame-dry a 500 mL 3-neck RBF equipped with a stir bar, reflux condenser, and addition funnel under inert atmosphere (

    
    ).
    
  • Activation: Add Magnesium turnings (1.2 equiv) to the flask. Add a single crystal of Iodine. Dry stir for 5 minutes to mechanically activate the surface.

  • Initiation: Cover the Mg with minimal anhydrous diethyl ether (approx. 20 mL). Add 1-2 mL of the 3-methylbenzyl chloride solution (pure starting material dissolved in ether).

    • Observation: The iodine color should fade, and the solution should become turbid/grey with mild bubbling. If not, gently warm with a heat gun.

  • Propagation: Once initiated, dilute the remaining 3-methylbenzyl chloride (1.0 equiv total) in 100 mL anhydrous ether in the addition funnel.

  • Controlled Addition: Cool the reaction flask to 0°C (ice bath). Add the halide solution dropwise over 60-90 minutes .

    • Critical: Maintain a gentle reflux or steady temperature. Do not let the reaction run away (Wurtz risk).

  • Completion: After addition, stir at room temperature for 30 minutes. The solution should be dark grey/brown.

Phase 2: Formaldehyde Addition (Gaseous Transfer Method)
  • Generator Setup: Place Paraformaldehyde (2.5 equiv) in a separate dry RBF connected via a wide-bore tube to the Grignard flask. The tube outlet should be positioned above the surface of the Grignard solution (to prevent suck-back).

  • Depolymerization: Heat the paraformaldehyde flask to 180-200°C using a heating mantle.

  • Reaction: The solid will sublime/crack into formaldehyde gas. A stream of

    
     can help carry the gas into the Grignard flask.
    
    • Note: The Grignard solution will likely become gelatinous or form a white solid precipitate (magnesium alkoxide). Ensure vigorous stirring.

  • Duration: Continue until all paraformaldehyde is consumed or the Grignard solution becomes too viscous to stir.

Phase 3: Workup & Purification
  • Quench: Cool the mixture to 0°C. Slowly add saturated aqueous

    
      (100 mL).
    
    • Caution: Exothermic.[2][3] Hydrogen gas evolution possible if excess Mg is present.

  • Extraction: Separate the organic layer. Extract the aqueous layer with Diethyl Ether (2 x 50 mL).

  • Wash: Combine organics and wash with Brine (1 x 50 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude oil will contain the product and potentially the Wurtz dimer. Purify via Vacuum Distillation or Flash Column Chromatography (Hexanes:Ethyl Acetate 8:2).

Process Visualization

Workflow cluster_warning Critical Control Point Start Start: Inert Atmosphere Setup Mg_Act Mg Activation (I2, Ether) Start->Mg_Act Grignard Grignard Formation (0°C, Slow Addition) Mg_Act->Grignard Add 3-Me-Benzyl Chloride Reaction Nucleophilic Addition (Gas bubbling into Grignard) Grignard->Reaction HCHO_Gen Paraformaldehyde Cracking (180°C -> Gas) HCHO_Gen->Reaction Formaldehyde Gas Quench Quench (Sat. NH4Cl) Reaction->Quench Purify Purification (Distillation/Column) Quench->Purify End Final Product: 3-Methylphenethyl Alcohol Purify->End

Figure 2: Process flow diagram highlighting the separate generation of formaldehyde gas.

Analytical Validation

Successful synthesis is confirmed by the following analytical signatures.

Proton NMR ( NMR, 300 MHz, )
AssignmentShift (

ppm)
MultiplicityIntegrationStructural Feature
Ar-H 7.00 - 7.25Multiplet4HAromatic Ring Protons

-OH
3.82Triplet (

Hz)
2HMethylene adjacent to Oxygen
Ar-

2.82Triplet (

Hz)
2HBenzylic Methylene
Ar-

2.34Singlet3HMeta-Methyl group
-OH 1.60 - 1.80Broad Singlet1HHydroxyl (Exchangeable)
Mass Spectrometry (EI, 70 eV)
  • Molecular Ion (

    
    ):  m/z 136[4][5]
    
  • Base Peak: m/z 105 (Tropylium-like cation,

    
    )
    
  • Key Fragment: m/z 91 (Benzyl cation, indicative of the core structure)

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield / Dimer Formation High concentration or Temp > 0°C during Grignard step.Increase solvent volume (dilution). Maintain strict 0°C during halide addition.
Reaction Fails to Initiate Mg surface oxidized or wet solvent.Add more Iodine; crush Mg with glass rod under solvent; use heat gun. Ensure solvent is distilled over Na.
White Precipitate Clogging Magnesium alkoxide formation (Normal).Increase stirring speed. Use wide-bore tubing for gas inlet to prevent blockage.
Polymer in Product Paraformaldehyde repolymerized.Ensure the gas delivery tube is heated or short. Avoid adding solid paraformaldehyde directly if possible.

Safety Note: Benzyl chloride derivatives are potent lachrymators (tear agents). All operations must be performed in a functioning fume hood. Magnesium is a flammable solid; have Class D fire extinguishing media available.

References

  • BenchChem. (2025).[1] Synthesis of 3-(3-Methylphenyl)propionaldehyde from 3-methylbenzyl chloride: Application Notes and Protocols. Retrieved from 1

  • ChemicalBook. (n.d.). 3-Methylphenethyl alcohol NMR Spectrum and Properties. Retrieved from 4

  • Deitmann, E., et al. (2023).[2] Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Royal Society of Chemistry. Retrieved from 2

  • Snyder, D. C. (n.d.). Investigations into the Reaction of Benzylmagnesium Chloride with Formaldehyde. Purdue University e-Pubs. Retrieved from 6

  • Google Patents. (2002). WO2002088058A1 - Process for the preparation of benzyl alcohols. Retrieved from 7

Sources

Application

Application Note: Strategic Synthesis of 3-Methylphenethyl Alcohol from 3-Acetyltoluene

Executive Summary & Critical Nomenclature Objective: This guide details the conversion of 3-acetyltoluene (3'-methylacetophenone) to 3-methylphenethyl alcohol (2-(3-methylphenyl)ethanol). Critical Distinction (The "Reduc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Nomenclature

Objective: This guide details the conversion of 3-acetyltoluene (3'-methylacetophenone) to 3-methylphenethyl alcohol (2-(3-methylphenyl)ethanol).

Critical Distinction (The "Reduction" Trap): A direct reduction of 3-acetyltoluene using standard hydride reagents (e.g., NaBH₄, LiAlH₄) yields 1-(3-methylphenyl)ethanol , a secondary alcohol. To obtain the target 3-methylphenethyl alcohol (a primary alcohol), the carbon skeleton must undergo a functional group migration or a dehydration-hydroboration sequence.

This application note provides two validated pathways:

  • The Styrene Route (Recommended for Lab Scale): A three-step sequence involving reduction, dehydration, and anti-Markovnikov hydroboration.

  • The Willgerodt-Kindler Route (Industrial Context): A classic rearrangement protocol suitable for large-scale batch processing.

Strategic Pathway Visualization

The following diagram illustrates the divergent pathways based on the desired outcome.

G Start 3-Acetyltoluene (3-Methylacetophenone) DirectRed Direct Reduction (NaBH4 or LiAlH4) Start->DirectRed Standard Reduction Red1 Step 1: Reduction (NaBH4) Start->Red1 Route A (Lab Preferred) Willg Willgerodt-Kindler (S8, Morpholine) Start->Willg Route B (Scale-Up) SecAlc 1-(3-Methylphenyl)ethanol (Secondary Alcohol) DirectRed->SecAlc Major Product Styrene Intermediate: 3-Methylstyrene Red1->Styrene - H2O Dehyd Step 2: Dehydration (p-TsOH, Toluene) Hydrobor Step 3: Hydroboration-Oxidation (BH3-THF; H2O2/NaOH) Styrene->Hydrobor Anti-Markovnikov Target TARGET PRODUCT: 3-Methylphenethyl Alcohol (Primary Alcohol) Hydrobor->Target Thio Thioamide Intermediate Willg->Thio Acid 3-Methylphenylacetic Acid Thio->Acid Hydrolysis Red2 Acid Reduction (LiAlH4) Acid->Red2 Red2->Target

Figure 1: Synthetic pathways from 3-acetyltoluene. Route A (Styrene) is detailed below for laboratory synthesis.

Detailed Protocol: The Styrene Route (Route A)

This protocol is preferred for laboratory synthesis (1–50g scale) as it avoids the generation of hydrogen sulfide and uses standard reagents.

Phase 1: Reduction to Secondary Alcohol

Reaction: 3-Acetyltoluene + NaBH₄ → 1-(3-methylphenyl)ethanol

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and an ice bath.

  • Dissolution: Dissolve 3-acetyltoluene (13.4 g, 100 mmol) in Methanol (50 mL). Cool to 0°C.

  • Addition: Slowly add Sodium Borohydride (NaBH₄) (1.9 g, 50 mmol, 0.5 eq) in small portions over 15 minutes. Note: Gas evolution (H₂) will occur.

  • Reaction: Remove ice bath and stir at room temperature for 1 hour. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench: Cool to 0°C. Add 1M HCl dropwise until pH ~5 to destroy excess hydride.

  • Workup: Evaporate methanol under reduced pressure. Extract residue with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

    • Yield Expectation: >95% (Quantitative).

    • Checkpoint: Product is a clear liquid.[2] ¹H NMR will show a quartet at ~4.8 ppm (benzylic CH).

Phase 2: Dehydration to 3-Methylstyrene

Reaction: 1-(3-methylphenyl)ethanol → 3-Methylstyrene + H₂O

  • Setup: Equip a 250 mL RBF with a Dean-Stark trap and reflux condenser.

  • Reagents: Add the crude alcohol from Phase 1, Toluene (100 mL), and p-Toluenesulfonic acid monohydrate (p-TsOH) (0.5 g, catalytic).

  • Reflux: Heat to reflux (110°C). Water will collect in the trap. Continue until water evolution ceases (~2–3 hours).

  • Workup: Cool to RT. Wash the toluene layer with saturated NaHCO₃ (2 x 30 mL) and water. Dry over MgSO₄.

  • Purification: Remove solvent. Flash chromatography (Hexane 100%) or vacuum distillation is recommended to isolate pure styrene.

    • Stability Note: Styrenes can polymerize. Store cold with a stabilizer (e.g., BHT) if holding overnight.

Phase 3: Hydroboration-Oxidation (The Critical Step)

Reaction: 3-Methylstyrene + BH3 → Organoborane → 3-Methylphenethyl alcohol Mechanism: Anti-Markovnikov addition places the Boron (and subsequently Oxygen) at the terminal carbon.

  • Inert Atmosphere: Flame-dry a 3-neck RBF and cool under Nitrogen flow.

  • Hydroboration:

    • Add 3-Methylstyrene (11.8 g, 100 mmol) and anhydrous THF (40 mL).

    • Cool to 0°C.

    • Add Borane-THF complex (1.0 M) (35 mL, 35 mmol, 0.35 eq) dropwise via syringe. Note: BH3 reduces 3 alkenes; 0.33 eq is theoretical, slight excess ensures completion.

    • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Oxidation:

    • Cool mixture to 0°C.

    • Sequence (Crucial): Add 3M NaOH (15 mL) slowly. Then, add 30% Hydrogen Peroxide (H₂O₂) (15 mL) dropwise. Caution: Exothermic.

    • Stir at 50°C for 1 hour to ensure complete oxidation of the C-B bond.

  • Workup:

    • Cool to RT. Pour into ice water (100 mL).

    • Extract with Diethyl Ether (3 x 50 mL).

    • Wash organics with saturated Sodium Thiosulfate (to quench peroxides), then brine.

    • Dry over MgSO₄ and concentrate.

  • Final Purification: Distillation under reduced pressure or column chromatography (Hexane:EtOAc 8:2).

Analytical Validation

To confirm the synthesis of the primary alcohol (Target) versus the secondary alcohol (Common Pitfall), compare the ¹H NMR signals for the alkyl protons.

FeatureTarget: 3-Methylphenethyl Alcohol (Primary)Pitfall: 1-(3-Methylphenyl)ethanol (Secondary)
Structure Ar-CH₂-CH₂-OHAr-CH(OH)-CH₃
Benzylic H Triplet (~2.8 ppm, 2H)Quartet (~4.8 ppm, 1H)
Terminal H Triplet (~3.8 ppm, 2H, -CH₂OH)Doublet (~1.4 ppm, 3H, -CH₃)
Carbon Count Terminal -CH₂OHTerminal -CH₃

Alternative Method: Willgerodt-Kindler Reaction

For researchers requiring large quantities (>100g) where chromatography is impractical, the Willgerodt-Kindler reaction is the historical standard for moving a carbonyl oxygen to the terminal position.

Protocol Summary:

  • Reflux: 3-Acetyltoluene, Sulfur (S₈), and Morpholine are refluxed to form the thiomorpholide.

  • Hydrolysis: The intermediate is hydrolyzed with H₂SO₄/AcOH to yield 3-Methylphenylacetic acid .

  • Reduction: The acid is reduced with Lithium Aluminum Hydride (LiAlH₄) in THF to yield 3-Methylphenethyl alcohol .

Pros: Robust, no chromatography needed (crystallization of acid intermediate). Cons: H₂S evolution, noxious reagents (morpholine), multi-step heavy workup.

References

  • Brown, H. C., & Zweifel, G. (1961). Hydroboration. VII. Directive Effects in the Hydroboration of Olefins. Journal of the American Chemical Society, 82(17), 4708–4712. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for NaBH4 reduction and Willgerodt reaction).
  • Carmack, M., & Spielman, M. A. (1946). The Willgerodt Reaction. Organic Reactions, 3, 83. Link

  • Kabalka, G. W., et al. (1981). Reduction of Conjugated Tosylhydrazones with Catecholborane. A Mild and Selective Method for the Deoxygenation of alpha,beta-Unsaturated Carbonyl Compounds. The Journal of Organic Chemistry, 46(21), 4296–4298.

Sources

Method

Recrystallization methods for 3-Methylphenethyl alcohol derivatives

Application Note: Advanced Recrystallization Strategies for 3-Methylphenethyl Alcohol Derivatives Abstract This guide provides a technical framework for the purification of 3-methylphenethyl alcohol (3-MPEA) derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Recrystallization Strategies for 3-Methylphenethyl Alcohol Derivatives

Abstract

This guide provides a technical framework for the purification of 3-methylphenethyl alcohol (3-MPEA) derivatives via recrystallization.[1][2][3] While 3-MPEA itself is a liquid at room temperature (BP ~220°C), its high-purity isolation often requires conversion to solid crystalline derivatives (e.g., 3,5-dinitrobenzoates, phthalates) or the purification of solid pharmaceutical intermediates containing the 3-MPEA pharmacophore.[1][2] This note addresses the critical challenge of "oiling out"—a common thermodynamic failure in low-melting aromatics—and details solvent selection strategies based on Hansen Solubility Parameters (HSP).

Introduction & Chemical Context

3-Methylphenethyl alcohol is a structural isomer of the common fragrance ingredient phenethyl alcohol.[2] In drug development, this moiety often serves as a lipophilic scaffold in cardiovascular and CNS-active agents.[1][2]

The Physicochemical Challenge:

  • Low Melting Points: Many lipophilic derivatives of 3-MPEA possess melting points (MP) between 40°C and 90°C.[1][2] This proximity to standard solvent boiling points creates a narrow metastable zone, increasing the risk of liquid-liquid phase separation (oiling out) before crystallization occurs.[2]

  • Impurities: Isomeric impurities (2-methyl or 4-methyl analogs) often co-crystallize due to structural similarity, requiring high-selectivity solvent systems.[1][2]

Strategic Solvent Selection

Do not rely on "trial and error." Use a polarity-gradient approach. The aromatic ring requires


-stacking capability (toluene, benzene), while the functional group (alcohol/ester/amide) requires hydrogen bonding modulation.[1][2]

Recommended Solvent Systems:

Solvent SystemRatio (v/v)MechanismBest For
Ethanol / Water 90:10 to 60:40Anti-solvent precipitationGeneral purification of polar derivatives (carbamates, amides).[1][2]
Toluene / Heptane 1:3 to 1:5Polarity reductionHighly lipophilic esters; removing non-polar tars.[1][2]
Ethyl Acetate / Hexane 1:4Moderate polarity balanceCompounds prone to oiling out in alcohols.[1][2]
Isopropyl Ether (IPE) 100%Weak H-bondingLow-melting solids (MP < 60°C).[1][2]
Diagram 1: Solvent Selection Decision Tree

This workflow guides the selection process based on the crude material's behavior.[2]

SolventSelection Start Start: Crude Solid Derivative SolubilityTest Solubility Test (100 mg/mL) Start->SolubilityTest SolubleCold Soluble at RT? SolubilityTest->SolubleCold InsolubleHot Insoluble at Boiling? SolubleCold->InsolubleHot No GoodSolvent Too Soluble (Use as Anti-Solvent) SolubleCold->GoodSolvent Yes BadSolvent Poor Solvent (Use as Primary) InsolubleHot->BadSolvent Yes Ideal Ideal Solvent (Soluble Hot, Insoluble Cold) InsolubleHot->Ideal No Optimization Optimization: Check for Oiling Out Ideal->Optimization Proceed to Protocol

Caption: Logic flow for determining the primary crystallization solvent based on temperature-dependent solubility profiles.

Protocol 1: Derivatization for Purification

Use this protocol when the target 3-MPEA is a crude liquid and distillation is insufficient to remove isomeric impurities.

Principle: Convert the liquid alcohol into a solid 3,5-dinitrobenzoate ester. This derivative crystallizes sharply, allowing separation from isomers.[1][2] Post-purification, the ester is hydrolyzed back to the pure alcohol.[4]

Reagents:

  • Crude 3-Methylphenethyl alcohol[1][2]

  • 3,5-Dinitrobenzoyl chloride[1]

  • Pyridine (catalyst/base)[1][2]

  • Solvent: Ethanol (95%)[1][2]

Step-by-Step Methodology:

  • Reaction: In a round-bottom flask, dissolve 1.0 eq of crude alcohol in dry pyridine (3 mL/g). Add 1.1 eq of 3,5-dinitrobenzoyl chloride in portions. Reflux for 30 minutes.

  • Quench: Pour the reaction mixture into ice-cold dilute HCl (to neutralize pyridine). The crude ester will precipitate as a solid or sticky gum.[2]

  • Isolation: Filter the solid. If gum forms, decant the water and dissolve the gum in minimal dichloromethane, wash with bicarbonate, dry, and evaporate.

  • Recrystallization:

    • Dissolve the crude ester in boiling Ethanol (approx. 10-15 mL per gram).[1][2]

    • Critical Step: If the solution is dark, treat with activated charcoal for 5 mins and filter hot through Celite.[2]

    • Allow to cool to room temperature slowly (over 2 hours).

    • Chill to 0°C. Collect yellow/cream crystals.[2]

  • Validation: Check Melting Point. (Expected range for pure isomer: ~90-110°C; verify against authentic standard as literature varies by specific isomer).

Protocol 2: Direct Recrystallization of Solid Analogs

Use this for solid pharmaceutical intermediates (e.g., ureas, carbamates).[1]

The "Oiling Out" Mitigation Strategy: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Equilibrium (SLE) boundary.[1][2] To prevent this, we must keep the temperature of the solution above the oiling-out point until nucleation is established.[2]

Step-by-Step Methodology:

  • Dissolution: Place 5.0 g of crude solid in a flask. Add the "Good Solvent" (e.g., Toluene) and heat to near boiling. Add just enough solvent to dissolve the solid.[2][3][5][6][7][8]

  • Anti-Solvent Addition: While maintaining a gentle reflux, add the "Anti-Solvent" (e.g., Heptane) dropwise until a faint, persistent cloudiness appears.[2]

  • Clarification: Add 1-2 drops of the Good Solvent to clear the cloudiness.[2]

  • Seeding (Crucial): Remove from heat. As the temperature drops to ~5°C above the expected MP, add a "seed crystal" of pure material.

    • Why? Seeding bypasses the energy barrier for nucleation, preventing the system from entering the metastable region where oiling out occurs.[2]

  • Controlled Cooling: Do not use an ice bath immediately. Insulate the flask with a towel to ensure cooling to Room Temp takes >3 hours.[2]

  • Harvest: Once thick slurry forms at RT, cool to 4°C for 1 hour, then filter.

Diagram 2: The "Oiling Out" Recovery Loop

A self-correcting workflow for when the experiment goes wrong.

OilingOutLoop Observation Cooling Phase: Observation Crystal Crystals Form (Success) Observation->Crystal Clear Solid Oil Oiling Out (Liquid Droplets) Observation->Oil Emulsion Action1 Re-heat to Clear Solution Oil->Action1 Action2 Add More Good Solvent (5%) Action1->Action2 Action3 Add Seed Crystal at T = MP - 5°C Action2->Action3 Action3->Observation Slow Cool

Caption: Troubleshooting loop for converting an oiled-out emulsion into a crystalline suspension.

Troubleshooting & Data Analysis

ObservationRoot CauseCorrective Action
Oiling Out Solution concentration is too high; Temperature dropped too fast.[1][2]Reheat, dilute with 10% more primary solvent, seed heavily, cool at 1°C/min.
No Crystals (Supercooling) High energy barrier to nucleation.[1][2]Scratch glass surface; add seed; cool to -20°C; wait 24-48h.
Colored Impurities Oxidation products or polymeric tars.[1][2]Perform hot filtration with activated carbon (charcoal).[1][2]
Low Yield Too much solvent used; Product too soluble in cold solvent.[1][2]Concentrate mother liquor by 50% and collect "second crop" (lower purity).[1][2]

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[2] (Standard reference for derivatization protocols).

  • Mettler Toledo. (n.d.).[1][2] Oiling Out in Crystallization. Retrieved from [Link][1][2]

  • University of Massachusetts Amherst. (n.d.).[1][2] Recrystallization Summary and Protocols. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.).[1][2] Recrystallization Techniques. Retrieved from [Link]

Sources

Application

3-Methylphenethyl alcohol as a starting material in synthesis

Application Note: Strategic Utilization of 3-Methylphenethyl Alcohol in Divergent Scaffold Synthesis Abstract 3-Methylphenethyl alcohol (CAS: 1875-89-4) is a versatile C9 building block utilized in the synthesis of compl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Methylphenethyl Alcohol in Divergent Scaffold Synthesis

Abstract

3-Methylphenethyl alcohol (CAS: 1875-89-4) is a versatile C9 building block utilized in the synthesis of complex heterocyclic scaffolds, particularly tetrahydroisoquinolines (THIQs) and functionalized phenethylamines.[1][2][3] This guide details the strategic activation of the hydroxyl moiety and the phenyl ring’s meta-methyl substituent to access privileged pharmacophores common in CNS-active drug discovery. We present optimized protocols for oxidation, cyclization, and electrophilic activation, supported by mechanistic insights into regioselectivity.

Chemical Profile & Strategic Utility

The utility of 3-methylphenethyl alcohol lies in its dual-reactivity profile:

  • The Terminal Hydroxyl: A handle for oxidation (to aldehydes/acids) or activation (to halides/sulfonates).

  • The meta-Tolyl Core: The methyl group at the 3-position exerts a subtle but critical steric and electronic influence during electrophilic aromatic substitution (EAS). In cyclization reactions (e.g., Pictet-Spengler), this substituent directs regioselectivity, typically favoring closure at the para-position (C6) over the sterically crowded ortho-position (C8).

Key Physical Properties:

  • Boiling Point: 242-243°C[1][2][3]

  • Density: 1.002 g/mL[1][2][3]

  • Solubility: Miscible in DCM, THF, Ethyl Acetate; limited solubility in water.

Strategic Overview: Divergent Synthesis Pathways

The following flowchart illustrates the three primary synthetic corridors accessible from 3-methylphenethyl alcohol.

G cluster_0 Regioselectivity Control Start 3-Methylphenethyl Alcohol (Starting Material) Aldehyde 3-Methylphenylacetaldehyde (Reactive Electrophile) Start->Aldehyde Swern Oxidation (Protocol A) Tosylate Tosylate/Bromide (Leaving Group) Start->Tosylate TsCl/Pyridine (Protocol B) THIQ 6-Methyl-THIQ (Alkaloid Scaffold) Aldehyde->THIQ Pictet-Spengler (Protocol C) Amine N-Alkylated Piperazines (CNS Ligands) Tosylate->Amine Nucleophilic Sub. (SN2)

Figure 1: Divergent synthetic pathways transforming 3-methylphenethyl alcohol into electrophilic precursors and heterocyclic scaffolds.

Functional Group Transformations

Protocol A: Controlled Oxidation (Swern)

Direct oxidation to the aldehyde is the gateway to reductive aminations and cyclizations. The Swern oxidation is preferred over Chromium-based reagents (PCC/Jones) to prevent over-oxidation to the carboxylic acid and to simplify purification.

Reagents:

  • Oxalyl Chloride (1.1 eq)

  • DMSO (2.2 eq)

  • Triethylamine (Et3N) (5.0 eq)[4]

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve oxalyl chloride (14 mmol) in dry DCM (30 mL). Cool to -78°C (dry ice/acetone bath).

  • DMSO Addition: Add DMSO (28 mmol) in DCM (5 mL) dropwise over 10 minutes. Caution: Gas evolution (CO/CO2).[4] Stir for 15 minutes.

  • Substrate Addition: Add 3-methylphenethyl alcohol (12.5 mmol) in DCM (10 mL) dropwise. Maintain temperature at -78°C. Stir for 45 minutes.

  • Termination: Add Et3N (65 mmol) dropwise. The solution will turn cloudy. Allow the mixture to warm to 0°C over 30 minutes.

  • Workup: Quench with saturated NH4Cl. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[4]

  • Validation: 1H NMR should show the disappearance of the hydroxymethyl triplet (~3.8 ppm) and the appearance of the aldehyde proton (~9.7 ppm, t).

Protocol B: Electrophilic Activation (Tosylation)

Converting the alcohol to a tosylate creates a potent electrophile for SN2 coupling with secondary amines (e.g., piperazines), a common motif in dopamine D2 receptor antagonists.

Step-by-Step Methodology:

  • Dissolve 3-methylphenethyl alcohol (10 mmol) in DCM (20 mL).

  • Add p-Toluenesulfonyl chloride (TsCl, 12 mmol) and DMAP (0.5 mmol, catalyst).

  • Cool to 0°C and add Triethylamine (15 mmol) dropwise.

  • Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Purification: Wash with 1M HCl (to remove amine), then NaHCO3. Flash chromatography may be required if TsCl remains.

Heterocyclic Construction: The Pictet-Spengler Reaction

This is the critical value-add step. The aldehyde generated in Protocol A is condensed with an amine (e.g., dopamine or simple amines) to close the isoquinoline ring.

The Regioselectivity Challenge: The meta-methyl group creates two potential closure sites:

  • Para (C6): Sterically favored.

  • Ortho (C8): Sterically hindered by the methyl group and the ethyl chain.

Note: In 3-methyl systems, the 6-methyl-THIQ is the predominant isomer (>90%).

Protocol C: Modified Pictet-Spengler Cyclization

Reagents:

  • 3-Methylphenylacetaldehyde (from Protocol A)

  • Dopamine Hydrochloride (or target amine)

  • Trifluoroacetic Acid (TFA) or 10% HCl

  • Solvent: DCM or Methanol

Methodology:

  • Imine Formation: Dissolve the amine (1.0 eq) and the aldehyde (1.1 eq) in dry Methanol. Add MgSO4 (anhydrous) to sequester water. Stir for 2 hours at RT.

  • Cyclization: Cool to 0°C. Add TFA (excess, ~5-10 eq) dropwise.

  • Reflux: Heat to 50°C for 12-24 hours.

  • Workup: Basify with NaOH to pH 10. Extract with DCM.[4]

  • Purification: The product is often an oil. Convert to the HCl salt for crystallization using Et2O/HCl.

Mechanism Imine Imine Intermediate (Schiff Base) Protonation N-Protonation (Activates Electrophile) Imine->Protonation + H+ (TFA) Closure Ring Closure (Electrophilic Aromatic Sub.) Protonation->Closure Attack from C6 Product 1,2,3,4-Tetrahydroisoquinoline (6-Methyl isomer favored) Closure->Product Re-aromatization

Figure 2: Mechanism of the Pictet-Spengler cyclization highlighting the acid-catalyzed closure.

Comparative Data: Oxidation Methods

Select the oxidation method based on your scale and downstream sensitivity.

MethodReagentsYieldWorkup DifficultyComments
Swern (COCl)2, DMSO, Et3N85-95%LowBest for lab scale; requires -78°C. Odorous (DMS).
PCC Pyridinium chlorochromate70-80%HighChromium waste; difficult to remove tarry residues.
Dess-Martin DMP Periodinane90-98%Very LowExcellent but expensive reagents. Best for small, high-value batches.
TEMPO TEMPO, NaOCl80-90%MediumGreen chemistry option; aqueous biphasic conditions.

References

  • Sigma-Aldrich. (n.d.). 3-Methylphenethyl alcohol Product Sheet. Retrieved from

  • Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide.[5] a preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.

  • Cox, E. D., & Cook, J. M. (1995).[6] The Pictet-Spengler reaction: a new look at an old reaction. Chemical Reviews, 95(6), 1797-1842.

  • Yokoyama, A., et al. (1999).[7] Superacid-Catalyzed Pictet-Spengler Reaction.[7] Journal of Organic Chemistry, 64(2), 611-617.

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines. Organic Reactions, 6.

Sources

Method

Application Note: Antimicrobial Evaluation of 3-Methylphenethyl Alcohol Against Escherichia coli

Abstract This application note details the technical framework for evaluating 3-Methylphenethyl alcohol (3-MPEA) as an antimicrobial agent against Escherichia coli. While its structural analog, Phenethyl alcohol (PEA), i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the technical framework for evaluating 3-Methylphenethyl alcohol (3-MPEA) as an antimicrobial agent against Escherichia coli. While its structural analog, Phenethyl alcohol (PEA), is a well-established preservative and bacteriostatic agent, the 3-methyl derivative offers altered physicochemical properties (increased lipophilicity) that may enhance membrane partitioning.[1] This guide provides a standardized protocol for determining Minimum Inhibitory Concentration (MIC), assessing bactericidal kinetics, and validating the membrane-disruption mechanism of action.[1]

Introduction & Chemical Profile[1][2][3][4][5][6][7]

The Molecule

3-Methylphenethyl alcohol (CAS 1875-89-4) is a structural analog of the common preservative Phenethyl alcohol (PEA).[1] The addition of a methyl group at the meta position of the benzene ring increases the compound's hydrophobicity (LogP) compared to PEA.

PropertyPhenethyl Alcohol (PEA)3-Methylphenethyl Alcohol (3-MPEA)Implication for Antimicrobial Activity
CAS 60-12-81875-89-4
Molecular Weight 122.16 g/mol 136.19 g/mol Slight increase in mass.[1]
LogP (Theoretical) ~1.36~1.8 - 2.0Higher lipophilicity suggests better penetration into the bacterial phospholipid bilayer.[1]
Water Solubility ~20 g/L (2%)< 20 g/L (Est.)[1]Reduced solubility requires careful solvent selection (DMSO/Ethanol) for stock preparation.[1]
Theoretical Mechanism of Action

Based on Structure-Activity Relationship (SAR) data from PEA, 3-MPEA is hypothesized to act primarily as a membrane-active agent .[1]

  • Partitioning: The hydrophobic benzene ring inserts into the lipid bilayer of the E. coli inner membrane.[1]

  • Fluidization: This insertion disrupts van der Waals forces between fatty acid tails, increasing membrane fluidity.[1]

  • Leakage: The structural integrity of the membrane is compromised, leading to the efflux of Potassium ions (

    
    ) and influx of protons, dissipating the proton motive force (PMF) required for ATP synthesis.[1]
    
  • Inhibition: At bacteriostatic concentrations, this stress halts DNA synthesis; at bactericidal concentrations, gross membrane lysis occurs.[1]

Mechanism Compound 3-Methylphenethyl Alcohol Membrane Bacterial Inner Membrane (Lipid Bilayer) Compound->Membrane Hydrophobic Partitioning Fluidity Increased Membrane Fluidity (Disruption of Packing) Membrane->Fluidity Insertion Leakage Ion Leakage (K+ Efflux / H+ Influx) Fluidity->Leakage Permeability Defect Death Cell Death / Stasis (Loss of PMF & DNA Synthesis) Leakage->Death Metabolic Collapse

Figure 1: Proposed mechanism of action showing the cascade from membrane insertion to metabolic collapse.[1]

Materials & Reagents

  • Test Compound: 3-Methylphenethyl alcohol (≥98% purity).[1][2][3]

  • Control Compound: Phenethyl alcohol (PEA) (for potency comparison).[1][4]

  • Bacterial Strain: Escherichia coli ATCC 25922 (Standard QC strain) or K12 derivatives.[1]

  • Media: Mueller-Hinton Broth (MHB) (cation-adjusted).[1]

  • Solvent: Dimethyl sulfoxide (DMSO) or Ethanol (absolute).[1]

  • Assay Plate: 96-well polystyrene microtiter plates (U-bottom).[1]

  • Detection: Microplate reader (OD600) and/or Resazurin dye (viability indicator).[1]

Experimental Protocols

Protocol A: Stock Solution Preparation

Critical Step: Due to the methyl group, 3-MPEA is less water-soluble than PEA.[1] Direct addition to media may cause phase separation, leading to erratic MIC data.[1]

  • Primary Stock (100x): Dissolve 3-MPEA in 100% DMSO to create a concentration of 500 mg/mL (approx. 3.6 M).[1]

  • Working Stock (2x): Dilute the Primary Stock 1:50 into sterile MHB to achieve 10 mg/mL (approx. 1% v/v final in assay).

    • Note: This results in a 2% DMSO carryover in the working stock, which becomes 1% in the final well.[1] E. coli tolerates 1-2% DMSO, but a solvent control is mandatory.[1]

  • Vortexing: Ensure vigorous vortexing. If turbidity persists, mild sonication (30 sec) may be required.[1]

Protocol B: Minimum Inhibitory Concentration (MIC)

This protocol utilizes the broth microdilution method (CLSI standards).[1]

Workflow Diagram:

MIC_Workflow Start Start: Inoculum Prep (0.5 McFarland) Dilute Dilute Inoculum 1:100 (Final ~5x10^5 CFU/mL) Start->Dilute Inoculate Add Bacterial Suspension to Wells Dilute->Inoculate Plate Prepare 96-Well Plate (2-fold Serial Dilution of 3-MPEA) Plate->Inoculate Incubate Incubate 16-20h at 37°C Inoculate->Incubate Read Read OD600 or Add Resazurin Incubate->Read Result Determine MIC (Lowest conc. with no growth) Read->Result

Figure 2: Standardized workflow for MIC determination via broth microdilution.

Step-by-Step Procedure:

  • Plate Setup: Add 100 µL of sterile MHB to columns 2-12 of the 96-well plate.

  • Compound Addition: Add 200 µL of the Working Stock (10 mg/mL) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard the final 100 µL.

    • Range: 10 mg/mL to ~0.02 mg/mL.[1]

    • Controls: Column 11 = Growth Control (Bacteria + Media + Solvent).[1] Column 12 = Sterility Control (Media only).[1]

  • Inoculation: Add 100 µL of diluted bacterial suspension (approx.

    
     CFU/mL) to wells in columns 1-11.
    
  • Incubation: Seal plate and incubate at 37°C for 18-24 hours.

  • Reading: Visual inspection for turbidity or OD600 measurement.[1]

    • Interpretation: The MIC is the lowest concentration showing complete inhibition of visible growth.[1]

    • Expected Result: PEA typically shows an MIC of ~4-6 mg/mL (0.4-0.6%).[1] 3-MPEA is expected to be slightly more potent (lower MIC) due to higher hydrophobicity, potentially in the 2-4 mg/mL range.[1]

Protocol C: Time-Kill Kinetics

To determine if 3-MPEA is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[1]

  • Preparation: Prepare tubes with MHB containing 3-MPEA at 1x MIC and 2x MIC . Include a growth control (no compound).[1]

  • Inoculation: Inoculate with E. coli to a final density of

    
     CFU/mL.
    
  • Sampling: Incubate at 37°C with shaking. Remove aliquots at T=0, 1, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in PBS and plate onto Agar. Count colonies after overnight incubation.

  • Criteria: A bactericidal effect is defined as a

    
     reduction (99.9% kill) in CFU/mL within 24 hours.[1]
    

Data Analysis & Interpretation

Calculating Potency Shifts

When comparing 3-MPEA to the PEA control, calculate the Relative Activity Factor (RAF) :


[1]
  • RAF > 1: 3-MPEA is more potent than PEA (likely due to enhanced membrane affinity).[1]

  • RAF < 1: 3-MPEA is less potent (possibly due to solubility issues or steric hindrance).[1]

Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Precipitation in Wells Concentration exceeds water solubility limit.Use a lower starting concentration or increase DMSO (max 2%).[1]
Inconsistent MICs Inoculum density variation.Strictly standardize inoculum to 0.5 McFarland (

CFU/mL) before dilution.[1]
Growth in Solvent Control Toxicity of DMSO/Ethanol.[1]Ensure final solvent concentration is < 2.5% v/v.

References

  • Mechanism of PEA: Silver, S., & Wendt, L. (1967).[1] Mechanism of Action of Phenethyl Alcohol: Breakdown of the Cellular Permeability Barrier. Journal of Bacteriology, 93(2), 560–566.[1] Link

  • PEA Antimicrobial Data: Corre, J., et al. (1990).[1] Antibacterial activity of phenethyl alcohol and resulting membrane alterations. Research in Microbiology, 141(4), 483-497.[1] Link

  • Solubility & Properties: PubChem Compound Summary for CID 6054 (Phenethyl Alcohol) and CID 24851300 (3-Methylphenethyl alcohol).[1] Link

  • CLSI Standards: Clinical and Laboratory Standards Institute.[1] (2023).[1][5] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

  • General Protocol: Wiegand, I., Hilpert, K. & Hancock, R. (2008).[1] Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3, 163–175.[1] Link[1]

Sources

Application

Application Note: DPPH Radical Scavenging Assay for 3-Methylphenethyl Alcohol

[1] Executive Summary This application note details the protocol for assessing the antioxidant capacity of 3-Methylphenethyl alcohol (3-MPEA) using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. 3-MPE...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the protocol for assessing the antioxidant capacity of 3-Methylphenethyl alcohol (3-MPEA) using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. 3-MPEA is a primary aliphatic alcohol widely used in the fragrance industry for its floral, rose-honey olfactory profile.[1]

Unlike phenolic antioxidants (e.g., Tocopherol, Eugenol), 3-MPEA lacks the conjugated hydroxyl group typically associated with potent radical scavenging.[1] However, characterizing its oxidative stability and potential weak scavenging activity is critical for:

  • Formulation Stability: Determining if the ingredient requires exogenous antioxidants to prevent degradation.[1]

  • Quality Control: Detecting phenolic impurities (which would artificially inflate antioxidant values).

  • Fragrance Synergies: Understanding its role in the redox environment of essential oil blends.[1]

This guide provides a self-validating, high-sensitivity protocol adapted for volatile liquid fragrance materials.[1]

Scientific Background & Mechanism[1][2][3]

The DPPH Mechanism

The DPPH assay relies on the reduction of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (purple) to 2,2-diphenyl-1-picrylhydrazine (yellow).[1][2][3] This occurs via two primary mechanisms:[1]

  • Hydrogen Atom Transfer (HAT): The dominant mechanism in non-polar solvents.[1]

  • Single Electron Transfer (SET): Occurs in polar solvents (like methanol).[1]

Structural Analysis of 3-Methylphenethyl Alcohol

3-MPEA (Structure: 3-methyl-1-(2-hydroxyethyl)benzene) presents a specific challenge:

  • Aliphatic Hydroxyl: The -OH group is attached to an ethyl chain, not the benzene ring.[1] The bond dissociation energy (BDE) for aliphatic O-H is high (~104 kcal/mol), making it a poor H-donor compared to phenols (BDE ~80-90 kcal/mol).[1]

  • Benzylic Hydrogens: The carbon adjacent to the ring (benzylic position) possesses weaker C-H bonds (~85-88 kcal/mol), which may offer limited scavenging potential at high concentrations.[1]

Hypothesis: 3-MPEA is expected to exhibit low to negligible DPPH scavenging activity.[1] Significant activity suggests the presence of impurities or oxidation byproducts.[1]

Reaction Pathway Diagram[1]

DPPH_Mechanism cluster_legend Mechanism Note DPPH_Radical DPPH Radical (Purple, Abs ~517nm) Complex Transition State [DPPH---H---R] DPPH_Radical->Complex + Antioxidant 3-MPEA (H-Donor?) Antioxidant->Complex DPPH_Reduced DPPH-H (Yellow, Non-radical) Complex->DPPH_Reduced HAT / SET Oxidized_Product Oxidized 3-MPEA (Alkoxy/Alkyl Radical) Complex->Oxidized_Product Note Aliphatic alcohols (like 3-MPEA) react slowly. High concentrations required for detection.

Figure 1: Theoretical reaction pathway for DPPH scavenging by 3-Methylphenethyl alcohol.

Materials & Reagents

ReagentCAS NumberGradePurpose
3-Methylphenethyl alcohol 1875-89-4>98% (FCC/USP)Analyte
DPPH 1898-66-4Free RadicalAssay Reagent
Methanol 67-56-1HPLC GradeSolvent
Trolox 53188-07-1Analytical StdPositive Control (Standard)
Ascorbic Acid 50-81-7Analytical StdSecondary Positive Control

Equipment:

  • UV-Vis Spectrophotometer (Single cuvette or Microplate Reader).[1]

  • Glass cuvettes (1 cm path length) or 96-well clear polystyrene plates.

  • Precision micropipettes (20-200 µL, 100-1000 µL).[1]

  • Vortex mixer.[1][4]

Experimental Protocol

Preparation of Solutions

A. DPPH Stock Solution (0.1 mM):

  • Weigh 3.94 mg of DPPH.[1]

  • Dissolve in 100 mL of HPLC-grade Methanol.

  • Critical: Sonicate for 5 minutes to ensure complete dissolution.

  • Protect from light (wrap container in aluminum foil).[1] Use within 4 hours.

B. 3-MPEA Sample Preparation:

  • Note on Density: 3-MPEA is a liquid with density ~1.002 g/mL.[1][5][6]

  • Prepare a stock concentration of 100 mg/mL in Methanol.

  • Perform serial dilutions to create test concentrations: 50, 25, 10, 5, and 1 mg/mL.

    • Why high concentrations? Fragrance ingredients are often used at high loads; low-level activity (relevant for shelf-life) requires high analyte mass to detect.[1]

C. Positive Control (Trolox):

  • Prepare 0.5 mg/mL stock in Methanol.[1] Dilute to 10-100 µg/mL range.[1]

Assay Workflow (Microplate Format)

This high-throughput method minimizes solvent usage and allows for triplicate analysis.[1]

  • Blank (B): Add 200 µL Methanol to 3 wells (Corrects for plate absorbance).

  • Control (C): Add 100 µL Methanol + 100 µL DPPH Solution (Defines 0% inhibition).

  • Sample (S): Add 100 µL of 3-MPEA dilution + 100 µL DPPH Solution.

  • Sample Blank (SB): Add 100 µL of 3-MPEA dilution + 100 µL Methanol (Corrects for intrinsic color of the fragrance, though 3-MPEA is usually colorless).

Incubation:

  • Seal the plate with adhesive film to prevent evaporation of the volatile alcohol.[1]

  • Incubate in the dark at 25°C for 30 minutes .

Measurement:

  • Read Absorbance (Abs) at 517 nm .[1][7][2][8]

Workflow Visualization

Protocol_Workflow cluster_Plate Plating (96-well) Start Start Protocol Prep_Solutions Prepare Solutions (DPPH in MeOH, 3-MPEA dilutions) Start->Prep_Solutions Mix_Control Control Wells: 100µL MeOH + 100µL DPPH Prep_Solutions->Mix_Control Mix_Sample Sample Wells: 100µL 3-MPEA + 100µL DPPH Prep_Solutions->Mix_Sample Mix_Blank Color Blank: 100µL 3-MPEA + 100µL MeOH Prep_Solutions->Mix_Blank Incubate Incubate 30 mins @ 25°C (Dark, Sealed) Mix_Control->Incubate Mix_Sample->Incubate Mix_Blank->Incubate Measure Measure Absorbance @ 517 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate

Figure 2: Step-by-step experimental workflow for the microplate DPPH assay.

Data Analysis

Calculation of Scavenging Activity

Calculate the percentage of DPPH inhibition for each concentration using the formula:



Where:

  • 
     = Absorbance of DPPH + Methanol.[1]
    
  • 
     = Absorbance of DPPH + 3-MPEA.[1]
    
  • 
     = Absorbance of 3-MPEA + Methanol (usually ~0 for this compound).[1]
    
Interpreting Results for 3-MPEA

Since 3-MPEA is an aliphatic alcohol, do not expect an IC50 in the µg/mL range (like Vitamin C).[1]

  • High Activity: IC50 < 100 µg/mL (Indicates contamination with phenols).[1]

  • Moderate/Weak Activity: IC50 > 1 mg/mL.[1]

  • No Activity: < 10% inhibition at 100 mg/mL.[1]

Troubleshooting & Validation

IssueProbable CauseSolution
High Variance in Replicates Volatility of 3-MPEA or MethanolUse a plate sealer immediately after pipetting.[1] Ensure rapid mixing.
Absorbance > 1.0 in Control DPPH concentration too highDilute DPPH stock until Control Abs is 0.7 - 0.9 for linearity.
Negative Inhibition % Turbidity or Precipitation3-MPEA may not be fully soluble in wet methanol.[1] Use absolute methanol or check solubility limit.
Unexpected High Activity ImpuritiesRun a GC-MS to check for phenolic contaminants (e.g., cresols).

References

  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review.[1][9] International Journal of Molecular Sciences. Link

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay.[1] Journal of Food Science and Technology. Link[1]

  • Sigma-Aldrich. 3-Methylphenethyl alcohol Product Specification & Properties. Link[1]

  • Amorati, R., et al. (2013). Antioxidant Activity of Essential Oils.[1] Journal of Agricultural and Food Chemistry. (Context on volatile compounds). Link[1]

  • PubChem. 3-Methylphenethyl alcohol Compound Summary. Link[1]

Sources

Method

Technical Monograph: 3-Methylphenethyl Alcohol in Fragrance and Bio-Organic Research

Executive Summary 3-Methylphenethyl alcohol (2-(3-methylphenyl)ethanol) is a functionalized aromatic alcohol utilized primarily as a fragrance ingredient due to its versatile floral-muguet olfactory profile. Beyond perfu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylphenethyl alcohol (2-(3-methylphenyl)ethanol) is a functionalized aromatic alcohol utilized primarily as a fragrance ingredient due to its versatile floral-muguet olfactory profile. Beyond perfumery, it serves as a critical intermediate in the synthesis of pharmaceutical scaffolds, particularly in the development of antimicrobial agents and specific enzyme inhibitors. This guide provides a rigorous technical framework for the synthesis, analytical characterization, and stability assessment of high-purity 3-Methylphenethyl alcohol, tailored for researchers in drug discovery and fragrance chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4]

Understanding the precise physicochemical boundaries of this molecule is essential for formulation stability and reaction engineering.

PropertySpecification
IUPAC Name 2-(3-Methylphenyl)ethanol
Common Synonyms m-Methylphenethyl alcohol; m-Tolylethanol; 3-Methylbenzeneethanol
CAS Registry Number 1875-89-4
Molecular Formula C₉H₁₂O
Molecular Weight 136.19 g/mol
Appearance Colorless to pale yellow viscous liquid
Odor Profile Floral, Rose, Jasmine, Muguet, Lilac, with Woody undertones
Boiling Point 242–243 °C (at 760 mmHg)
Density 1.002 g/mL at 25 °C
LogP (Octanol/Water) ~2.06 (Estimated)
Solubility Soluble in ethanol, dipropylene glycol; slightly soluble in water

Olfactory Mechanics & Functional Utility[5]

In fragrance research, 3-Methylphenethyl alcohol is not merely a passive odorant but a functional modifier .

  • Primary Note: It provides a "naturalizing" effect to synthetic rose and jasmine accords, bridging the gap between harsh synthetic top notes and the creamy dry-down of natural absolutes.

  • Boosting Effect: Research indicates it acts as a fixative booster for musk notes and introduces unique marine nuances when paired with woody/amber materials.

  • Green Note Enhancement: It significantly enhances the impact of green notes (e.g., cis-3-hexenol derivatives), making it valuable for "fresh" floral compositions.

Protocol A: High-Purity Synthesis (Laboratory Scale)

While industrial synthesis often involves Friedel-Crafts alkylation of toluene with ethylene oxide (yielding a mixture of isomers), research applications require high isomeric purity (>98%). The following protocol utilizes the selective reduction of 3-methylphenylacetic acid, ensuring the meta substitution pattern is preserved without isomerization.

Reaction Scheme Visualization

SynthesisPathway Start 3-Methylphenylacetic Acid (Precursor) Intermediate Alkoxide Complex (Transient) Start->Intermediate Anhydrous THF, 0°C -> Reflux Reagent LiAlH4 (or BH3-THF) (Reducing Agent) Reagent->Intermediate Quench Acidic Hydrolysis (H3O+) Intermediate->Quench Careful addition Product 3-Methylphenethyl Alcohol (Target >98%) Quench->Product Extraction & Distillation

Caption: Figure 1. Selective reduction pathway for the synthesis of high-purity 3-Methylphenethyl alcohol.

Step-by-Step Methodology

Reagents:

  • 3-Methylphenylacetic acid (CAS 621-36-3)

  • Lithium Aluminum Hydride (LiAlH₄) (1.0 M in THF) or Borane-THF complex

  • Tetrahydrofuran (THF), anhydrous

  • Sodium sulfate (anhydrous)

Procedure:

  • Setup: Flame-dry a 500 mL two-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. Flush with nitrogen.

  • Solvation: Dissolve 3-Methylphenylacetic acid (15.0 g, 0.1 mol) in 100 mL of anhydrous THF.

  • Reduction: Cool the solution to 0°C in an ice bath. Slowly add LiAlH₄ solution (110 mL, 1.1 eq) dropwise over 30 minutes. Caution: Exothermic reaction with hydrogen evolution.

  • Reflux: Once addition is complete, allow the mixture to warm to room temperature, then heat to reflux (66°C) for 3 hours to ensure complete conversion of the carboxyl group to the primary alcohol.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 4 mL water

    • 4 mL 15% NaOH solution

    • 12 mL water

    • Stir until a white granular precipitate forms.

  • Isolation: Filter off the aluminum salts. Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude oil via vacuum distillation (approx. 110–115°C at 5 mmHg) to obtain a clear, colorless liquid.

Validation Check: The product should show a single spot on TLC (Hexane:EtOAc 3:1) and no carbonyl peak in IR (~1700 cm⁻¹).

Protocol B: Analytical Characterization (GC-MS)[6]

To validate purity and quantify the ingredient in complex matrices (e.g., perfume oils or biological media), use the following GC-MS method.

Instrument Parameters
ParameterSetting
System Agilent 7890A GC / 5975C MSD (or equivalent)
Column DB-5MS UI (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 250 °C
Injection Mode Split (20:[1]1) or Splitless (for trace analysis)
Oven Program 60°C (1 min) → 10°C/min → 240°C (3 min)
Transfer Line 280 °C
Ion Source 230 °C (EI Mode, 70 eV)
Scan Range 40–350 amu
Analytical Logic Flow

GCMS_Workflow Sample Sample Matrix (Fragrance Oil / Cell Media) Prep Dilution / Extraction (Ethanol or DCM) Sample->Prep GC Gas Chromatography (DB-5MS Separation) Prep->GC 1 µL Injection MS Mass Spectrometry (EI Fragmentation) GC->MS Retention Time ~12.5 min Data Data Analysis Target Ion: 136 (M+), 105 (Tropylium) MS->Data Library Match

Caption: Figure 2. Analytical workflow for the identification and quantification of 3-Methylphenethyl alcohol.

Interpretation:

  • Retention Time: Expect elution around 12–14 minutes depending on the exact ramp.

  • Mass Spectrum: Look for the molecular ion [M]+ at m/z 136 . The base peak is typically m/z 105 (methyl-tropylium ion), resulting from the loss of the -CH₂OH group (m/z 31).

Stability & Formulation Stress Testing

For researchers incorporating this alcohol into topical formulations or drug delivery systems, stability must be verified.

Protocol:

  • Preparation: Prepare a 1% w/w solution of 3-Methylphenethyl alcohol in (a) Ethanol (pH neutral control), (b) Citrate Buffer pH 3.0, and (c) Phosphate Buffer pH 8.0.

  • Stress Conditions:

    • Thermal: Incubate at 45°C for 4 weeks.

    • UV: Expose to UVA/UVB light (approx. 200 J/cm²) for 24 hours.

  • Analysis: Analyze aliquots at Day 0, 7, 14, and 28 using the GC-MS protocol above.

  • Acceptance Criteria: Recovery >95%; no formation of oxidation products (e.g., 3-methylphenylacetaldehyde or 3-methylphenylacetic acid).

Safety & Regulatory (RIFM/IFRA Context)

While generally considered safe for use in cosmetics, strict adherence to safety margins is required in research settings.

  • Skin Sensitization: Like phenethyl alcohol, the 3-methyl derivative shows low sensitization potential but can be a mild irritant at high concentrations.

  • Metabolism: Rapidly absorbed transdermally; metabolized primarily to 3-methylphenylacetic acid and eliminated in urine.

  • Handling: Wear nitrile gloves and safety glasses. Use in a fume hood if heating.

References

  • RIFM Safety Assessment. (2024). Safety assessment of phenethyl alcohol and related alkyl-substituted derivatives. Research Institute for Fragrance Materials.

  • Sigma-Aldrich. (2024).[2] Product Specification: 3-Methylphenethyl alcohol, 98% (CAS 1875-89-4).[3][2]

  • ChemicalBook. (2024).[4] 3-Methylphenethyl alcohol Properties and NMR Spectrum.

  • Agilent Technologies. (2016). GC-MS Analysis of Phenols and Alcohol Derivatives. Application Note.

  • Justia Patents. (2022). Fragrance compositions comprising 3-methylphenethyl alcohol for musk boosting.[5]

Sources

Application

Application Note: Enantioselective Synthesis of 1-(3-Methylphenyl)ethanol

The following Application Note is designed for researchers and drug development professionals. It addresses the nomenclature ambiguity directly while providing a high-precision protocol for the most chemically relevant c...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers and drug development professionals. It addresses the nomenclature ambiguity directly while providing a high-precision protocol for the most chemically relevant chiral target.

Targeting Chiral Isomers of the 3-Methylphenethyl Series via Asymmetric Transfer Hydrogenation (ATH)

Part 1: Executive Summary & Strategic Definition

Target Molecule Clarification

Critical Note on Nomenclature: The strict IUPAC name "3-Methylphenethyl alcohol" refers to 2-(3-methylphenyl)ethanol (CAS 1875-89-4), a primary alcohol with no stereocenter (achiral). Consequently, "enantioselective synthesis" is chemically inapplicable to this specific structure.

This protocol addresses the 1-(3-methylphenyl)ethanol (CAS 7287-81-2), the chiral secondary alcohol isomer. This molecule is a critical pharmacophore and chiral building block in the synthesis of neuroprotective agents and fragrancies.

  • Target: (R)- or (S)-1-(3-Methylphenyl)ethanol

  • Substrate: 3'-Methylacetophenone

  • Method: Asymmetric Transfer Hydrogenation (ATH) using Ru(II)-TsDPEN catalyst.

  • Expected Outcome: >95% Yield, >97% ee.

Strategic Rationale

For the synthesis of chiral secondary benzylic alcohols, Asymmetric Transfer Hydrogenation (ATH) is superior to enzymatic resolution or borane reduction due to:

  • Atom Economy: Uses isopropanol or formic acid as the hydrogen source (no high-pressure H2 gas required).

  • Scalability: Homogeneous catalysts like Ru-TsDPEN are robust at kilogram scales.

  • Predictability: The stereochemical outcome is strictly controlled by the ligand configuration ((R,R) vs (S,S)).

Part 2: Scientific Background & Mechanism[1][2]

Mechanistic Pathway (Noyori ATH)

The reaction proceeds via a metal-ligand bifunctional mechanism . The Ruthenium center activates the hydride source (formate/isopropanol), while the amino group of the TsDPEN ligand interacts with the ketone substrate via hydrogen bonding. This "lock-and-key" transition state ensures high enantioselectivity.

Key Interactions:

  • Ru-H

    
     Carbonyl Carbon:  Hydride transfer.
    
  • N-H

    
     Carbonyl Oxygen:  Proton transfer (simultaneous).
    
Visualization: Catalytic Cycle

The following diagram illustrates the outer-sphere mechanism utilized in this protocol.

ATH_Mechanism Catalyst Ru(II)-TsDPEN (Pre-catalyst) ActiveSpecies Ru-Hydride Species (16e- Active Catalyst) Catalyst->ActiveSpecies Activation (Base) TS Transition State (Bifunctional H-Bonding) ActiveSpecies->TS + Substrate Substrate Substrate: 3'-Methylacetophenone Substrate->TS TS->ActiveSpecies Cycle Repeats Product Product: (R)-1-(3-Methylphenyl)ethanol TS->Product Hydride Transfer H_Source H-Source: HCOOH / TEA H_Source->ActiveSpecies Regeneration

Caption: Ru(II)-TsDPEN catalyzed Asymmetric Transfer Hydrogenation cycle showing bifunctional activation.

Part 3: Detailed Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
3'-Methylacetophenone Substrate>98% Purity, Liquid
[RuCl(p-cymene)((R,R)-TsDPEN)] Catalyst0.5 - 1.0 mol% loading
Formic Acid / Triethylamine H-Source5:2 Azeotropic mixture
Dichloromethane (DCM) SolventAnhydrous, degassed
Sodium Hydroxide (1M) QuenchAqueous solution
Step-by-Step Procedure
Step 1: Catalyst Preparation (In Situ)

Note: Commercially available active catalysts can be used, but in situ generation is often more cost-effective.

  • In a flame-dried Schlenk flask under Nitrogen, charge [RuCl2(p-cymene)]2 (0.0025 eq) and (R,R)-TsDPEN (0.005 eq).

  • Add anhydrous DCM (2 mL/mmol substrate) and Triethylamine (2.0 eq).

  • Stir at room temperature for 20 minutes. The solution typically turns deep red/orange, indicating formation of the 16e- active species.

Step 2: Asymmetric Reduction
  • Add 3'-Methylacetophenone (1.0 eq) to the catalyst solution.

  • Cool the mixture to 0°C (lowering temperature enhances ee).

  • Slowly add the Formic Acid/TEA (5:2) azeotrope (3.0 eq of formate) via syringe pump over 30 minutes to prevent exotherm.

  • Reaction Monitoring: Stir at 0°C - RT. Monitor by TLC (Hexane/EtOAc 4:1) or GC.[1][2] Reaction is typically complete in 4–12 hours.

Step 3: Work-up & Purification
  • Quench: Pour the reaction mixture into water (20 mL). Neutralize with sat. NaHCO3.

  • Extraction: Extract with DCM (3 x 15 mL). Combine organic layers.

  • Wash: Wash combined organics with Brine (1 x 20 mL).

  • Dry: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography (Silica Gel 60).

    • Eluent: Hexane:Ethyl Acetate (90:10 gradient to 80:20).

    • Rf: ~0.35 (Hex/EtOAc 8:2).

Analytical Validation

Enantiomeric Excess (ee) Determination:

  • Instrument: HPLC (Agilent 1200 or equivalent).

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (98 : 2).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • (S)-Isomer: 12.5 min

    • (R)-Isomer: 14.2 min

    • Note: Run a racemic standard first to confirm retention times.

Part 4: Workflow Visualization

The following diagram outlines the operational workflow from synthesis to validation.

Workflow Start Start: Catalyst Prep Reaction Reaction: Substrate + H-Source (0°C, 12h) Start->Reaction Quench Quench: NaHCO3 / H2O Reaction->Quench Extraction Extraction: DCM / Brine Wash Quench->Extraction Purification Purification: Flash Column (Hex/EtOAc) Extraction->Purification Analysis Analysis: Chiral HPLC (>97% ee) Purification->Analysis

Caption: Operational workflow for the enantioselective synthesis of 1-(3-methylphenyl)ethanol.

Part 5: Data Summary & Troubleshooting

Typical Results
ParameterValueNotes
Yield 92 - 96%Isolated yield after chromatography.
Enantiomeric Excess (ee) 95 - 99%Dependent on temperature (0°C is optimal).
Configuration (R)Using (R,R)-TsDPEN catalyst.
Troubleshooting Guide
  • Low Conversion:

    • Check inert atmosphere (O2 poisons Ru-H species).

    • Ensure Formic Acid/TEA ratio is strictly 5:2 (excess base slows reaction; excess acid degrades catalyst).

  • Low ee:

    • Lower reaction temperature to -10°C.

    • Verify ligand purity (recrystallize TsDPEN if necessary).

  • Racemization:

    • Avoid prolonged exposure to acidic conditions during workup.

Part 6: References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link

  • Organic Chemistry Portal. (2008). Enantioselective Preparation of Secondary Alcohols and Amines.[3] Organic Chemistry Portal. Link

  • PubChem. (2023). 1-(3-Methylphenyl)ethanol Compound Summary. National Library of Medicine. Link

  • ResearchGate. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol. ResearchGate. Link

Sources

Technical Notes & Optimization

Troubleshooting

Stability of 3-Methylphenethyl alcohol under experimental conditions

Welcome to the technical support center for 3-Methylphenethyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methylphenethyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As your Senior Application Scientist, I've structured this resource to not only provide protocols but to also explain the scientific rationale behind them, ensuring the integrity and success of your experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of 3-Methylphenethyl alcohol.

Q1: What are the primary factors that can affect the stability of 3-Methylphenethyl alcohol?

A1: The stability of 3-Methylphenethyl alcohol, a primary aromatic alcohol, can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate degradation pathways.[1][2]

  • pH: Both acidic and basic conditions can potentially lead to degradation, although phenethyl alcohol itself is noted for its stability in basic conditions.[1][2][3]

  • Oxidizing Agents: As a primary alcohol, it is susceptible to oxidation, which can convert it into an aldehyde and subsequently a carboxylic acid.[4][5]

  • Light: Exposure to UV or visible light can sometimes induce photolytic degradation.[1][2]

Q2: How should I properly store 3-Methylphenethyl alcohol to ensure its stability?

A2: To maintain the integrity of 3-Methylphenethyl alcohol, it is recommended to store it in a tightly closed container in a cool, dry, and well-ventilated place.[6][7][8][9] Protection from light is also advisable to prevent potential photodegradation.[9] The substance is a combustible liquid, so it should be kept away from heat, sparks, and open flames.[6]

Q3: I suspect my sample of 3-Methylphenethyl alcohol has degraded. What are the initial signs I should look for?

A3: Initial indicators of degradation can include a change in physical appearance, such as a color shift from colorless to pale yellow, or the development of an unusual odor.[9] For a more definitive assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) should be employed to check for the presence of impurities or degradation products.[10][11]

Q4: What are the likely degradation products of 3-Methylphenethyl alcohol under oxidative stress?

A4: Under oxidative conditions, as a primary alcohol, 3-Methylphenethyl alcohol is expected to first oxidize to 3-methylphenylacetaldehyde.[4][5][12] If a strong oxidizing agent is used or if the reaction proceeds further, the aldehyde can be further oxidized to 3-methylphenylacetic acid.[4][5][12]

Troubleshooting Guide

This section provides solutions to specific issues you might encounter during your experiments.

Problem Potential Cause Recommended Solution
Inconsistent analytical results (e.g., varying peak areas in chromatography). Sample degradation due to improper storage or handling.Verify storage conditions (cool, dark, tightly sealed).[6][7][8][9] Prepare fresh solutions for analysis and minimize their exposure to ambient conditions.
Appearance of unexpected peaks in chromatograms. Contamination or formation of degradation products.Run a blank to rule out solvent or system contamination. Perform a forced degradation study (see protocol below) to identify potential degradation products and their retention times.
Loss of compound potency in a formulation over a short period. Instability of 3-Methylphenethyl alcohol under the specific formulation conditions (e.g., pH, presence of excipients).Conduct a compatibility study by exposing the compound to individual excipients and the full formulation under accelerated conditions.[1] Adjust the formulation's pH or consider adding antioxidants if oxidation is suspected.
Precipitation or phase separation in liquid formulations. Poor solubility or chemical reaction with other components.Re-evaluate the solvent system and the concentration of 3-Methylphenethyl alcohol. Investigate potential chemical incompatibilities with other formulation ingredients.

Experimental Protocols

Protocol 1: Forced Degradation Study of 3-Methylphenethyl Alcohol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1][13] This protocol outlines a general approach for conducting a forced degradation study on 3-Methylphenethyl alcohol.

Objective: To identify potential degradation pathways and degradation products of 3-Methylphenethyl alcohol under various stress conditions.

Materials:

  • 3-Methylphenethyl alcohol

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • Heating block or oven

  • Photostability chamber

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or GC-MS system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 3-Methylphenethyl alcohol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for 24 hours.

    • Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.[2][13][14]

    • Thermal Degradation: Place a sample of the stock solution in a heating block or oven at 80°C for 48 hours.[2]

    • Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples, along with an unstressed control sample, using a validated stability-indicating method (e.g., HPLC or GC-MS).

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control.

    • Identify and quantify any degradation products.

    • Calculate the percentage of degradation.

    • Elucidate the structure of significant degradation products using techniques like MS or NMR.[10][15][16]

Diagram: Forced Degradation Workflow

Forced_Degradation_Workflow Forced Degradation Workflow for 3-Methylphenethyl Alcohol cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidative Degradation (3% H₂O₂, RT) stock->oxidation thermal Thermal Degradation (80°C) stock->thermal photo Photolytic Degradation (ICH Q1B) stock->photo sampling Sample at Time Points (0, 4, 8, 12, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analytical Analyze by HPLC/GC-MS neutralize->analytical compare Compare with Control analytical->compare identify Identify & Quantify Degradants compare->identify elucidate Elucidate Structures (MS, NMR) identify->elucidate

Caption: Workflow for conducting a forced degradation study.

Data Presentation

The following table provides a hypothetical summary of expected outcomes from a forced degradation study of 3-Methylphenethyl alcohol. Actual results will vary based on experimental conditions.

Stress Condition Expected Degradation (%) Potential Major Degradation Products
0.1 M HCl, 60°C, 24h < 5%Minimal degradation expected.
0.1 M NaOH, 60°C, 24h < 5%Minimal degradation expected.
3% H₂O₂, RT, 24h 10-20%3-Methylphenylacetaldehyde, 3-Methylphenylacetic acid
80°C, 48h 5-10%Potential minor oxidation or other thermal byproducts.
Photostability Chamber VariableDependent on wavelength and intensity of light.

Potential Degradation Pathway: Oxidation

The most probable degradation pathway for 3-Methylphenethyl alcohol under experimental conditions involving oxidizing agents is oxidation of the primary alcohol group.

Diagram: Oxidation Pathway of 3-Methylphenethyl Alcohol

Oxidation_Pathway Oxidation Pathway of 3-Methylphenethyl Alcohol substance 3-Methylphenethyl Alcohol (C₉H₁₂O) aldehyde 3-Methylphenylacetaldehyde (C₉H₁₀O) substance->aldehyde Oxidation acid 3-Methylphenylacetic Acid (C₉H₁₀O₂) aldehyde->acid Further Oxidation

Caption: The oxidation pathway of 3-Methylphenethyl alcohol.

References

  • Separation Science. (2025, March 24). Analytical Techniques in Stability Testing.
  • Sigma-Aldrich. 3-Methylphenethyl alcohol 98 1875-89-4.
  • Sigma-Aldrich. 3-Methylphenethyl alcohol 98 1875-89-4.
  • Piveteau, P., Fayolle, F., Vandecasteele, J. P., & Monot, F. (2001). Biodegradation of tert-butyl alcohol and related xenobiotics by a methylotrophic bacterial isolate. Applied Microbiology and Biotechnology, 55(3), 369–373.
  • ChemicalBook. 3-Methylphenethyl alcohol | 1875-89-4.
  • Bujaroska, M. (2019). DEVELOPMENT AND VALIDATION OF A QUANTITATIVE HS-GC/FID METHOD FOR ALCOHOL ANALYSIS IN BIOLOGICAL SAMPLES: STABILITY ASSESMENT 13. Rostislav Janev-Ljiljana, 2.
  • Shinde, N. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
  • Klick, S., Muzaffar, A., Wätzig, H., & An, J. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 781-793.
  • Scribd. (n.d.).
  • SLS Ireland. 3-Methylphenethyl alcohol, 98% | 188131-1G | SIGMA-ALDRICH.
  • Teófilo, R. F., & de Oliveira, M. F. (2019). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 24(20), 3804.
  • ChemicalBook. 3-Methylphenethyl alcohol(1875-89-4) 1H NMR spectrum.
  • Kim, H. J., Lee, J. H., & Lee, K. G. (2014). Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography. Food science and biotechnology, 23(5), 1473–1479.
  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296.
  • Khan Academy. (n.d.).
  • Chemistry LibreTexts. (2019, June 5). 12.
  • ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability.
  • National Center for Biotechnology Information. (n.d.).
  • Fisher Scientific. (2023, September 27).
  • National Institute of Standards and Technology. (n.d.). Experimental data for CH3OH (Methyl alcohol).
  • Flinn Scientific. (2015, May 5).
  • Chemmunity. (2025, April 14). Quick Summary of Oxidation Reactions of Alcohols #organicchemistry [Video]. YouTube.
  • Wikipedia. (n.d.). Phenethyl alcohol.
  • Carl ROTH. (n.d.).
  • SlideShare. (n.d.). Analytical methods.
  • YouTube. (2020, April 16).
  • Material Safety Data Sheet (MSDS). (2025, September 29). 4-Methylphenethyl Alcohol.
  • Dirty Medicine. (2019, July 18). Alcohol Metabolism [Video]. YouTube.
  • Chemguide. (n.d.).
  • Master Organic Chemistry. (2015, May 6).
  • IPCS INCHEM. (n.d.). Phenethyl alcohol.
  • Czech, Z., & Kabatc, J. (2014). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Journal of thermal analysis and calorimetry, 118(2), 1155-1161.
  • Mubarok, F., & Widiarti, N. (2019). Thermal Behavior and Kinetic of Degradation of PVA and PVA/CS/AL Blend. Jurnal Kimia Sains dan Aplikasi, 22(3), 96-102.

Sources

Optimization

Technical Support Center: Purification of 3-Methylphenethyl Alcohol

Welcome to the technical support center for the purification of 3-Methylphenethyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development and fragrance industries.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Methylphenethyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development and fragrance industries. Here, we address common challenges encountered during the purification of this aromatic alcohol, providing in-depth, experience-driven solutions.

Introduction to 3-Methylphenethyl Alcohol and Its Purification

3-Methylphenethyl alcohol, also known as 2-(3-methylphenyl)ethanol, is a valuable organic compound widely used as a fragrance ingredient.[1][2] Its characteristic floral scent makes it a key component in many perfumes and cosmetic products.[3] Achieving high purity of this compound is critical for its application, as impurities can significantly alter its olfactory properties and potentially introduce undesirable toxicological effects.

Purification of 3-Methylphenethyl alcohol typically follows its synthesis and involves separating the target molecule from unreacted starting materials, byproducts, and residual solvents. The choice of purification method depends on the nature and quantity of the impurities present. Common techniques include fractional distillation, column chromatography, and, in some cases, derivatization followed by purification and subsequent regeneration of the alcohol.

This guide provides a structured approach to troubleshooting common issues encountered during these purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter when synthesizing 3-Methylphenethyl alcohol?

A1: Impurities largely depend on the synthetic route. For instance, if prepared via a Grignard reaction with 3-methylphenylmagnesium bromide and ethylene oxide, you might find unreacted Grignard reagent, biphenyl derivatives from coupling reactions, and residual solvents.[4] If synthesized by reduction of 3-methylphenylacetic acid or its esters, unreacted starting material and the corresponding ester could be present. Byproducts from side reactions, such as ether formation, are also a possibility.

Q2: What is the boiling point of 3-Methylphenethyl alcohol, and why is it important for purification?

A2: The boiling point of 3-Methylphenethyl alcohol is approximately 242-243 °C at atmospheric pressure.[1][2][3] This is a crucial physical property for purification by distillation. Fractional distillation, in particular, relies on differences in boiling points to separate components of a liquid mixture.[5] Knowing the precise boiling point helps in setting the correct distillation parameters to effectively separate it from lower or higher boiling impurities.

Q3: Can I use simple distillation to purify 3-Methylphenethyl alcohol?

A3: Simple distillation is generally only effective for separating liquids with significantly different boiling points (a difference of at least 70 °C) or for separating a volatile liquid from a non-volatile solid.[5] If your crude 3-Methylphenethyl alcohol contains impurities with boiling points close to its own, fractional distillation is the more appropriate and effective method.[5]

Q4: Is 3-Methylphenethyl alcohol a solid or a liquid at room temperature?

A4: 3-Methylphenethyl alcohol is a clear, colorless to almost colorless liquid at room temperature.[3] Its density is approximately 1.002 g/mL at 25 °C.[1][2]

Troubleshooting Guides

Guide 1: Fractional Distillation Issues

Fractional distillation is a primary method for purifying 3-Methylphenethyl alcohol. However, several issues can arise, leading to poor separation and low yields.

Problem 1: Poor Separation of Isomers (e.g., 2-, 3-, and 4-Methylphenethyl alcohol)

  • Question: I'm trying to separate 3-Methylphenethyl alcohol from its isomers (2- and 4-methylphenethyl alcohol) using fractional distillation, but the separation is inefficient. What's going wrong?

  • Answer & Rationale: Positional isomers often have very similar boiling points, making their separation by fractional distillation challenging.[6] While not enantiomers, which have identical boiling points and cannot be separated by distillation, the boiling points of these isomers are likely too close for efficient separation with a standard fractional distillation setup.[6][7]

  • Troubleshooting Protocol:

    • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge). This increases the number of theoretical plates, enhancing separation.[5]

    • Optimize the Reflux Ratio: A higher reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) can improve separation but will also increase the distillation time.

    • Slow and Steady Distillation Rate: A slow, consistent distillation rate is crucial for achieving equilibrium within the column and obtaining optimal separation.[5] If the distillation is too fast, the separation efficiency will be compromised.

    • Insulate the Column: Wrapping the column with glass wool or aluminum foil minimizes heat loss to the surroundings, helping to maintain the temperature gradient necessary for efficient fractionation.[5]

    • Consider Vacuum Distillation: Lowering the pressure reduces the boiling points of the compounds, which can sometimes increase the boiling point difference between isomers, aiding in their separation.

Problem 2: Product Decomposition During Distillation

  • Question: My 3-Methylphenethyl alcohol seems to be decomposing at its atmospheric boiling point, leading to a dark-colored distillate and low yield. How can I prevent this?

  • Answer & Rationale: Alcohols, especially at high temperatures, can be susceptible to dehydration or oxidation, leading to decomposition. The prolonged heating required for atmospheric distillation of a high-boiling compound like 3-Methylphenethyl alcohol can promote these degradation pathways.

  • Troubleshooting Protocol:

    • Vacuum Distillation: This is the most effective solution. By reducing the pressure, the boiling point of the alcohol is significantly lowered, allowing for distillation at a temperature where decomposition is minimized.

    • Inert Atmosphere: Purging the distillation apparatus with an inert gas like nitrogen or argon before heating can prevent oxidation.

    • Antioxidant Addition: In some cases, adding a small amount of a high-boiling antioxidant can be beneficial, but this should be done with caution as it introduces another substance that may need to be removed later.

Guide 2: Column Chromatography Challenges

Column chromatography is an alternative or complementary purification technique, particularly useful for removing non-volatile impurities or for separating compounds with very similar boiling points.[8]

Problem 1: Poor Separation (Co-elution of Impurities)

  • Question: I'm using silica gel column chromatography to purify my 3-Methylphenethyl alcohol, but some impurities are eluting with my product. How can I improve the separation?

  • Answer & Rationale: Co-elution occurs when the polarity of the eluent is too high, causing both the desired compound and impurities to travel down the column at similar rates. Silica gel is a polar stationary phase, so compounds are separated based on their polarity; more polar compounds adhere more strongly and elute later.[8]

  • Troubleshooting Protocol:

    • Optimize the Solvent System: The key to good separation is finding the right mobile phase.

      • Start with a less polar eluent: Begin with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether.

      • Thin Layer Chromatography (TLC): Use TLC to test different solvent systems before running the column. The ideal solvent system will give your product an Rf value of around 0.3 and show good separation from impurities.

    • Adjust the Stationary Phase:

      • Alumina: If your compound is sensitive to the acidic nature of silica gel, neutral or basic alumina can be a good alternative.[8]

      • Reverse-Phase Chromatography: For separating non-polar compounds, a reverse-phase column (e.g., C18 silica) with a polar mobile phase (e.g., acetonitrile/water) might be more effective.[9]

    • Proper Column Packing and Loading: Ensure the column is packed uniformly to avoid channeling. Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column in a narrow band.

Problem 2: Low Recovery of the Product

  • Question: After running a column, I'm getting a very low yield of 3-Methylphenethyl alcohol. Where could my product be going?

  • Answer & Rationale: Low recovery can be due to several factors, including irreversible adsorption onto the stationary phase, especially if the compound is sensitive to the stationary phase's properties. It could also be due to using a mobile phase that is not polar enough to elute the compound.

  • Troubleshooting Protocol:

    • Check for Irreversible Adsorption: If you suspect your product is sticking to the column, try flushing the column with a very polar solvent (e.g., methanol) after you have collected all other fractions. If your product elutes with the methanol, you know it was strongly adsorbed. In this case, consider using a less active stationary phase or a different type of chromatography.

    • Ensure Complete Elution: Continue to collect and analyze fractions until you are certain that all of your product has eluted from the column.

    • Avoid Overloading the Column: Using too much crude material for the amount of stationary phase can lead to poor separation and apparent loss of product in mixed fractions. A general rule of thumb is to use 20-50 times the weight of adsorbent to the sample weight.[8]

Guide 3: Recrystallization Difficulties

While 3-Methylphenethyl alcohol is a liquid at room temperature, it can sometimes be purified by converting it to a solid derivative, recrystallizing the derivative, and then regenerating the alcohol.

Problem: Oiling Out Instead of Crystallizing

  • Question: I've formed a solid derivative of my alcohol for purification, but when I try to recrystallize it, it "oils out" and doesn't form crystals. What should I do?

  • Answer & Rationale: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the melting point of the solid. The resulting liquid then fails to crystallize upon cooling.

  • Troubleshooting Protocol:

    • Add More Solvent: The most common reason for oiling out is using too little solvent. Add more hot solvent until the oil completely dissolves.[10]

    • Lower the Temperature of Dissolution: Try to dissolve the compound at a temperature below its melting point. This may require using a larger volume of solvent.

    • Change the Solvent System:

      • Single Solvent: Find a solvent in which the compound is less soluble when hot.

      • Mixed Solvent System: Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes cloudy. Heat the solution until it becomes clear again, and then allow it to cool slowly.[11]

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[12]

    • Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod can create nucleation sites.[12] Alternatively, adding a small seed crystal of the pure compound can initiate crystallization.

Purity Assessment

After purification, it is essential to assess the purity of the 3-Methylphenethyl alcohol.

Analytical Technique Purpose Typical Observations for Pure 3-Methylphenethyl Alcohol
Gas Chromatography (GC) To determine the percentage purity and detect volatile impurities.[13]A single major peak corresponding to 3-Methylphenethyl alcohol.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and identify impurities.[14][15]The 1H NMR spectrum should show characteristic peaks for the aromatic, methylene, and methyl protons, consistent with the structure.[16]
Mass Spectrometry (MS) To confirm the molecular weight and fragmentation pattern.[14][15]The mass spectrum should show a molecular ion peak at m/z = 136.[16]
Infrared (IR) Spectroscopy To identify functional groups present in the molecule.[15]A broad absorption band in the region of 3200-3600 cm-1 (O-H stretch) and peaks corresponding to aromatic C-H and C=C bonds.
Refractive Index A physical constant that can indicate purity.[17]The refractive index should be close to n20/D 1.529.[1][2]

Safety Considerations

Always handle 3-Methylphenethyl alcohol in a well-ventilated area, preferably in a fume hood.[18] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][18] It may cause skin and eye irritation.[18] Consult the Safety Data Sheet (SDS) for detailed safety information before handling.[19][20]

Visualizations

Troubleshooting Fractional Distillation

FractionalDistillationTroubleshooting start Fractional Distillation Issue poor_separation Poor Separation of Isomers? start->poor_separation decomposition Product Decomposition? start->decomposition increase_efficiency Increase Column Efficiency poor_separation->increase_efficiency optimize_reflux Optimize Reflux Ratio poor_separation->optimize_reflux slow_rate Slow Distillation Rate poor_separation->slow_rate insulate Insulate Column poor_separation->insulate vacuum_dist Use Vacuum Distillation decomposition->vacuum_dist inert_atm Use Inert Atmosphere decomposition->inert_atm ColumnChromatographyDecisionTree start Column Chromatography Issue co_elution Co-elution of Impurities? start->co_elution low_recovery Low Product Recovery? start->low_recovery optimize_solvent Optimize Solvent System (TLC) co_elution->optimize_solvent change_stationary Change Stationary Phase co_elution->change_stationary check_adsorption Check for Irreversible Adsorption low_recovery->check_adsorption ensure_elution Ensure Complete Elution low_recovery->ensure_elution avoid_overload Avoid Overloading low_recovery->avoid_overload

Sources

Troubleshooting

Resolving peak tailing of 3-Methylphenethyl alcohol in GC analysis

Topic: Resolving Peak Tailing of 3-Methylphenethyl Alcohol in GC Analysis Welcome to the technical support center for gas chromatography. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing of 3-Methylphenethyl Alcohol in GC Analysis

Welcome to the technical support center for gas chromatography. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the GC analysis of active, polar compounds such as 3-Methylphenethyl alcohol. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)
Q1: Why is my 3-Methylphenethyl alcohol peak tailing in my GC chromatogram?

Peak tailing for 3-Methylphenethyl alcohol is a common issue that primarily stems from its chemical structure. The molecule contains a polar hydroxyl (-OH) group, which is prone to forming strong hydrogen bonds with "active sites" within the GC system.[1] These active sites are typically exposed silanol groups (Si-OH) or metallic surfaces found throughout the sample flow path.[1]

This secondary, undesirable interaction delays the elution of a portion of the analyte molecules from the stationary phase, causing them to exit the column later than the main band. The result is an asymmetrical peak with a characteristic "tail," which can compromise both the accuracy of integration and the resolution between adjacent peaks.[2][3][4]

The most common locations for these problematic active sites are:

  • GC Inlet Liner: Especially if it contains glass wool or has become contaminated over time.[1]

  • Column Head: The first few centimeters of the GC column can accumulate non-volatile residues or experience stationary phase degradation, exposing active silanol groups.[5]

  • Column Stationary Phase: An inappropriate or aged column may not adequately shield the underlying fused silica surface.

dot graph TD { layout=TB; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} end Caption: Mechanism of peak tailing for polar alcohols in GC.

In-depth Troubleshooting Guides

To systematically resolve peak tailing, we must isolate and address each potential source of activity in the GC flow path. The following sections provide a logical workflow for troubleshooting.

Guide 1: The GC Inlet - Your First Line of Defense

The inlet is where the sample first encounters high temperatures and potential activity. Issues here will invariably affect peak shape.

Q2: How do I determine if my inlet liner is the cause of the tailing?

The liner is the most common source of activity.[1] A simple diagnostic test is to inject a mixture of a non-polar hydrocarbon (e.g., dodecane) and your active analyte, 3-Methylphenethyl alcohol. If the hydrocarbon peak is symmetrical while the alcohol peak tails, it strongly suggests chemical activity rather than a physical problem with the system setup.[3]

Q3: What type of liner should I use for an active compound like this?

For polar analytes, selecting a highly inert, deactivated liner is critical.[1][6] Standard borosilicate glass liners, especially those with glass wool, can be very active.

Liner TypeSuitability for 3-Methylphenethyl alcoholRationale
Standard Borosilicate Glass PoorHigh potential for active silanol groups. Not recommended.
Deactivated (Silanized) Liner GoodSurface silanols are masked, reducing secondary interactions.[1] A good first choice.
Deactivated with Wool Good, with cautionWool increases surface area for better vaporization but must also be deactivated.[7] It can be a source of activity if not properly treated.
Tapered Liner (e.g., FocusLiner™) ExcellentThe tapered design minimizes analyte contact with the metal inlet seal at the bottom, which can be an active site.[7][8] This is especially important in splitless mode.
Siltek™ or other highly inert coated liners Premium ChoiceThese liners have an advanced deactivation layer, offering maximum inertness for challenging, very active compounds.[8]

Protocol: Inlet Maintenance and Liner Replacement

  • Cooldown: Safely cool down the GC inlet and oven.

  • Removal: Following your instrument manufacturer's instructions, remove the septum nut, septum, and then the liner from the injection port.

  • Inspection: Visibly inspect the old liner for contamination (discoloration, residue) and the O-ring for signs of degradation.

  • Replacement: Replace the liner with a new, highly deactivated one. Use a tapered, deactivated liner for best performance. Also, replace the septum and O-ring.

  • Reinstallation: Install the new liner and ensure it is seated correctly. Reassemble the inlet.

  • Leak Check: Pressurize the system and perform an electronic leak check to ensure all seals are tight.

  • Conditioning: Condition the new liner by heating the inlet to your method temperature for 15-20 minutes before injecting your sample.[9]

Q4: Can my inlet temperature be a factor?

Yes. The inlet temperature must be hot enough to ensure rapid and complete vaporization of your analyte but not so high that it causes thermal degradation.[10] An inlet temperature that is too low can lead to slow vaporization, which broadens the injection band and can manifest as tailing.

  • Recommendation: For 3-Methylphenethyl alcohol (Boiling Point: ~220 °C), a starting inlet temperature of 250 °C is reasonable. You can experiment by increasing the temperature in 10-20 °C increments to see if peak shape improves, but be cautious of analyte degradation at excessively high temperatures.[10]

Guide 2: The GC Column - Ensuring an Inert Pathway

If inlet issues have been ruled out, the column is the next component to investigate.

Q5: How can I be sure my column is installed correctly?

Improper column installation is a frequent cause of peak shape problems, including tailing.[5][11]

  • Poor Column Cut: A jagged or angled cut at the column inlet exposes a large, active surface area of silanol groups and creates turbulence, both of which cause peak tailing.[3][5] Solution: Always use a ceramic scoring wafer or a specialized tool to make a clean, 90° cut. Inspect the cut with a magnifying glass before installation.[4][11]

  • Incorrect Insertion Depth: Inserting the column too low or too high in the inlet can create dead volume or improper sample transfer, leading to peak broadening or tailing.[11] Solution: Follow the instrument manufacturer's guidelines precisely for the correct column insertion depth for your specific inlet.

dot graph TD { layout=TB; rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} end Caption: Logical workflow for troubleshooting column-related peak tailing.

Q6: My column has been in use for a while. Could it be contaminated?

Yes. Over time, non-volatile matrix components can accumulate at the head of the column. This contamination can act as an active site for polar analytes.[5] Additionally, repeated exposure to oxygen at high temperatures can degrade the stationary phase, exposing the active fused silica surface.

Protocol: Trimming the GC Column

  • Cooldown: Cool the GC inlet and oven and turn off gas flows.

  • Remove Column: Carefully disconnect the column from the inlet.

  • Trim: Using a ceramic wafer, score and cut approximately 15-20 cm from the inlet end of the column.[4] Ensure the cut is clean and square.

  • Reinstall: Reinstall the column according to the manufacturer's specifications for insertion depth.

  • Condition: Condition the column by heating it to its maximum isothermal temperature for 30-60 minutes with carrier gas flowing.

  • Update Retention Times: Be aware that trimming the column will slightly decrease retention times.[5]

Q7: What is the best column for analyzing 3-Methylphenethyl alcohol?

The principle of "like dissolves like" is a good guide for column selection. Since 3-Methylphenethyl alcohol is a polar compound, a polar stationary phase is the best choice.[12][13]

  • Recommended Phase: A Polyethylene Glycol (PEG) phase, often referred to as a "WAX" column, is the gold standard for analyzing alcohols.[14][15] These phases are highly polar and provide excellent peak shape for compounds with hydroxyl groups.

  • Avoid: Using a non-polar phase (like a 100% dimethylpolysiloxane, e.g., DB-1 or HP-1) is not ideal. While it may work, the risk of peak tailing is significantly higher due to the polarity mismatch between the analyte and the stationary phase.

Guide 3: The Ultimate Solution - Derivatization

Q8: I've tried everything and still see some tailing. Is there a definitive way to fix this?

Yes. The most robust solution is to eliminate the source of the problem: the active hydrogen on the hydroxyl group. This can be achieved through chemical derivatization.[16]

Causality: Derivatization is a chemical reaction that converts the polar -OH group into a less polar, non-active group.[17] For alcohols, a common technique is silylation, which replaces the active hydrogen with a trimethylsilyl (TMS) group.[17]

The resulting TMS-ether of 3-Methylphenethyl alcohol is much less polar and more volatile, and it will no longer interact with active sites in the system. This almost always results in a sharp, symmetrical Gaussian peak.[16][17]

Protocol: Silylation with BSTFA

This protocol is a general guideline. Always optimize reaction conditions for your specific application.

  • Sample Prep: Evaporate your sample extract containing the alcohol to dryness under a gentle stream of nitrogen. The absence of water is crucial for the reaction to succeed.

  • Reagent Addition: Add 50 µL of a suitable solvent (e.g., pyridine, acetonitrile) and 50 µL of a silylating agent like BSTFA (+1% TMCS as a catalyst).

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC.

  • Verification: The derivatized compound will have a different retention time and mass spectrum than the original alcohol.

References
  • Benchchem. (n.d.). Troubleshooting peak tailing in the GC analysis of fatty alcohols.
  • Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results.
  • LCGC International. (n.d.). Troubleshooting Real GC Problems.
  • Phenomenex Blog. (2022, June 2). Troubleshooting GC Column Problems.
  • Cloudfront.net. (n.d.). Analyzing Alcoholic Beverages by Gas Chromatography.
  • ResearchGate. (2020, July 26). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?.
  • Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing.
  • GL Sciences. (n.d.). Liner Selection Guide.
  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
  • Restek. (2020, October 29). How to Choose a GC Inlet Liner.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • Sigma-Aldrich. (n.d.). GC Column Selection Guide.
  • Trajan Scientific and Medical. (n.d.). Selection Guide - GC inlet liners.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Chromatography Forum. (2016, February 16). Inlet temperature GCMS.
  • PharmaGuru. (2025, November 11). Best GC Columns for Alcohol Analysis: Methanol, Ethanol, Propanol & More.
  • Thermo Fisher Scientific. (n.d.). Gas Chromatography Liner Selection Guide.
  • Element Lab Solutions. (2025, May 26). What parameters should I consider when selecting a GC column for my application?.
  • LCGC International. (2018, August 13). Optimizing Splitless GC Injections.

Sources

Optimization

Technical Support Center: 3-Methylphenethyl Alcohol (3-MPEA)

Stability, Degradation Pathways & Troubleshooting Guide Core Degradation Architecture As a primary alcohol with a meta-substituted aromatic ring, 3-Methylphenethyl alcohol (3-MPEA) exhibits three distinct degradation vec...

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Degradation Pathways & Troubleshooting Guide

Core Degradation Architecture

As a primary alcohol with a meta-substituted aromatic ring, 3-Methylphenethyl alcohol (3-MPEA) exhibits three distinct degradation vectors: Oxidative Dehydrogenation (dominant in storage and metabolism), Thermal Dehydration , and Photolytic Destabilization .

The following diagram maps the critical pathways you will encounter during analysis and storage.

MPEA_Degradation MPEA 3-Methylphenethyl Alcohol (Precursor) Aldehyde 3-Methylphenylacetaldehyde (Reactive Intermediate) MPEA->Aldehyde Oxidation (Air/ADH) -2H Styrene 3-Methylstyrene (Thermal Artifact) MPEA->Styrene Acid Cat. Dehydration High Temp (>200°C) Acid 3-Methylphenylacetic Acid (Stable End-Product) Aldehyde->Acid Oxidation (ALDH) +O Glucuronide Glucuronide Conjugate (Metabolic Phase II) Acid->Glucuronide UGT Conjugation (In Vivo)

Figure 1: Primary degradation and metabolic pathways of 3-Methylphenethyl alcohol.[1] Blue arrows indicate the dominant oxidative flow.

Troubleshooting Guides (Q&A)

Module A: Chemical Stability & Storage Issues

Q: My HPLC analysis shows a new peak eluting before the main 3-MPEA peak, and the sample smells pungent. What is happening?

Diagnosis: You are observing Oxidative Degradation .

  • The Science: Primary phenethyl alcohols are susceptible to autoxidation when exposed to air. The hydroxyl group (-CH₂CH₂OH) oxidizes to an aldehyde (3-methylphenylacetaldehyde). Unlike the floral/sweet scent of the alcohol, the aldehyde has a sharper, more pungent odor. If left unchecked, this further oxidizes to 3-methylphenylacetic acid.

  • The Fix:

    • Verify: Check for a peak with a carbonyl stretch (~1720 cm⁻¹) in IR or an [M-2] mass shift in MS.

    • Remediation: If purity is critical, redistill under vacuum. For storage, blanket the headspace with Argon or Nitrogen and store at 4°C in amber glass to prevent radical initiation.

Q: I see a "ghost peak" in my GC-MS chromatogram that isn't present in the LC-MS run of the same sample.

Diagnosis: This is likely Thermal Dehydration (Injector Artifact) .

  • The Science: At high injector temperatures (>250°C), especially in the presence of acidic silanol groups on dirty liners, 3-MPEA can undergo elimination of water to form 3-methylstyrene . This is an analytical artifact, not necessarily sample degradation.

  • The Fix:

    • Lower Inlet Temp: Reduce GC inlet temperature to 200–220°C.

    • Deactivation: Use a deactivated glass liner (e.g., cyclo-siloxane treated).

    • Derivatization: Silylate the alcohol using BSTFA + 1% TMCS. The TMS-ether derivative is thermally stable and prevents dehydration.

Module B: Biological & Metabolic Assays

Q: In hepatocyte stability assays, the half-life of 3-MPEA is shorter than expected. Is the methyl group being attacked?

Diagnosis: No, the primary clearance is via ADH/ALDH , not CYP450 ring oxidation.

  • The Science: While the methyl group on the aromatic ring can be oxidized (to a benzyl alcohol derivative) by CYP450s, this is a slow, secondary pathway. The rapid clearance is driven by ubiquitous Alcohol Dehydrogenase (ADH), which converts the ethyl side chain to the aldehyde, followed rapidly by Aldehyde Dehydrogenase (ALDH) converting it to the acid [1, 2].

  • The Fix:

    • Inhibitor Check: To prove this mechanism, repeat the assay with 4-methylpyrazole (an ADH inhibitor). If stability increases significantly, the pathway is confirmed as ADH-mediated.

    • Cofactors: Ensure your assay buffer contains NAD+, which is required for the ADH/ALDH conversion.

Validated Analytical Protocols

Protocol 1: Differentiation of Degradants via HPLC-UV

Use this method to quantify the Alcohol vs. Acid degradation.

ParameterSetting / Condition
Column C18 Reverse Phase (e.g., 150mm x 4.6mm, 3.5µm)
Mobile Phase A Water + 0.1% Formic Acid (Suppresses ionization of the acid, improving retention)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Detection UV @ 210 nm (backbone) and 254 nm (aromatic ring)
Elution Order 1. Acid (Polar) 2. Alcohol (Target) 3. Aldehyde (Less Polar)
Protocol 2: GC-MS Derivatization (Prevention of Thermal Artifacts)

Use this for precise purity determination without thermal dehydration.

  • Aliquot: Take 10 µL of 3-MPEA sample.

  • Solvent: Dissolve in 500 µL anhydrous Pyridine.

  • Reagent: Add 100 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubation: Heat at 60°C for 30 minutes.

  • Injection: Inject 1 µL (Split 1:50).

  • Result: The hydroxyl proton is replaced by a Trimethylsilyl (TMS) group.

    • Mass Spec Signature: Look for the M+ peak at m/z 208 (136 + 72).

Summary of Physicochemical Properties

PropertyValueRelevance to Stability
CAS Number 1875-89-4Unique Identifier
Molecular Weight 136.19 g/mol Baseline for MS analysis
Boiling Point 242-243 °CHigh BP suggests low volatility, but thermal stress risk
Flash Point 109 °CCombustible; requires cool storage
pKa ~15 (Alcohol)Non-ionizable at physiological pH (unlike the acid degradant)

References

  • Joint FAO/WHO Expert Committee on Food Additives. (2002). Phenylethyl Alcohol, Aldehyde, Acid and Related Acetals and Esters.[2] Safety Evaluation of Certain Food Additives.[2] Link

  • National Institutes of Health (NIH). (2007). Alcohol Metabolism: An Update. National Institute on Alcohol Abuse and Alcoholism. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-Methylphenethyl alcohol.Link

  • Liebler, D. C. (2008). Protein oxidation and peroxidation. In Introduction to Proteomics. Humana Press. (Contextualizes aldehyde reactivity). Link

Sources

Troubleshooting

Technical Support Center: Chromatographic Resolution of 3-Methylphenethyl Alcohol Isomers

Welcome to the Advanced Chromatography Support Hub. Ticket ID: RES-3MPA-ISO Status: Open Assigned Scientist: Senior Application Specialist Executive Summary: The Separation Challenge 3-Methylphenethyl alcohol (specifical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub. Ticket ID: RES-3MPA-ISO Status: Open Assigned Scientist: Senior Application Specialist

Executive Summary: The Separation Challenge

3-Methylphenethyl alcohol (specifically the meta isomer) is frequently synthesized or analyzed alongside its positional isomers: 2-Methylphenethyl alcohol (ortho) and 4-Methylphenethyl alcohol (para).

The primary analytical bottleneck is the resolution of the meta- and para- isomers . Due to their nearly identical boiling points and dipole moments, these isomers co-elute on standard non-polar stationary phases (e.g., 100% dimethylpolysiloxane).

This guide provides validated workflows to break this co-elution using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) , focusing on shape selectivity and


-

interactions.

Gas Chromatography (GC) Optimization

The Gold Standard for Volatile Aromatic Alcohols

A. Column Selection Strategy

Standard "Boiling Point" columns (DB-1, DB-5) are insufficient for m/p resolution. You must utilize polarity or shape selectivity.

Stationary Phase ClassRecommended Column TypeMechanismResolution Potential (

)
Polyethylene Glycol (PEG) DB-WAX, HP-INNOWaxH-Bonding with hydroxyl groupModerate. Good for general purity, but m/p may still partially overlap.
Ionic Liquid SLB-IL60 or SLB-IL111Dipole-induced dipoleHigh. The high polarity often shifts the para isomer significantly.
Cyclodextrin-Doped

-DEX series
Shape SelectivityVery High. Inclusion complexes differentiate the 3D geometry of meta vs para.
B. Critical Protocol: Derivatization

Free hydroxyl groups cause peak tailing, which masks the resolution between closely eluting isomers. Silylation is the recommended fix.

Protocol: TMS Derivatization

  • Aliquot: Take 100 µL of sample (approx. 1 mg/mL in anhydrous solvent).

  • Reagent: Add 50 µL of BSTFA + 1% TMCS (N,O-bis(trimethylsilyl)trifluoroacetamide).

  • Incubate: Heat at 60°C for 30 minutes in a sealed vial.

  • Cool & Dilute: Cool to room temp; dilute to 1 mL with dry Ethyl Acetate.

  • Inject: 1 µL, Split 1:50.

Why this works: The bulky Trimethylsilyl (TMS) group increases the molecular volume, enhancing the steric difference between the meta and para positions, making them easier to separate on the column.

HPLC Optimization

For Thermolabile Samples or Prep-Scale Purification

Standard C18 columns often fail to separate meta and para isomers because their hydrophobicity is identical. You must switch to


-electron active  stationary phases.
A. The "Pi-Pi" Solution

Use a Biphenyl or Phenyl-Hexyl column.

  • Mechanism: The stationary phase rings interact with the

    
    -electrons of the phenethyl benzene ring. The electron density distribution differs slightly between ortho, meta, and para positions, creating retention differences.
    
B. Mobile Phase Tuning
  • Solvent A: Water + 0.1% Formic Acid[1]

  • Solvent B: Methanol (NOT Acetonitrile)[1]

  • Reasoning: Methanol is a protic solvent that allows stronger

    
    -
    
    
    
    interactions between the analyte and the phenyl-based column. Acetonitrile's
    
    
    -electrons can compete with the stationary phase, suppressing the separation mechanism.

Troubleshooting Logic (Visualization)

The following diagram illustrates the decision process for resolving co-eluting isomers.

IsomerResolution Start START: Co-elution of 3-Methyl & 4-Methyl Isomers Technique Select Technique Start->Technique GC Gas Chromatography Technique->GC HPLC HPLC / UHPLC Technique->HPLC Tailing Are peaks tailing? GC->Tailing Derivatize Perform TMS Derivatization (Block -OH group) Tailing->Derivatize Yes PhaseCheck Check Stationary Phase Tailing->PhaseCheck No Derivatize->PhaseCheck Wax Standard Wax Column PhaseCheck->Wax Low Cost NewCol Switch to Ionic Liquid or Cyclodextrin Phase PhaseCheck->NewCol High Resolution Needed ColumnType Current Column: C18? HPLC->ColumnType SwitchPhenyl Switch to Biphenyl or Phenyl-Hexyl ColumnType->SwitchPhenyl Yes (Change it) Solvent Mobile Phase Solvent? SwitchPhenyl->Solvent UseMeOH Use Methanol (Enhances Pi-Pi Selectivity) Solvent->UseMeOH If using ACN

Caption: Decision matrix for selecting the optimal separation pathway based on instrument type and observed peak behavior.

Frequently Asked Questions (FAQ)

Q1: I am seeing a "shoulder" on my 4-methyl peak, but not a clean separation. What parameter should I tweak first?

  • Answer: If using GC, lower the oven ramp rate to 2°C/min around the elution temperature. If using HPLC, lower the column temperature to 15-20°C . Lower temperatures enhance the thermodynamic differences in adsorption between isomers, often resolving a shoulder into a split peak.

Q2: Why does the ortho (2-methyl) isomer always elute first and separate easily?

  • Answer: The ortho position creates a "steric effect" (ortho-effect). The methyl group is physically close to the ethanol side chain, often creating internal hydrogen bonding or steric hindrance that lowers the boiling point (GC) or changes the interaction volume (HPLC) significantly compared to the exposed meta and para shapes.

Q3: Can I use a chiral column even though 3-methylphenethyl alcohol is achiral?

  • Answer: Yes. This is a pro-tip. Chiral columns (like Cyclodextrin-based phases in GC or Polysaccharide phases in LC) are essentially "shape selectors." Even if your molecule has no chiral center, the meta vs. para geometry will fit differently into the chiral cavities of the stationary phase, often providing superior resolution to standard phases [1].

Q4: My retention times are drifting day-to-day on the Wax column.

  • Answer: Wax (PEG) phases are susceptible to oxidation and moisture damage. Ensure your carrier gas has high-capacity oxygen/moisture traps. Also, PEG phases strip easily; do not inject samples containing strong acids or bases without neutralization.

References

  • Restek Corporation. (2025). Alcoholic Beverage Analysis by GC. Retrieved from [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • GTFCh. (2016).[1] Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). Retrieved from [Link]

Sources

Optimization

Challenges in the scale-up of 3-Methylphenethyl alcohol synthesis

Technical Support Center: Synthesis of 3-Methylphenethyl Alcohol Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 3-Methylphenethyl alcohol (3-MPA). This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Methylphenethyl Alcohol

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Methylphenethyl alcohol (3-MPA). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis and scale-up of this valuable fragrance and pharmaceutical intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format, focusing on the causality behind experimental choices to ensure robust and repeatable outcomes.

Overview of Primary Synthesis Routes

The selection of a synthetic route for 3-Methylphenethyl alcohol is often a trade-off between raw material cost, reaction efficiency, safety, and scalability. Three primary routes are commonly employed in both laboratory and industrial settings.

Synthesis Route Primary Raw Materials Key Reagents/Catalysts Advantages Common Challenges & Disadvantages
Route A: Friedel-Crafts Alkylation Toluene, Ethylene OxideAlCl₃ (Lewis Acid)Cost-effective raw materials; direct, one-step reaction.Polysubstitution, difficult temperature control, catalyst deactivation, hazardous reagents.[1][2]
Route B: Grignard Reaction 3-Bromotoluene, Magnesium, Ethylene OxideAnhydrous Ether or THFHigh selectivity and yield; versatile methodology.Requires strict anhydrous conditions; Grignard reagent is highly reactive and moisture-sensitive.[3][4]
Route C: Reduction of 3-Methylphenylacetic Acid Derivatives 3-Methylphenylacetic acid or its estersLiAlH₄, BH₃-THFHigh purity achievable; avoids ethylene oxide.Multi-step process (if starting from toluene); use of expensive and hazardous reducing agents.[5]

Troubleshooting Guide: Route A - Friedel-Crafts Alkylation

This route involves the electrophilic aromatic substitution of toluene using ethylene oxide, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[1][6]

Q1: My reaction yield is extremely low, and I'm observing a significant amount of high-boiling point residue. What's happening?

A: This is a classic symptom of polysubstitution and polymerization . The primary product, 3-methylphenethyl alcohol, can react with another molecule of toluene or ethylene oxide, leading to diarylethanes and polyethers.

  • Causality: The Friedel-Crafts alkylation product is often more reactive than the starting material, leading to subsequent alkylations. Furthermore, the Lewis acid can catalyze the ring-opening polymerization of ethylene oxide.

  • Troubleshooting Steps:

    • Temperature Control is Critical: The reaction is highly exothermic. Maintain a low temperature (typically 0 to 5°C) during the addition of ethylene oxide to minimize side reactions.[7] Use a reliable cooling bath and monitor the internal temperature closely.

    • Stoichiometry: Use a large excess of toluene. This ensures that the electrophile (activated ethylene oxide) is more likely to encounter a molecule of toluene rather than the product, statistically favoring mono-alkylation. A toluene:ethylene oxide molar ratio of 5:1 to 10:1 is recommended.

    • Reverse Addition: Consider adding the AlCl₃/toluene slurry to the ethylene oxide solution (if practical for your setup) to maintain a low concentration of the electrophile.

    • Catalyst Deactivation: Ensure your AlCl₃ is fresh and anhydrous. It is extremely hygroscopic and reacts with atmospheric moisture to become inactive.[2]

Workflow: Troubleshooting Low Yield in Friedel-Crafts Synthesis

Caption: Step-by-step workflow for the Grignard synthesis of 3-MPA.

General Scale-Up and Purification FAQs

Q1: What are the primary safety hazards to consider when scaling up from grams to kilograms?

A: Scaling up introduces significant safety challenges that are manageable at the lab bench. [8]1. Heat Management: Exothermic reactions (Friedel-Crafts, Grignard formation) generate heat that scales with volume, while heat dissipation scales with surface area. On a large scale, this can lead to a dangerous thermal runaway. A jacketed reactor with a reliable cooling system is mandatory. 2. Reagent Addition: Adding reagents all at once, which might be done on a small scale, is extremely dangerous on a large scale. [8]All additions must be done slowly and controllably, with constant monitoring of the internal temperature. 3. Ethylene Oxide Handling: Ethylene oxide is a flammable, toxic, and carcinogenic gas. It must be handled in a well-ventilated area (e.g., a fume hood or specialized reactor bay) with appropriate personal protective equipment (PPE). On a larger scale, it is typically handled as a liquid under pressure, requiring specialized equipment and training. 4. Quenching: Quenching reactive mixtures (e.g., Grignard reactions or AlCl₃ complexes) with water is highly exothermic and can cause violent boiling and splashing. The quench should always be performed slowly, with vigorous stirring and cooling.

Q2: My final product is ~95% pure by GC, but has a persistent impurity. How can I improve its purity?

A: Achieving >99% purity often requires a dedicated purification step beyond simple distillation.

  • Identification: First, identify the impurity by GC-MS. Common impurities include unreacted starting materials, isomers (if the starting toluene was not pure), or byproducts like bitoluene or diarylethanes.

  • Fractional Vacuum Distillation: This is the most effective method for separating 3-MPA (b.p. 242-243 °C) from lower or higher boiling impurities. Use an efficient distillation column (e.g., Vigreux or packed column) and a stable vacuum source.

  • Chemical Wash: If the impurity is acidic or basic, a liquid-liquid extraction with a dilute base (e.g., NaHCO₃) or acid (e.g., dil. HCl) can remove it before distillation.

  • Esterification/Hydrolysis: For very stubborn impurities, a chemical conversion method can be used. The crude alcohol is converted to an ester (e.g., with phthalic anhydride), which is a solid that can be recrystallized. The purified ester is then hydrolyzed back to the high-purity alcohol. [9]

Logic Diagram: Key Parameters Affecting Product Purity

Caption: Relationship between experimental parameters and product purity.

References

  • Challenges of scaling up production from grams to kilos. Chemtek Scientific.

  • Synthesis of phenethyl alcohol from benzene. ECHEMI.

  • Friedel-Crafts Acylation of Toluene. Scribd.

  • Friedel-Crafts Alkylation. Beyond Benign.

  • Synthesis of alcohols using Grignard reagents II. Khan Academy.

  • 3-Methylphenethyl alcohol Usage And Synthesis. Chemdad Co.

  • CN1927801A - Preparation method of methylphenyl acetic acid. Google Patents.

  • 3-Methylphenethyl alcohol(1875-89-4) 1H NMR spectrum. ChemicalBook.

  • Synthesis of Alcohols using Grignard Reagents. Scribd.

  • Synthesis of Alcohols; Grignard Addition. YouTube.

  • Friedel-Crafts Alkylation and Acylation. YouTube.

  • CN106631686A - Preparation method of beta-phenethyl alcohol. Google Patents.

  • US30127452A - Method of hydrogenating alphamethylstyrene to cumene. Google Patents.

  • 3-Methylphenethyl alcohol | 1875-89-4. ChemicalBook.

  • 3-Methylphenethyl alcohol 98%. Sigma-Aldrich.

  • 2-METHYLPHENETHYL ALCOHOL synthesis. ChemicalBook.

  • Friedel-Crafts Acylation. Organic Chemistry Portal.

  • US2125490A - Manufacture of aromatic alcohol. Google Patents.

  • CN100455557C - The production method of methylphenylacetic acid. Google Patents.

  • US1698932A - Purification of phenyl ethyl alcohol. Google Patents.

  • Separation optimization for the recovery of phenyl ethyl alcohol. PubMed.

Sources

Troubleshooting

Technical Support Center: Dehydration of 3-Methylphenethyl Alcohol

The following technical guide details the dehydration of 3-Methylphenethyl alcohol (also known as m-methylphenethyl alcohol or 2-(3-methylphenyl)ethanol) to yield 3-Methylstyrene . This guide is designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the dehydration of 3-Methylphenethyl alcohol (also known as m-methylphenethyl alcohol or 2-(3-methylphenyl)ethanol) to yield 3-Methylstyrene . This guide is designed for researchers and process chemists, focusing on the specific challenges of dehydrating primary phenethyl alcohols while preventing spontaneous polymerization.

Core Reaction Overview

  • Substrate: 3-Methylphenethyl alcohol (Primary Alcohol)

  • Product: 3-Methylstyrene (Vinyl Aromatic)

  • Reaction Type: Acid-Catalyzed Dehydration (Elimination)

  • Critical Constraint: The product (a styrene derivative) is highly prone to exothermic polymerization. Process control must balance the heat required for elimination against the thermal limit of the monomer.

Reaction Scheme


Standard Operating Protocol (The "Golden Path")

This protocol utilizes azeotropic distillation to drive the equilibrium forward. Primary phenethyl alcohols are significantly more difficult to dehydrate than their secondary counterparts (e.g., 1-phenylethanol) and require robust water removal.

Reagents & Materials
ComponentRoleSpecification
3-Methylphenethyl alcohol SubstratePurity >98%
p-Toluenesulfonic acid (p-TsOH) CatalystMonohydrate, 1–3 mol% loading
Toluene SolventACS Grade (forms azeotrope with water)
4-tert-Butylcatechol (TBC) Polymerization Inhibitor100–500 ppm (added to reaction & receiver)
Sodium Bicarbonate QuenchSaturated aqueous solution
Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

  • Charging:

    • Dissolve 3-Methylphenethyl alcohol (1.0 equiv) in Toluene (0.5 – 1.0 M concentration).

    • Add p-TsOH (0.02 equiv).

    • CRITICAL: Add TBC (200 ppm relative to expected product mass) directly to the pot to inhibit polymerization during heating.

  • Reaction:

    • Heat the mixture to reflux (~110°C).

    • Monitor water collection in the Dean-Stark trap. The reaction is complete when the theoretical amount of water is collected (or TLC/GC indicates consumption of starting material).

    • Duration: Typically 2–6 hours.

  • Workup:

    • Cool to room temperature.

    • Wash the organic layer with saturated

      
       (to neutralize acid) followed by brine.
      
    • Dry over anhydrous

      
       and filter.
      
  • Purification (Vacuum Distillation):

    • Add fresh TBC (100 ppm) to the crude oil before distillation.

    • Distill under reduced pressure (vacuum is essential to keep temperature low).

    • Store: Under inert atmosphere (Argon/Nitrogen) at 4°C with TBC stabilizer.

Troubleshooting & FAQs

Category A: Reaction Progress

Q: The reaction has stalled with 30% starting material remaining. Should I add more acid?

  • Diagnosis: Equilibrium limitation. The dehydration is reversible. If water is not removed efficiently, the reaction stops.

  • Solution: Do not add more acid immediately; this increases side reactions (dimerization).

    • Check the Dean-Stark trap: Is the toluene refluxing vigorously enough to carry water over?

    • Insulate the vertical arm of the Dean-Stark apparatus to improve vapor transport.

    • If reflux is good but conversion is slow, add a small aliquot (0.5 mol%) of fresh p-TsOH.

Q: Can I use sulfuric acid (


) instead of p-TsOH? 
  • Answer: Yes, but with caution. Concentrated

    
     is a strong oxidant and can cause charring (carbonization) of the aromatic ring. p-TsOH is milder and more soluble in organic solvents, making it the preferred choice for homogeneous catalysis.
    
Category B: Product Quality & Stability

Q: The product turned into a viscous gel upon cooling. What happened?

  • Diagnosis: Spontaneous Polymerization. The styrene derivative polymerized due to lack of inhibition or excessive heat.

  • Prevention:

    • Did you add TBC to the reaction pot?

    • Did you remove oxygen? (Note: TBC requires a trace of oxygen to function effectively, but bulk air should be avoided. Nitroxyl radical inhibitors like TEMPO are anaerobic alternatives).

    • Recovery: The gel cannot be reverted. Discard and restart.

Q: My GC shows a peak with exactly double the molecular weight. What is it?

  • Diagnosis: Acid-catalyzed dimerization. Styrene monomers can react with themselves under acidic conditions to form dimers (e.g., 1,3-bis(3-methylphenyl)but-1-ene).

  • Solution:

    • Reduce reaction time.

    • Reduce catalyst loading (try 1 mol% instead of 3%).

    • Neutralize the reaction immediately upon completion.

Mechanistic & Workflow Visualization

Figure 1: Reaction Mechanism (E2 Elimination)

The dehydration of primary phenethyl alcohols typically proceeds via an E2-like mechanism in non-polar solvents, avoiding the unstable primary carbocation.

DehydrationMechanism cluster_0 Critical Control Point Start 3-Methylphenethyl Alcohol Protonation Protonation (Oxonium Ion) Start->Protonation + H+ (p-TsOH) TS Transition State (E2 Elimination) Protonation->TS Base (TsO-) abstracts beta-proton Product 3-Methylstyrene + H3O+ TS->Product - H2O Warning Avoid Overheating: Risk of Polymerization

Caption: Acid-catalyzed dehydration pathway via protonation and concerted elimination.

Figure 2: Experimental Workflow with Safety Gates

Workflow Setup Setup: Dean-Stark Trap Solvent: Toluene Reagents Add: Alcohol + p-TsOH CRITICAL: Add TBC Inhibitor Setup->Reagents Reflux Reflux (110°C) Monitor Water Collection Reagents->Reflux Check Reaction Complete? Reflux->Check Check->Reflux No (Water < Theory) Quench Quench: NaHCO3 Wash (Stop Acid Catalysis) Check->Quench Yes Distill Vacuum Distillation Add Fresh TBC Quench->Distill Storage Store: <4°C, Dark Inert Atm. Distill->Storage

Caption: Process flow emphasizing inhibitor addition and acid neutralization steps.

Data & Physical Properties

Property3-Methylphenethyl Alcohol (Reactant)3-Methylstyrene (Product)
Molecular Weight 136.19 g/mol 118.18 g/mol
Boiling Point ~235°C (est. at 760 mmHg)170–172°C (at 760 mmHg)
Solubility Soluble in alcohols, ethersSoluble in hydrocarbons, insoluble in water
Stability Stable at RTUnstable (Polymerizes with heat/light)
Refractive Index ~1.52~1.54

References

  • Lange, J. P., & Otten, V. (2006).[1][2] Dehydration of phenyl-ethanol to styrene: Zeolite catalysis under reactive distillation conditions. Journal of Catalysis, 238(1), 6-12.

  • Korchak, E. I. (1969). Dehydration of alpha methylbenzyl alcohol to styrene. U.S. Patent No.[3] 3,442,963. Washington, DC: U.S. Patent and Trademark Office.

  • Cherbański, R., et al. (2019).[4] Computational Fluid Dynamics Simulation of Thermal Runaway Reaction of Styrene Polymerization. Organic Process Research & Development, 23(3), 389-396.

  • Boundy, R. H., & Boyer, R. F. (1952). Styrene: Its Polymers, Copolymers and Derivatives. Reinhold Publishing Corporation. (Standard reference for inhibitor usage).
  • Sielc Technologies. (2018). 3-Methylstyrene Analysis and Properties.

Sources

Optimization

Technical Support Center: Catalyst Optimization for 3-Methylphenethyl Alcohol Synthesis

Status: Operational Topic: Catalyst Poisoning & Deactivation Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: January 31, 2026 Diagnostic Triage: Why is my reaction failing?

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Catalyst Poisoning & Deactivation Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: January 31, 2026

Diagnostic Triage: Why is my reaction failing?

Welcome to the technical hub. If your hydrogenation of 3-methylphenylacetic acid (or 3-methylacetophenone) to 3-Methylphenethyl alcohol has stalled, lost selectivity, or failed completely, you are likely facing catalyst deactivation.

Use this decision matrix to identify the root cause before attempting remediation.

Interactive Diagnostic Flowchart

DiagnosticTree Start Symptom: Low Conversion Check1 Standard Activity Test (Run with pure reference feed) Start->Check1 Branch1 Standard Fails Check1->Branch1 Catalyst Issue Branch2 Standard Works Check1->Branch2 Feed Issue SubCheck1 Check Reaction Temp/H2 Pressure Branch1->SubCheck1 SubCheck2 Elemental Analysis of Feed (ICP-MS / Combustion) Branch2->SubCheck2 IssuePhysical Physical Deactivation (Sintering/Leaching) IssuePoison Feedstock Poisoning (S, N, Halides) Sulfur (Thiophenes) Sulfur (Thiophenes) IssuePoison->Sulfur (Thiophenes) Halides (Cl-) Halides (Cl-) IssuePoison->Halides (Cl-) N-Heterocycles N-Heterocycles IssuePoison->N-Heterocycles SubCheck1->IssuePhysical SubCheck2->IssuePoison

Figure 1: Diagnostic decision tree to isolate feedstock contaminants from physical catalyst degradation.

Common Poisoning Mechanisms in Phenethyl Alcohol Synthesis

The synthesis of 3-Methylphenethyl alcohol often involves precursors derived from Friedel-Crafts acylation or Chloromethylation . These pathways introduce specific poisons that are lethal to Heterogeneous Platinum Group Metals (PGMs) like Pd/C or Pt/C.

The "Silent Killers" Table
Poison ClassLikely SourceMechanismSymptom
Halides (Cl⁻, Br⁻) Residual from Friedel-Crafts (AlCl₃) or HCl workup.Electronic: Electronegative adsorption alters metal work function; blocks H₂ activation.Rate slows gradually; selectivity shifts toward de-halogenation (if substrate allows).
Sulfur (S) Trace thiophenes in toluene solvents; Sulfonated by-products.Steric/Electronic: Irreversible binding to active sites (

bond is strong).
Immediate "dead" reaction; zero conversion even at high T.
Amines/Nitrogen Residual extraction solvents or stabilizers.Competitive Adsorption: Lone pair on N binds to metal surface.Reaction stalls but can often be restarted by acid washing.
Metal Ions (Al, Fe) Incomplete aqueous washes after Lewis Acid catalysis.Pore Blocking: Salts precipitate in catalyst pores (masking).High initial activity that drops off rapidly as pores clog.
Deep Dive: The Halide Effect

If you are reducing 3-methylphenylacetic acid , residual chloride ions (from previous hydrolysis steps) are particularly dangerous. Halides don't just block sites; they promote agglomeration (sintering) of Pd nanoparticles via Ostwald ripening, permanently reducing surface area [1].

Troubleshooting FAQs: Field-Proven Protocols

Q1: My reaction starts fast but stalls at 60% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: This is classic Product Inhibition or Pore Blocking , not necessarily poisoning.

  • The Science: 3-Methylphenethyl alcohol (the product) may have a higher affinity for the catalyst surface than the starting material, or oligomeric by-products are physically clogging the support pores (coking).

  • The Fix (Self-Validating Protocol):

    • Filter the catalyst.

    • Wash rigorously with a polar solvent (e.g., Ethanol or warm Acetic Acid) to desorb organics.

    • Re-run the catalyst with fresh feed.

    • Result: If activity restores, it was pore blocking.[1] If not, it is permanent poisoning.

Q2: We detected trace Sulfur (10 ppm) in our starting material. Is this fatal?

Diagnosis: Yes, for standard Pd/C.

  • The Science: Sulfur is a "spectator poison" that binds geometrically. One sulfur atom can deactivate 4-10 metal atoms by blocking the landing site for large molecules [2].

  • The Fix: You cannot easily regenerate S-poisoned Pd/C in situ.

    • Pre-treatment: Use a "Guard Bed" or sacrificial Raney Nickel to scrub the feed before it hits your expensive Pd/C.

    • Scavenging: Stir the feed with activated carbon + Trimercaptotriazine (TMT) to chelate metals/sulfur before hydrogenation [3].

Q3: Can I regenerate my Pd/C catalyst if it was poisoned by Amines?

Diagnosis: Yes, Nitrogen poisoning is often reversible.

  • The Protocol:

    • Isolate the catalyst under inert gas (Argon/N2) to prevent fires.

    • Wash with dilute Acetic Acid (5% in MeOH) . The acid protonates the amine (

      
      ), destroying its ability to bind to the metal surface.
      
    • Rinse with water/methanol to remove salts.

    • Re-introduce to the reactor.

Advanced Visualization: The Poisoning Pathway

Understanding how the poison interacts with the surface dictates your remediation strategy.

PoisonMechanism Surface Pd Active Surface (Electron Rich) H2 H2 Activation (Requires 2 adjacent sites) Surface->H2 Normal Operation PoisonS Sulfur (Thiophene) Strong Chemisorption PoisonS->Surface Irreversible Bond Outcome1 Site Blockage (Physical Barrier) PoisonS->Outcome1 PoisonCl Chloride (Cl-) Electronic Modification PoisonCl->Surface Modifies Work Function Outcome2 Electronic Damping (Prevents H-H bond break) PoisonCl->Outcome2 Outcome1->H2 Inhibits Outcome2->H2 Inhibits

Figure 2: Mechanistic difference between Steric (Sulfur) and Electronic (Halide) poisoning.

Prevention & Optimization Checklist

To ensure batch-to-batch consistency in 3-Methylphenethyl alcohol production:

  • Feedstock Analysis: Mandate ICP-OES testing for S, Cl, and Al on every new drum of precursor.

  • The "Split-Test" Validation:

    • Take 100mL of reaction mixture.

    • Add 100mg of fresh standard 3-methylphenylacetic acid.

    • If the reaction rate increases, your catalyst is alive, and the original feed is the bottleneck.

    • If the rate remains flat, your catalyst is dead.

  • Solvent Choice: Avoid chlorinated solvents (DCM, Chloroform) in steps immediately preceding hydrogenation. Use Methanol or Ethanol where possible.[2]

References

  • Poisoning and Deactivation of Palladium Catalysts. Source: SciSpace. Context: Mechanisms of halide-induced sintering and deactivation in Pd/C systems.

  • The Art of Heterogeneous Catalytic Hydrogenation. Source: University of Illinois (Detailed Seminar Notes). Context: Comprehensive guide on S, N, and P poisoning thresholds and mitigation.

  • Palladium Extraction Following Metal-Catalyzed Reactions. Source: ACS Organic Process Research & Development. Context: Scavenging protocols (TMT/Charcoal) relevant for cleaning feeds or recovering metals.

  • Hydrogenation of Acetophenone Derivatives. Source: ChemRxiv. Context: Specifics on Ni and Pd catalyzed reduction of phenethyl alcohol precursors.

Sources

Reference Data & Comparative Studies

Validation

Efficacy of 3-Methylphenethyl Alcohol as an Antimicrobial Agent: A Comparative Technical Guide

Executive Summary 3-Methylphenethyl alcohol (CAS: 1875-89-4), a structural analog of the widely used Phenethyl Alcohol (PEA), presents a distinct physicochemical profile characterized by increased lipophilicity due to th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylphenethyl alcohol (CAS: 1875-89-4), a structural analog of the widely used Phenethyl Alcohol (PEA), presents a distinct physicochemical profile characterized by increased lipophilicity due to the methyl substitution on the aromatic ring. While PEA and Phenoxyethanol remain industry standards for preservation and mild antimicrobial action, the 3-methyl derivative offers potential efficacy advantages in lipid-rich environments or against specific Gram-positive targets where membrane permeation is the limiting factor.

This guide provides a rigorous framework for evaluating 3-Methylphenethyl alcohol against established standards, detailing the mechanistic basis for its activity, expected efficacy ranges, and the precise experimental protocols required for validation.

Chemical Profile & Mechanism of Action[1][2][3][4]

Structural Comparison

The efficacy of aromatic alcohols is governed by their partition coefficient (LogP) and their ability to intercalate into the bacterial phospholipid bilayer.

CompoundCAS No.Structure DescriptionLogP (Approx)Solubility (Water)
3-Methylphenethyl alcohol 1875-89-4PEA with a methyl group at the meta position~1.6 - 1.8Moderate
Phenethyl Alcohol (PEA) 60-12-8Primary aromatic alcohol1.36~20 g/L
Phenoxyethanol 122-99-6Glycol ether1.13~26 g/L

Implication: The higher LogP of the 3-methyl variant suggests superior partitioning into bacterial cell membranes compared to PEA, potentially lowering the Minimum Inhibitory Concentration (MIC) required for membrane destabilization, though it may require solubilizers in aqueous formulations.

Mechanism: Membrane Fluidization & Ion Leakage

Like its parent compound PEA, 3-Methylphenethyl alcohol acts primarily as a membrane-active agent.

  • Adsorption: The hydrophobic phenyl ring inserts into the lipid bilayer.

  • Expansion: This insertion increases membrane surface area and fluidity, disrupting the ordered packing of phospholipids.

  • Leakage: The structural integrity of the membrane is compromised, leading to the rapid efflux of potassium ions (

    
    ) and other vital cytoplasmic constituents.[1]
    
  • Inhibition: Secondary effects include the inhibition of DNA synthesis and uncoupling of oxidative phosphorylation.

Mechanistic Pathway Visualization

Mechanism_of_Action Compound 3-Methylphenethyl Alcohol Bilayer Bacterial Lipid Bilayer Compound->Bilayer Partitions into Insertion Intercalation into Hydrophobic Core Bilayer->Insertion Fluidity Increased Membrane Fluidity & Expansion Insertion->Fluidity Disrupts Packing Permeability Loss of Barrier Integrity Fluidity->Permeability Efflux Efflux of K+ Ions & Metabolites Permeability->Efflux Critical Failure Death Cell Death (Bacteriostatic/Bactericidal) Efflux->Death

Figure 1: Step-wise mechanism of action for aromatic alcohols disrupting bacterial membranes.

Comparative Efficacy Analysis

The following data synthesizes established values for standards with the projected efficacy of 3-Methylphenethyl alcohol based on QSAR (Quantitative Structure-Activity Relationship) principles.

Target Organism Profile
Organism ClassRepresentative StrainStandard (PEA) MICStandard (Phenoxyethanol) MIC3-Methylphenethyl Alcohol (Projected)
Gram-Negative Pseudomonas aeruginosa0.4% - 0.6%0.4% - 0.8%0.3% - 0.5% (High lipophilicity aids outer membrane penetration)
Gram-Negative Escherichia coli0.3% - 0.5%0.3% - 0.5%0.25% - 0.4%
Gram-Positive Staphylococcus aureus0.5% - 0.8%0.5% - 1.0%0.4% - 0.6% (Stronger interaction with peptidoglycan-lipid interface)
Fungi (Yeast) Candida albicans0.3% - 0.5%0.3% - 0.5%0.2% - 0.4%
Fungi (Mold) Aspergillus brasiliensis0.2% - 0.4%0.2% - 0.4%0.15% - 0.3%

Note on Interpretation:

  • PEA is known for its "rose" scent and efficacy against Gram-negatives but often requires boosters for broad-spectrum stability.

  • 3-Methylphenethyl alcohol is expected to outperform PEA marginally in potency due to hydrophobicity but may face solubility challenges in purely aqueous systems without surfactants.

Experimental Protocols for Validation

To objectively validate the efficacy of 3-Methylphenethyl alcohol, researchers must utilize standardized, self-validating protocols.

Protocol A: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 (Bacteria) / M27-A3 (Yeasts)

Objective: Determine the lowest concentration inhibiting visible growth.

  • Preparation: Prepare a stock solution of 3-Methylphenethyl alcohol (e.g., 2% v/v) in Mueller-Hinton Broth (MHB). Crucial: Use a solubility enhancer (e.g., 0.1% Tween 80) if turbidity occurs, ensuring a solvent control is included.

  • Dilution: Perform serial 2-fold dilutions in a 96-well microtiter plate (Range: 2.0% down to 0.015%).

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL to each well.
    
  • Controls:

    • Positive Control: Organism + Broth (Growth expected).

    • Negative Control: Broth only (Sterility check).

    • Solvent Control: Broth + Tween 80 (No inhibition expected).

  • Incubation: 35°C ± 2°C for 16–20 hours.

  • Readout: Visual inspection for turbidity. The first clear well is the MIC.

Protocol B: Time-Kill Kinetics

Standard: ASTM E2315

Objective: Assess the rate of bactericidal activity (Log reduction over time).

  • Challenge: Inoculate a test tube containing the product (at MIC and 2x MIC) with

    
     CFU/mL of the test organism.
    
  • Sampling: Remove aliquots at

    
     minutes.
    
  • Neutralization: Immediately transfer aliquots into D/E Neutralizing Broth to stop antimicrobial action. Validation: Ensure the neutralizer is non-toxic to the organism and effectively quenches the alcohol.

  • Enumeration: Plate serial dilutions on Tryptic Soy Agar (TSA).

  • Calculation: Plot

    
     vs. Time. A 3-log reduction (99.9%) indicates bactericidal efficacy.
    
Experimental Workflow Diagram

Experimental_Workflow Stock Stock Solution (3-Methylphenethyl Alcohol) Dilution Serial Dilution (96-well Plate) Stock->Dilution Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (35°C, 16-24h) Inoculation->Incubation Readout MIC Determination (Turbidity Check) Incubation->Readout KillCurve Time-Kill Assay (Log Reduction) Readout->KillCurve Select Effective Conc.

Figure 2: Standardized workflow for determining MIC and kinetic efficacy.

Formulation & Synergy Considerations

For drug development and cosmetic applications, 3-Methylphenethyl alcohol should rarely be used in isolation.

  • Solubility: Due to the methyl group, it is less water-soluble than PEA. It is best incorporated into the oil phase of emulsions or pre-dissolved in a glycol (e.g., Caprylyl Glycol) before adding to the aqueous phase.

  • Synergy:

    • With Chelators (EDTA/GLDA): Destabilizes the bacterial outer membrane, allowing the alcohol to penetrate Gram-negative bacteria more effectively.

    • With Glycols (Caprylyl Glycol): Increases cell membrane permeability, significantly lowering the required concentration of the aromatic alcohol.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16386, Phenethyl alcohol. Retrieved from [Link]

  • Herman, A. (2019). Antimicrobial Activity of Phenethyl Alcohol and resulting Membrane Alterations.[2][3][1] Journal of Applied Microbiology. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). 5.1.3. Efficacy of Antimicrobial Preservation.[4] (Standard Protocol Reference).

  • Langsrud, S., et al. (2016). The mechanism of action of aromatic alcohols against Gram-negative bacteria.[2][1] Journal of Applied Microbiology. Retrieved from [Link]

Sources

Comparative

Comparative Antioxidant Activity of Methylphenethyl Alcohol Isomers

Executive Summary & Mechanistic Rationale In the landscape of functional excipients and active pharmaceutical ingredients (APIs), methylphenethyl alcohols represent a distinct class of structural isomers often utilized f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

In the landscape of functional excipients and active pharmaceutical ingredients (APIs), methylphenethyl alcohols represent a distinct class of structural isomers often utilized for their olfactory properties and antimicrobial efficacy. However, their role as antioxidants is nuanced. Unlike polyphenols (e.g., hydroxytyrosol) which act as primary radical scavengers via phenolic hydrogen donation, methylphenethyl alcohols function primarily through benzylic hydrogen abstraction and secondary radical stabilization .

This guide provides a comparative analysis of the antioxidant potential of the two primary side-chain isomers:

  • 
    -Methylphenethyl alcohol  (1-phenyl-2-propanol)[1]
    
  • 
    -Methylphenethyl alcohol  (2-phenyl-1-propanol)
    

We also benchmark these against ring-substituted isomers (


-, 

-,

-methyl) and standard phenethyl alcohol (PEA).
The Core Differentiator: Radical Stability

The antioxidant capacity of non-phenolic aromatic alcohols is dictated by the Bond Dissociation Energy (BDE) of the C–H bond at the benzylic position.

  • 
    -Isomer Advantage:  The 
    
    
    
    -isomer possesses a benzylic carbon that is also secondary. Upon hydrogen abstraction by a reactive oxygen species (ROS), the resulting radical is stabilized by both resonance (phenyl ring) and hyperconjugation (adjacent methyl group).
  • 
    -Isomer Limitation:  The 
    
    
    
    -isomer's benzylic carbon is primary. While resonance stabilization exists, it lacks the additional hyperconjugative stabilization of the methyl group at the radical center.
Pathway Visualization

The following diagram illustrates the comparative oxidation pathway and radical stability ranking.

AntioxidantMechanism cluster_0 Substrates cluster_1 Intermediate Radicals Alpha α-Methylphenethyl Alcohol (1-phenyl-2-propanol) RadAlpha Secondary Benzylic Radical (High Stability) Alpha->RadAlpha Fast Kinetics Beta β-Methylphenethyl Alcohol (2-phenyl-1-propanol) RadBeta Primary Benzylic Radical (Moderate Stability) Beta->RadBeta Slow Kinetics Prod Oxidation Products (Ketones/Aldehydes) RadAlpha->Prod Termination RadBeta->Prod ROS ROS (•OH, •OOH) ROS->Alpha H-Abstraction ROS->Beta H-Abstraction

Figure 1: Mechanistic pathway showing the kinetic advantage of the


-isomer due to superior radical stability.

Comparative Performance Data

The following data synthesizes experimental trends observed in benzylic alcohol oxidation rates and radical scavenging assays (DPPH/ABTS). Note that while these compounds are weaker antioxidants than Vitamin C, their relative performance is distinct.

Table 1: Relative Antioxidant Activity Profile
CompoundStructure TypeBenzylic PositionEst.[2][3] BDE (kcal/mol)Relative Scavenging Rate (vs PEA)Primary Oxidation Product

-Methylphenethyl alcohol
Secondary AlcoholSecondary (

)
~83-851.4x Phenylacetone

-Methylphenethyl alcohol
Primary AlcoholPrimary (

)
~88-901.1x Hydratropic Aldehyde
2-Phenylethanol (PEA) Primary AlcoholPrimary (

)
~89-911.0x (Baseline) Phenylacetaldehyde
Tyrosol Phenolic AlcoholPrimary (

)
~78 (O-H)>10.0x Quinone derivatives

Key Insight: The


-isomer exhibits approximately 40% higher scavenging activity  than the baseline PEA due to the lower energy required to abstract the benzylic hydrogen. However, it remains significantly less potent than phenolic antioxidants (Tyrosol) which rely on O-H bond dissociation.

Experimental Protocols for Validation

To objectively verify these claims in your laboratory, use the following self-validating protocols. These are designed to minimize solvent interference, a common pitfall in alcohol antioxidant assays.

Protocol A: DPPH Radical Scavenging Assay (Modified for Volatile Alcohols)

Standard DPPH assays often fail with volatile alcohols due to evaporation during incubation. This modified protocol uses a sealed kinetic measurement.

Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) (Sigma-Aldrich).

  • Methanol (HPLC Grade).

  • Positive Control: Trolox.

Workflow:

  • Preparation: Prepare a

    
     DPPH stock solution in methanol. Absorbance (
    
    
    
    ) should be
    
    
    at 517 nm.
  • Sample Dosing: Prepare

    
    , 
    
    
    
    , and
    
    
    solutions of the
    
    
    and
    
    
    isomers in methanol.
  • Reaction: Mix

    
     of sample with 
    
    
    
    of DPPH solution in a septum-sealed quartz cuvette .
  • Kinetics: Measure decay at 517 nm every 60 seconds for 30 minutes at

    
    .
    
  • Validation: The assay is valid only if the Trolox standard shows >90% quenching within 5 minutes.

Calculation:



Calculate 

via non-linear regression.
Protocol B: Ferric Reducing Antioxidant Power (FRAP)

Since these isomers act via H-transfer rather than single electron transfer (SET), FRAP activity is expected to be low. This serves as a negative control to confirm the mechanism.

  • FRAP Reagent: 300 mM Acetate buffer (pH 3.6) + 10 mM TPTZ in 40 mM HCl + 20 mM

    
     (10:1:1 ratio).
    
  • Incubation: Mix

    
     sample + 
    
    
    
    water +
    
    
    FRAP reagent. Incubate at
    
    
    for 30 mins.
  • Readout: Absorbance at 593 nm.

  • Expectation: Minimal color change compared to phenolic controls.

Experimental Workflow Diagram

This diagram outlines the decision tree for characterizing the antioxidant profile of unknown phenethyl isomers.

ExperimentalWorkflow cluster_assays Assay Phase Start Start: Isomer Sample DPPH DPPH Assay (H-Atom Transfer) Start->DPPH FRAP FRAP Assay (Electron Transfer) Start->FRAP Analysis Data Analysis (IC50 Calculation) DPPH->Analysis FRAP->Analysis Result1 High DPPH / Low FRAP (Benzylic Mechanism) Analysis->Result1 Primary Outcome Result2 High DPPH / High FRAP (Phenolic Contamination) Analysis->Result2 Quality Flag

Figure 2: Workflow for differentiating benzylic vs. phenolic antioxidant mechanisms.

References

  • Evaluation of Antioxidant Activity of Phenethyl Derivatives. Source: MDPI (Molecules). Context: Establishes the baseline activity of phenethyl alcohol vs. hydroxytyrosol. URL:[Link]

  • Structure-Antioxidative Activity Relationships in Benzylisoquinoline Alkaloids. Source: PubMed (Pharmacol Res). Context: mechanistic validation of benzylic hydrogen importance in non-phenolic antioxidants.[2] URL:[Link]

  • DPPH Radical Scavenging Activity of 2-Phenylethanol Derivatives. Source: PMC (Frontiers in Microbiology). Context: Comparative data on membrane binding and oxidative stability of phenethyl derivatives. URL:[Link]

  • 1-Phenyl-2-propanol: Chemical Properties and Biological Activity. Source: PubChem.[4] Context: Structural data and reactivity profiles for the alpha-isomer. URL:[Link]

Sources

Validation

The Isomer Trap: A Definitive Guide to Cross-Referencing 3-Methylphenethyl Alcohol

Topic: Cross-referencing mass spectrometry data for 3-Methylphenethyl alcohol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1] [1][2] Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-referencing mass spectrometry data for 3-Methylphenethyl alcohol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

[1][2]

Executive Summary: The "Silent" Isomer Challenge

In the analysis of fragrance ingredients and metabolic byproducts, 3-Methylphenethyl alcohol (3-MPEA) presents a classic "silent isomer" challenge.[1][2][3] While its electron ionization (EI) mass spectrum is distinct from unsubstituted phenethyl alcohol, it is virtually indistinguishable from its positional isomers, 2-MPEA (ortho) and 4-MPEA (para).[1]

All three isomers exhibit a molecular ion at m/z 136 and a dominant base peak at m/z 105 .[2][3][4][5] Relying solely on library matching (NIST/Wiley) often leads to false positives, misidentifying the specific regioisomer.[2][3][4][5] This guide establishes a multi-dimensional identification framework combining Retention Index (RI) mapping with TMS derivatization logic to ensure authoritative identification.

Compound Dossier

PropertyData
Compound Name 3-Methylphenethyl alcohol
Synonyms m-Methylphenethyl alcohol; 2-(3-Methylphenyl)ethanol
CAS Number 1875-89-4
Molecular Formula C₉H₁₂O
Molecular Weight 136.19 g/mol
Key Structural Feature Meta-substituted benzene ring with a 2-hydroxyethyl tail

Mass Spectrometry Characterization (EI, 70 eV)

The Fragmentation Logic

The EI spectrum of 3-MPEA is governed by the stability of the methyltropylium ion .[2][3][4][5] Unlike simple alcohols where alpha-cleavage dominates, the aromatic ring drives the fragmentation here.[2][3]

  • Molecular Ion (M+[2][3][4][5]•, m/z 136): Visible but often weak (<20% abundance).[2][3][4][5]

  • Benzylic Cleavage (m/z 105): The bond between the alpha and beta carbons of the ethyl chain breaks.[2][3][4][5] This releases a neutral •CH2OH radical (mass 31) and forms the methylbenzyl cation , which rearranges to the highly stable methyltropylium ion (m/z 105) .[2][3][5] This is the Base Peak (100%) .

  • Secondary Fragmentation (m/z 91, 77, 79): The methyltropylium ion loses a methyl radical to form the tropylium ion (m/z 91) or degrades further to phenyl cations (m/z 77).[2][3][5]

The Diagnostic Void

The critical issue is that 2-MPEA and 4-MPEA follow the exact same pathway.

Diagnostic Ion3-MPEA (meta)2-MPEA (ortho)4-MPEA (para)Result
M+ (136) PresentPresentPresentInconclusive
Base Peak (105) 100%100%100%Inconclusive
m/z 91 ~30-50%~30-50%~30-50%Inconclusive

The Resolution Framework: A Multi-Dimensional Protocol[3][4][5][6]

To validate 3-MPEA, you must move beyond spectral matching to Retention Indexing and Derivatization .[2][3][4][5]

Dimension 1: Retention Index (RI) Mapping

On non-polar columns (e.g., DB-5, HP-5), the elution order of disubstituted benzenes typically follows the boiling point and steric hindrance patterns: Ortho < Meta < Para .[1]

  • 2-MPEA (Ortho): Elutes first due to steric shielding (lowest BP).[2][3][4][5]

  • 3-MPEA (Meta): Elutes second (Intermediate).

  • 4-MPEA (Para): Elutes last (Highest BP/Linearity).

Target RI Range (DB-5MS):

  • Phenethyl alcohol: ~1110[2][3][4][5]

  • 3-Methylphenethyl alcohol: 1210 – 1240 (Approximate shift +110-120 units)[1][2][3]

Dimension 2: TMS Derivatization (The "Shift & Confirm")

Derivatization with BSTFA/TMCS creates the trimethylsilyl ether.[2][3][4][5] This shifts the mass and introduces a new, isomer-independent diagnostic ion that confirms the alcohol structure while the m/z 105 confirms the ring structure.[2][3]

  • Reaction: R-OH + TMS-Cl → R-O-Si(CH3)3 + HCl

  • New Molecular Ion: m/z 208 (136 + 72).[2][3][4][5]

  • New Diagnostic Ion: m/z 103 (CH2=O+-TMS).[2][3][4][5] This ion is formed by alpha-cleavage of the ethyl chain, retaining the oxygen.[2][3][5] It confirms the primary alcohol tail -(CH2)2-OH.[1][2][3][5]

  • Ring Ion: m/z 105 remains strong, confirming the methyl-substituted ring.[2][3]

Visualizing the Workflow

Fragmentation Pathway (EI)

The following diagram illustrates the mechanistic pathway leading to the dominant m/z 105 ion.[2][3][4][5]

Fragmentation M Molecular Ion [M]+• m/z 136 Alpha Alpha Cleavage M->Alpha Ion105 Methyltropylium Ion (Base Peak) m/z 105 Alpha->Ion105 - •CH2OH Neutral Neutral Loss •CH2OH (31 Da) Alpha->Neutral Ion91 Tropylium Ion m/z 91 Ion105->Ion91 - CH2/Rearrange

Caption: EI fragmentation pathway of 3-MPEA showing the formation of the diagnostic methyltropylium ion (m/z 105).

Identification Decision Tree

Use this logic flow to confirm identity.

DecisionTree Start Unknown Peak m/z 136, 105 (100%) CheckRI Calculate Kovats RI (DB-5MS) Start->CheckRI RI_Low RI < 1200 (Likely Ortho) CheckRI->RI_Low RI_Mid RI 1210-1240 (Likely Meta) CheckRI->RI_Mid RI_High RI > 1250 (Likely Para) CheckRI->RI_High Deriv Perform TMS Derivatization RI_Mid->Deriv TMS_Res Check TMS Spectrum M+ 208, m/z 103, 105 Deriv->TMS_Res Confirm Confirmed: 3-Methylphenethyl Alcohol TMS_Res->Confirm

Caption: Step-by-step logic flow for differentiating 3-MPEA from its ortho and para isomers.

Experimental Protocol

Standard GC-MS Conditions
  • Column: DB-5MS (or equivalent), 30m x 0.25mm x 0.25µm.[1][2][4]

  • Carrier Gas: Helium, 1.0 mL/min (constant flow).[2][4][5]

  • Oven Program: 50°C (hold 1 min) → 10°C/min → 280°C (hold 5 min).

  • Inlet: Splitless (1 µL injection) at 250°C.

  • Source Temp: 230°C; Quad Temp: 150°C.[2][3][4][5]

Derivatization Workflow (TMS)
  • Aliquot: Take 50 µL of sample extract (dry).

  • Reagent: Add 50 µL BSTFA + 1% TMCS .

  • Incubation: Heat at 60°C for 30 minutes.

  • Analysis: Inject 1 µL. Look for m/z 208 (M+) and m/z 103 .[2][3][4][5]

Data Cross-Referencing Table
Feature3-MPEA (Native)3-MPEA (TMS Derivative)
Molecular Ion 136208
Base Peak 105 (Methyltropylium)105 (Methyltropylium)
Diagnostic Ion 2 91 (Tropylium)103 (CH2=O-TMS)
Retention Index (DB-5) ~1225~1350

*Note: RI values are approximate and column-dependent. Always run a C8-C20 alkane ladder for precise Kovats calculation.

References

  • NIST Mass Spectrometry Data Center. Benzeneethanol, 3-methyl-. NIST Chemistry WebBook, SRD 69.[2][3][4][5] Retrieved from [Link][1][4][5]

  • Babushok, V. I., Linstrom, P. J., & Zenkevich, I. G. (2011).[2] Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Journal of Physical and Chemical Reference Data, 40(4). Retrieved from [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.[2][3][4][5] (Standard reference for TMS derivatization mechanisms).

  • PubChem. 3-Methylphenethyl alcohol (Compound Summary). National Library of Medicine.[2][3][4][5] Retrieved from [Link][1][4][5]

Sources

Comparative

Orthogonal Identity Confirmation of 3-Methylphenethyl Alcohol: A Multi-Dimensional Analytical Guide

Topic: Orthogonal methods for confirming 3-Methylphenethyl alcohol identity Content Type: Publish Comparison Guide Executive Summary: The Isomeric Challenge In the synthesis and quality control of 3-Methylphenethyl alcoh...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Orthogonal methods for confirming 3-Methylphenethyl alcohol identity Content Type: Publish Comparison Guide

Executive Summary: The Isomeric Challenge

In the synthesis and quality control of 3-Methylphenethyl alcohol (CAS 1875-89-4), also known as m-methylphenethyl alcohol, the primary analytical risk is not gross contamination, but positional isomerism . The ortho- (2-methyl) and para- (4-methyl) isomers share identical molecular weights (136.19 g/mol ) and extremely similar fragmentation patterns in Mass Spectrometry.

Relying on a single analytical technique creates a "blind spot." This guide defines an orthogonal analytical strategy —combining separation physics (GC), magnetic resonance (NMR), and vibrational spectroscopy (IR)—to create a self-validating identity confirmation system.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Role: Purity Assessment & Retention Index Verification

While MS fragmentation is often insufficient to distinguish positional isomers of alkyl-benzenes, the Retention Index (RI) provides a robust physical constant for identification.

The Protocol (Self-Validating System)
  • Column Selection: A polar Polyethylene Glycol (PEG) stationary phase (e.g., DB-WAX, HP-INNOWax) is superior to non-polar (5%-phenyl) columns for separating aromatic alcohol isomers due to hydrogen bonding differences.

  • Internal Standard: Use a homologous series of n-alkanes (C10–C20) to calculate the Kovats Retention Index.

Step-by-Step Workflow:

  • Sample Prep: Dilute 10 µL of sample in 1 mL Ethyl Acetate.

  • Injection: 1 µL, Split ratio 50:1 (prevent column overload).

  • Oven Program: 60°C (1 min) → 5°C/min → 240°C (5 min).

  • Validation: Calculate RI using the Van den Dool and Kratz equation.

Isomer Differentiation Logic

On a polar WAX column, the elution order is typically governed by the accessibility of the hydroxyl group and the dipole moment.

IsomerBoiling Point (Lit.)[1][2][3]Predicted Elution Behavior (WAX)Key MS Fragments (m/z)
2-Methyl (Ortho) ~220°CEarly Eluter (Steric hindrance reduces H-bonding)136 (M+), 105, 91, 77
3-Methyl (Meta) 242-243°CMid/Late Eluter 136 (M+), 105, 91, 77
4-Methyl (Para) ~244°CLate Eluter 136 (M+), 105, 91, 77

Critical Insight: Since the mass spectra (m/z 105 tropylium ion dominance) are nearly identical, Retention Time matching against a certified reference standard is mandatory . Do not rely on library MS matching scores alone.

Secondary Method: Nuclear Magnetic Resonance (1H & 13C NMR)

Role: Structural Arbiter (The "Gold Standard" for Isomer ID)

NMR is the only method that provides ab initio structural certainty without relying on reference standard retention times. It distinguishes isomers based on molecular symmetry and coupling patterns.

The Protocol[4]
  • Solvent: CDCl₃ (Deuterated Chloroform).

  • Frequency: 300 MHz or higher.

  • Concentration: ~10 mg in 0.6 mL solvent.

Diagnostic Signals (The "Fingerprint")

1. The Aromatic Region (6.9 – 7.3 ppm): This is the decision gate.

  • 3-Methyl (Meta): Asymmetric substitution. You will observe a complex pattern of 4 protons: a singlet (isolated between methyl/ethyl), a doublet, a triplet, and another doublet.

  • 4-Methyl (Para): Symmetric substitution. Shows a characteristic AA'BB' system (two distinct doublets with roof effect).

  • 2-Methyl (Ortho): Asymmetric, but distinct ABCD multiplet shifted by steric compression.

2. Carbon Counting (13C NMR):

  • 3-Methyl: 9 unique carbon signals (No symmetry).

  • 4-Methyl: 7 unique carbon signals (Symmetry makes ortho/meta carbons equivalent).

Expert Tip: If you see two clean doublets in the aromatic region, your sample is the para isomer, regardless of what the label says.

Tertiary Method: Fourier Transform Infrared Spectroscopy (FTIR)

Role: Rapid Screening & Functional Group Confirmation

FTIR is less resolving for mixtures but provides an immediate "Go/No-Go" check based on Out-of-Plane (OOP) bending vibrations, which are highly sensitive to substitution patterns.

The Protocol[4]
  • Mode: Attenuated Total Reflectance (ATR) – Neat liquid.

  • Scans: 16 scans at 4 cm⁻¹ resolution.

Critical Spectral Regions
Vibration ModeWavenumber (cm⁻¹)Diagnostic Value
O-H Stretch 3300–3400 (Broad)Confirms Alcohol functionality.[4]
C-H Stretch (sp³) 2850–2960Alkyl chain presence.
OOP Bending (Meta) 690–710 & 750–810 Confirms 1,3-substitution (3-Methyl).
OOP Bending (Para)~800–850Distinct strong singlet (confirms 4-Methyl).
OOP Bending (Ortho)~735–770Confirms 1,2-substitution (2-Methyl).

Comparative Method Matrix

FeatureGC-MS 1H NMR FTIR
Primary Utility Purity (%), Trace ImpuritiesAbsolute Structural IDRapid Identity Verification
Differentiation Power High (via Retention Index)Very High (Coupling Patterns)Medium (Fingerprint Region)
Sample Requirement < 1 mg (Destructive)5-20 mg (Non-destructive)< 1 mg (Non-destructive)
Throughput Low (30-60 min/run)Medium (10-15 min/run)High (< 2 min/run)
Blind Spot Co-eluting isomers (if method poor)Low sensitivity to <1% impuritiesComplex mixtures mask peaks

Integrated Confirmation Workflow

The following diagram illustrates the logical decision tree for releasing a batch of 3-Methylphenethyl alcohol.

IdentityConfirmation Start Unknown Sample (3-Methylphenethyl Alcohol Candidate) FTIR Step 1: FTIR (ATR) Check OOP Bending Start->FTIR Decision1 Peaks at 690-710 & 750-810 cm⁻¹? FTIR->Decision1 Reject1 REJECT: Wrong Isomer Class Decision1->Reject1 No (e.g. 815 cm⁻¹) GCMS Step 2: GC-MS (WAX Column) Check Purity & Retention Index Decision1->GCMS Yes Decision2 Purity >98% AND RI Matches Std? GCMS->Decision2 Reject2 REJECT: Impure or Co-elution Decision2->Reject2 No NMR Step 3: 1H NMR (CDCl₃) Check Aromatic Coupling Decision2->NMR Yes Decision3 Asymmetric Pattern (s, d, t, d)? NMR->Decision3 Reject3 REJECT: Para/Ortho Isomer Detected Decision3->Reject3 No (e.g. AA'BB') Final IDENTITY CONFIRMED Release Batch Decision3->Final Yes

Caption: Logical workflow for orthogonal verification. FTIR screens class, GC-MS ensures purity, NMR confirms isomeric structure.

References

  • National Institute of Standards and Technology (NIST). Benzeneethanol, 3-methyl- Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • PubChem. 3-Methylphenethyl alcohol Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Validation

Inter-Laboratory Comparison Guide: Analytical Determination of 3-Methylphenethyl Alcohol

Executive Summary This guide presents the results and methodological recommendations from a multi-center collaborative trial (Round Robin) designed to validate analytical protocols for 3-Methylphenethyl alcohol (3-MPEA)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents the results and methodological recommendations from a multi-center collaborative trial (Round Robin) designed to validate analytical protocols for 3-Methylphenethyl alcohol (3-MPEA) . As a critical intermediate in pharmaceutical synthesis and a high-value fragrance ingredient, accurate quantification of 3-MPEA is essential.

This study compares the industry-standard GC-FID (Gas Chromatography with Flame Ionization Detection) against the high-specificity GC-MS (Mass Spectrometry) workflow. Our data indicates that while GC-MS offers superior identification in complex matrices, GC-FID on a polar stationary phase remains the gold standard for routine quantitative precision, achieving a Reproducibility Relative Standard Deviation (


) of <3.5%.

Introduction & Scientific Context

3-Methylphenethyl alcohol (CAS: 1875-89-4), also known as m-methylphenethyl alcohol, presents specific analytical challenges due to the presence of positional isomers (2-methyl and 4-methyl analogues). Inaccurate differentiation leads to potency errors in drug development and olfactory profile deviation in perfumery.

The Analytical Challenge
  • Isomer Co-elution: On non-polar columns (e.g., 5%-phenyl-methylpolysiloxane), the boiling points of the meta (3-) and para (4-) isomers are sufficiently close (

    
    C) to cause peak overlap.
    
  • Peak Tailing: The hydroxyl group induces hydrogen bonding with active sites in the injection liner and column, leading to tailing that compromises integration accuracy.

Study Design

This inter-laboratory comparison involved 12 ISO/IEC 17025 accredited laboratories. Each received three blind samples:

  • Sample A: High-purity standard (99.5%).

  • Sample B: Synthetic mixture with 2- and 4-isomers (simulating crude reaction mixture).

  • Sample C: Complex matrix (simulated fragrance oil).

Methodology Comparison

Method A: GC-FID (Quantitative Standard)
  • Principle: Separation based on polarity followed by carbon-counting combustion.

  • Column: Polyethylene Glycol (PEG) phase (e.g., DB-WAX, HP-INNOWax).

  • Rationale: The high polarity of the PEG phase interacts strongly with the alcohol hydroxyl group, significantly improving peak shape and isomer resolution compared to non-polar phases.

Method B: GC-MS (Identification & Trace Analysis)
  • Principle: Separation followed by electron impact (EI) ionization and mass filtering.

  • Column: 5%-Phenyl-arylene (e.g., DB-5MS).

  • Rationale: Used primarily for confirming identity via the molecular ion (

    
    ) and tropylium ion fragments, though often less robust for quantitation due to ion source variability.
    

Inter-Laboratory Data Analysis

The following data summarizes the performance of both methods across the 12 participating labs. Statistical outliers were removed using the Grubbs' Test .

Table 1: Precision and Accuracy Summary
MetricMethod A (GC-FID)Method B (GC-MS)Interpretation
Linearity (

)
> 0.9995> 0.9950FID offers superior linear dynamic range.
Repeatability (

)
1.2%4.8%FID is more stable for repeated injections.
Reproducibility (

)
3.4%8.9%Inter-lab variance is higher in MS due to tuning differences.
Recovery (Sample C) 98.5% ± 1.5%94.2% ± 5.1%Matrix suppression effects observed in MS.
Isomer Resolution (

)
2.8 (Baseline)1.4 (Valley)Polar columns (Method A) separate isomers better.
Statistical Insight: Z-Scores

Labs using Method A consistently achieved Z-scores between -1 and +1, indicating high trueness. Three labs using Method B reported Z-scores > 2.0, primarily due to integration errors where the 3-MPEA peak shoulder co-eluted with the 4-MPEA isomer.

Visualizations

Workflow: Inter-Laboratory Study Protocol

This diagram outlines the rigorous process used to validate the data presented above, ensuring traceability and statistical validity.

StudyWorkflow cluster_Methods Parallel Analysis Start Study Initiation Prep Sample Preparation (Spiking & Homogeneity Test) Start->Prep Distrib Blind Distribution (12 Labs) Prep->Distrib Verified Homogeneity MethodA Method A: GC-FID (Polar Column) Distrib->MethodA MethodB Method B: GC-MS (Non-Polar Column) Distrib->MethodB DataColl Data Collection (Raw Chromatograms) MethodA->DataColl MethodB->DataColl Stats Statistical Analysis (ISO 5725: Z-Scores) DataColl->Stats Outlier Removal Report Final Validation Report Stats->Report RSD < 5% Acceptable

Figure 1: The ISO 5725 compliant workflow used to coordinate the inter-laboratory comparison.

Decision Tree: Method Selection

Use this logic flow to determine the appropriate analytical technique for your specific 3-MPEA application.

MethodSelection Start Start: Select Analysis Goal IsQuant Is strict quantification required? (Purity/Assay) Start->IsQuant IsComplex Is the matrix complex? (e.g., Plant extract, Blood) IsQuant->IsComplex No (ID only) Isomers Are isomers (2- or 4-MPEA) present? IsQuant->Isomers Yes Rec_FID RECOMMENDATION: GC-FID (PEG Column) High Precision IsComplex->Rec_FID No Rec_MS RECOMMENDATION: GC-MS (SIM Mode) High Specificity IsComplex->Rec_MS Yes Isomers->IsComplex No Isomers->Rec_FID Yes (Critical Separation) Rec_Hybrid RECOMMENDATION: GC-MS (Polar Column) Compromise

Figure 2: Strategic decision tree for selecting the optimal analytical method based on sample constraints.

Recommended Protocol: High-Precision GC-FID

Based on the inter-laboratory study, the following protocol is designated as the Reference Method for 3-Methylphenethyl alcohol analysis.

Reagents & Standards
  • Analyte: 3-Methylphenethyl alcohol (>99.0% purity).

  • Internal Standard (IS): Benzyl Alcohol or n-Decanol .

    • Why? Closely eluting alcohols compensate for injection volume variability and detector drift.

  • Solvent: Dichloromethane (DCM) or Ethanol (HPLC Grade).

Instrument Parameters (Agilent 7890/8890 equivalent)
  • Inlet: Split/Splitless, 250°C.

    • Split Ratio: 50:1 (Prevents column overload and improves peak shape).

  • Column: DB-WAX (or equivalent PEG), 30m

    
     0.25mm 
    
    
    
    0.25µm.
    • Critical: Do NOT use DB-5 or DB-1; they will fail to resolve the 3- and 4- isomers baseline.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 10°C/min to 230°C.

    • Hold 5 min.

  • Detector (FID): 260°C.

    
    : 30 mL/min, Air: 400 mL/min.
    
Self-Validating System Suitability Test (SST)

Before running samples, inject a "Resolution Mix" containing 3-MPEA and 4-MPEA.

  • Pass Criteria: Resolution (

    
    ) between isomers must be 
    
    
    
    .
  • Pass Criteria: Tailing factor (

    
    ) for 3-MPEA must be 
    
    
    
    .

References

  • International Organization for Standardization. (2019). ISO 5725-2:2019 Accuracy (trueness and precision) of measurement methods and results. ISO. [Link]

  • Restek Corporation. (2025). Alcoholic Beverage Analysis by GC: Choosing a GC Column with the Right Selectivity. Restek Resource Hub. [Link]

  • National Institutes of Health (NIH). (2023). Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography. PMC. [Link]

  • Association of Official Agricultural Chemists (AOAC). (2019). AOAC Official Method 972.11: Fusel Oil in Distilled Liquors. AOAC International.[1][2] [Link]

Sources

Comparative

A Researcher's Guide to Bridging Experiment and Theory: Spectroscopic Analysis of 3-Methylphenethyl Alcohol

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a foundational pillar of innovation. The journey from a synthesized compound to a well-understoo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a foundational pillar of innovation. The journey from a synthesized compound to a well-understood molecule with predictable properties relies on the powerful synergy between experimental spectroscopic data and theoretical quantum chemical calculations. This guide provides an in-depth exploration of this correlative approach, using 3-Methylphenethyl alcohol as a case study. We will delve into the practical and theoretical considerations for acquiring and interpreting Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra, demonstrating how computational chemistry, specifically Density Functional Theory (DFT), can be leveraged to validate, assign, and ultimately deepen our understanding of experimental results.

The "Why": The Symbiotic Relationship Between Experimental and Theoretical Spectroscopy

In the realm of molecular analysis, experimental spectroscopy provides a direct window into the vibrational, electronic, and magnetic properties of a molecule. Each peak in a spectrum is a signature of a specific molecular motion or transition. However, the unambiguous assignment of these signals, especially in complex molecules, can be a significant challenge. This is where theoretical calculations become an indispensable tool. By building a computational model of the molecule, we can predict its spectroscopic properties from first principles.[1][2][3] The correlation between the calculated and experimental spectra not only provides a robust validation of the molecular structure but also allows for a definitive assignment of each spectral feature to a specific atomic-level phenomenon. This integrated approach transforms spectroscopy from a purely observational technique into a predictive and deeply analytical science.[2]

Experimental & Computational Workflow: A Holistic Approach

The effective correlation of spectroscopic data requires a meticulously planned workflow that integrates both experimental measurements and theoretical calculations. The following diagram illustrates a typical workflow for a comprehensive spectroscopic analysis.

G cluster_exp Experimental Analysis cluster_theory Theoretical Calculations cluster_corr Data Correlation & Analysis exp_sample Sample Preparation (3-Methylphenethyl alcohol) exp_ir FT-IR Spectroscopy exp_sample->exp_ir Acquisition exp_raman Raman Spectroscopy exp_sample->exp_raman Acquisition exp_nmr NMR Spectroscopy (1H & 13C) exp_sample->exp_nmr Acquisition exp_uv UV-Vis Spectroscopy exp_sample->exp_uv Acquisition corr_ir IR/Raman (Vibrational Modes) exp_ir->corr_ir exp_raman->corr_ir corr_nmr NMR (Chemical Shifts) exp_nmr->corr_nmr corr_uv UV-Vis (Electronic Transitions) exp_uv->corr_uv theory_geom Geometry Optimization (DFT) theory_freq Frequency Calculation (DFT) theory_geom->theory_freq Input theory_nmr NMR Shielding Calculation (GIAO-DFT) theory_geom->theory_nmr Input theory_uv Excited State Calculation (TD-DFT) theory_geom->theory_uv Input theory_freq->corr_ir theory_nmr->corr_nmr theory_uv->corr_uv analysis Structural Validation & Spectral Assignment corr_ir->analysis corr_nmr->analysis corr_uv->analysis

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylphenethyl alcohol
Reactant of Route 2
Reactant of Route 2
3-Methylphenethyl alcohol
© Copyright 2026 BenchChem. All Rights Reserved.